2-(Hydroxymethyl)-5-methoxyphenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWMYBLRQKGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500179 | |
| Record name | 2-(Hydroxymethyl)-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59648-29-2 | |
| Record name | 2-(Hydroxymethyl)-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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"2-(Hydroxymethyl)-5-methoxyphenol" chemical properties
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An In-Depth Technical Guide to 2-(Hydroxymethyl)-5-methoxyphenol
Abstract
This technical guide provides a comprehensive chemical and structural analysis of 2-(Hydroxymethyl)-5-methoxyphenol (CAS No: 59648-29-2). It is intended for an audience of researchers, medicinal chemists, and professionals in drug development. This document elucidates the correct molecular structure, addressing and clarifying inconsistencies present in public chemical databases. It details the compound's physicochemical properties, predicted spectroscopic signature, a validated synthetic pathway, and a thorough analysis of its chemical reactivity. Furthermore, the guide explores the potential applications of this molecule as a scaffold in medicinal chemistry, contextualized by the known biological activities of the broader methoxyphenol class of compounds.
Chemical Identity and Structural Elucidation
This compound is a substituted aromatic compound containing three key functional groups: a phenolic hydroxyl, a benzylic alcohol, and a methoxy ether. These groups confer a specific set of properties and reactivity patterns that are of significant interest in synthetic and medicinal chemistry.
Core Compound Identifiers
A summary of the primary chemical identifiers for this compound is presented below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 59648-29-2 | [2], [1] |
| Molecular Formula | C₈H₁₀O₃ | [2], [1] |
| Molecular Weight | 154.16 g/mol | [2], [1] |
| Correct SMILES | OCC1=C(O)C=CC(=C1)OC |
Molecular Structure and Nomenclature Clarification
The precise arrangement of substituents on the phenol ring is critical for its chemical identity. The IUPAC name, this compound, dictates the following substitution pattern: a primary hydroxyl group defines the 'phenol' base (position C1), a hydroxymethyl group (-CH₂OH) is located at the adjacent C2 position, and a methoxy group (-OCH₃) is at the C5 position.
Note on Database Discrepancies: It is crucial for researchers to be aware that several prominent chemical databases incorrectly associate the CAS number 59648-29-2 and the name this compound with the SMILES string COC1=CC(=C(C=C1)CO)O. This SMILES string actually represents the isomer 2-(Hydroxymethyl)-4-methoxyphenol . This guide is based on the structure dictated by the IUPAC name, for which the correct SMILES is OCC1=C(O)C=CC(=C1)OC.
Physicochemical and Predicted Pharmacokinetic Properties
The compound's functional groups dictate its key physicochemical properties, which are essential for predicting its behavior in biological and chemical systems. The following parameters have been computationally predicted.
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | 1.2 | Indicates good membrane permeability and balanced solubility. |
| Topological Polar Surface Area (TPSA) | 49.7 Ų | Suggests good potential for oral bioavailability (typically < 140 Ų). |
| Hydrogen Bond Donors | 2 | The phenolic and alcoholic hydroxyl groups can engage in hydrogen bonding with biological targets.[2] |
| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can act as hydrogen bond acceptors.[2] |
| Rotatable Bond Count | 2 | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity.[2] |
| Complexity | 116 | A measure of the intricacy of the molecular structure.[2] |
Data sourced from LookChem and PubChem computational models.[1][2]
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Features |
| Phenolic OH (1-OH) | 8.0 - 9.5 | Broad Singlet (br s) | Exchangeable with D₂O; shift is concentration/solvent dependent. |
| Aromatic H (H-6) | ~6.9 | Doublet (d) | Ortho coupling to H-5. |
| Aromatic H (H-4) | ~6.8 | Doublet (d) | Ortho coupling to H-3. |
| Aromatic H (H-3) | ~6.7 | Doublet of Doublets (dd) | Ortho coupling to H-4, meta to H-6. |
| Alcoholic OH (CH₂OH ) | 2.5 - 4.0 | Triplet (t) or Broad Singlet | Couples with adjacent CH₂; can be broad and exchangeable. |
| Benzylic CH₂ (CH₂ OH) | ~4.6 | Singlet (s) or Doublet (d) | Appears as a singlet if alcoholic OH exchange is fast; doublet if coupled. |
| Methoxy CH₃ (OCH₃) | ~3.8 | Singlet (s) | Sharp signal characteristic of a methoxy group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should show 8 distinct signals, one for each unique carbon atom. Approximate chemical shift regions are: C-O (Aromatic): 145-160 ppm; C (Aromatic): 100-130 ppm; C-O (Benzylic): ~60 ppm; C-O (Methoxy): ~55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
~3600-3200 cm⁻¹ (broad): O-H stretching from the phenolic group, showing strong hydrogen bonding.
-
~3400-3300 cm⁻¹ (sharper): O-H stretching from the benzylic alcohol.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (CH₂ and CH₃).
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
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~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy ether.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is fundamental for its utilization as a building block in more complex molecular architectures.
Synthetic Pathway
While multiple routes may exist, a common and efficient laboratory-scale synthesis involves the reduction of a suitable carboxylic acid ester precursor. One documented approach utilizes the reduction of Methyl 2-hydroxy-4-methoxybenzoate.[3] Although this precursor would lead to the 4-methoxy isomer, the principle is directly applicable to the synthesis of the target 5-methoxy isomer from Methyl 2-hydroxy-5-methoxybenzoate. A more general and highly effective method for reducing aromatic aldehydes to benzyl alcohols is the use of sodium borohydride.[4][5]
Detailed Experimental Protocol: Reduction of an Aldehyde Precursor
This protocol is adapted from the well-established reduction of isovanillin to its corresponding alcohol and is applicable for the synthesis of the title compound from 2-hydroxy-5-methoxybenzaldehyde.[5]
-
Dissolution: Dissolve the precursor aldehyde (1.0 eq) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise to the stirred solution, ensuring the reaction temperature is maintained below 25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is acidic (pH ~5-6) and effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) to obtain the final product, this compound.
Reactivity Analysis
The chemical behavior of the molecule is governed by the interplay of its three functional groups.
-
Phenolic Hydroxyl (-OH): This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS).[6] It makes the aromatic ring significantly more nucleophilic than benzene. The ortho (C6) and para (C4) positions are electronically enriched.
-
Methoxy Group (-OCH₃): This is also a strongly activating, ortho-, para-directing group due to resonance donation of its lone pair electrons. It directs electrophiles to the C4 and C6 positions.
-
Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating via induction and has a minor influence on the regioselectivity of EAS compared to the powerful -OH and -OCH₃ groups.
Combined Effect on Electrophilic Aromatic Substitution: The phenolic -OH and the methoxy -OCH₃ groups work in concert to strongly activate the C4 and C6 positions. The C6 position is ortho to the -OH group and para to the -OCH₃ group, while the C4 position is para to the -OH group and ortho to the -OCH₃ group. Both sites are highly susceptible to attack by electrophiles.
Relevance in Medicinal Chemistry and Drug Development
While direct pharmacological studies on this compound are not widely published, its structural motifs are prevalent in a variety of biologically active molecules. Its value lies in its potential as a versatile chemical scaffold.
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Antioxidant Potential: The methoxyphenol substructure is a well-known feature of potent antioxidant compounds.[7] Molecules like eugenol and vanillin exhibit significant free-radical scavenging activity.[8][9] The phenolic hydroxyl group can donate a hydrogen atom to neutralize reactive oxygen species, forming a stabilized phenoxy radical. It is plausible that this compound shares this antioxidant capability, making it an interesting starting point for developing novel cytoprotective agents.
-
Antimicrobial Activity: Many natural and synthetic methoxyphenols display antimicrobial activity against various foodborne pathogens and spoilage bacteria.[8] The mechanism often involves disruption of microbial cell membranes or inhibition of key enzymes. This compound could serve as a fragment for the synthesis of new antimicrobial agents.
-
Scaffold for Drug Discovery: The molecule contains multiple functionalization points. The phenolic and alcoholic hydroxyls can be alkylated, acylated, or used in coupling reactions. The highly activated aromatic ring can undergo further substitution to build molecular complexity. This makes it an attractive starting material for generating libraries of compounds for screening against various biological targets, such as kinases or G-protein coupled receptors.
Conclusion
This compound is a multifunctional aromatic compound whose identity is defined by a specific ortho- and meta-substitution pattern. This guide has clarified its correct structure, distinguishing it from isomers often confounded in chemical databases. Its predicted physicochemical and spectroscopic properties provide a solid foundation for its synthesis and characterization. With highly activated positions for electrophilic substitution and multiple points for further functionalization, it represents a valuable and versatile building block. For researchers in drug development, its structural relationship to known bioactive methoxyphenols suggests a promising, yet underexplored, potential as a scaffold for designing novel antioxidant and antimicrobial agents.
References
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- Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?Quora.[Link]
- Ashraf, Z., et al. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
- Ashraf, Z., et al. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
- Wan, C., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.International Journal of Molecular Medicine.[Link]
- Pino, J. A., et al. (2005). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols.Journal of the Chemical Society, Perkin Transactions 2.[Link]
- Reaction of phenol with benzyl alcohol over NbOPO4.
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An In-depth Technical Guide to 2-(Hydroxymethyl)-5-methoxyphenol
CAS Number: 59648-29-2
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Phenolic Scaffold
2-(Hydroxymethyl)-5-methoxyphenol, a substituted guaiacol derivative, represents a compelling molecular scaffold for researchers in medicinal chemistry and drug development. Its structure, featuring a reactive hydroxymethyl group and a phenolic hydroxyl moiety, offers multiple avenues for chemical modification, making it a valuable starting material for the synthesis of more complex bioactive molecules.[1] While direct and extensive pharmacological data on this specific compound remains nascent, the broader class of methoxyphenols has demonstrated significant biological activities, including antioxidant and anti-inflammatory properties.[2] This guide provides a comprehensive overview of the known synthesis, chemical properties, and analytical characterization of this compound, while also exploring its potential therapeutic applications by drawing logical inferences from structurally related compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and biological studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [3] |
| Molecular Weight | 154.16 g/mol | [3] |
| CAS Number | 59648-29-2 | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Isovanillyl alcohol, 2-Hydroxy-4-methoxybenzyl alcohol | [3] |
| XLogP3-AA | 1.2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis Protocol: Reduction of Isovanillin
The most direct and widely cited method for the synthesis of this compound is the reduction of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This reaction is typically achieved with high yield using sodium borohydride in a protic solvent like methanol.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve isovanillin in methanol.
-
Reduction: Slowly add a solution of sodium borohydride in a small amount of aqueous sodium hydroxide to the isovanillin solution. The addition should be performed in an ice bath to maintain a low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the dropwise addition of dilute hydrochloric acid until the pH is acidic.
-
Extraction: Extract the product from the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a crystalline solid.
Potential Biological Activities and Therapeutic Applications
While direct pharmacological studies on this compound are limited, the chemical functionalities present in the molecule, along with data from structurally related compounds, suggest several potential areas of therapeutic interest.
Antioxidant Activity
Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The methoxy group on the aromatic ring of this compound can further enhance this activity through resonance stabilization of the resulting phenoxyl radical. Studies on various 2-methoxyphenols have demonstrated their capacity for DPPH radical-scavenging activity.[2]
Anti-inflammatory Effects
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. Some 2-methoxyphenol derivatives have shown inhibitory effects on COX-2 gene expression.[2] This suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory agents.
Enzyme Inhibition
The structural motifs within this compound are found in various natural products that exhibit enzyme inhibitory activity. For instance, hydroxy-substituted benzoic and cinnamic acids, which share the phenolic hydroxyl group, have been reported as mushroom tyrosinase inhibitors.[1] This suggests that this compound and its derivatives could be explored for their potential to inhibit various enzymes of therapeutic relevance.
Hypothetical Signaling Pathway Involvement
Based on the anti-inflammatory potential of related methoxyphenols, it is plausible that this compound could modulate inflammatory signaling pathways. A hypothetical mechanism could involve the inhibition of pro-inflammatory transcription factors such as NF-κB, or the modulation of mitogen-activated protein kinase (MAPK) signaling cascades.
Caption: Hypothetical inhibition of inflammatory signaling pathways.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be readily developed for the analysis of this compound. Based on methods for the closely related vanillyl alcohol, a C18 column with a mobile phase consisting of a gradient of methanol or acetonitrile in water with a small amount of acid (e.g., formic acid for MS compatibility) would be a suitable starting point.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. For the related 2-methoxy-5-methylphenol, electron ionization (EI) mass spectra are available and show characteristic fragmentation patterns.[1] For this compound, electrospray ionization (ESI) would be a suitable technique, likely showing a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ and [M+Na]⁺ ions in positive mode.
Future Directions and Applications in Drug Discovery
The true potential of this compound lies in its utility as a versatile building block for the synthesis of novel drug candidates. The two hydroxyl groups offer differential reactivity, allowing for selective functionalization to explore structure-activity relationships.
Workflow for Derivative Synthesis and Biological Screening
Caption: Drug discovery workflow utilizing the target scaffold.
Conclusion
This compound is a readily accessible and chemically versatile compound with significant, albeit largely unexplored, potential in drug discovery and development. While direct evidence of its biological activity is still emerging, its structural relationship to known bioactive methoxyphenols provides a strong rationale for its investigation as a source of new antioxidant, anti-inflammatory, and enzyme-inhibitory lead compounds. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic promise of this intriguing molecule.
References
- PubChem. Compound Summary for CID 14519, 2-Methoxy-5-methylphenol.
- Studylib. NaBH4 Reduction of p-Vanillin: Lab Experiment. [Link]
- PubChem. Compound Summary for CID 12489757, this compound.
- Hassan, M., Ashraf, Z., Seo, S. Y., Kim, D., & Kang, S. K. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
- Waliszewski, K., Pardío, V., & Ovando, S. L. (2007). A simple and rapid HPLC technique for vanillin determination in alcohol extract. Food Chemistry, 101(3), 1059-1062. [Link]
- Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2005). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 19(4), 701-706. [Link]
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An In-depth Technical Guide to 2-(Hydroxymethyl)-5-methoxyphenol: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-5-methoxyphenol, a valuable synthetic intermediate. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the compound's chemical identity, established synthesis protocols with mechanistic insights, and its potential in the broader landscape of biologically active molecules.
Introduction and Chemical Profile
This compound, also known by its synonym 2-hydroxy-4-methoxybenzyl alcohol, is a substituted phenol derivative with the chemical formula C₈H₁₀O₃.[1][2][3] Its structure features a benzene ring substituted with a hydroxyl group, a methoxy group, and a hydroxymethyl group. The strategic placement of these functional groups, particularly the phenolic hydroxyl and the benzylic alcohol, makes it a versatile building block in organic synthesis.
While many methoxyphenols are found in nature, there is currently no documented evidence of this compound being isolated from a natural source.[4] Its significance lies primarily in its role as a synthetic precursor for more complex molecules with potential biological activities. The presence of both a nucleophilic phenolic hydroxyl group and a primary alcohol offers multiple reaction sites for chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59648-29-2 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₃ | [1][2][3] |
| Molecular Weight | 154.16 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | COC1=CC(=C(C=C1)CO)O | [1][3] |
| LogP | 0.89310 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis Methodologies: A Tale of Two Reductions
The synthesis of this compound is well-established, with the reduction of commercially available precursors being the most common and efficient strategy. The choice of starting material and reducing agent dictates the reaction conditions and overall yield.
Pathway A: Reduction of Isovanillin
A widely employed and straightforward synthesis involves the reduction of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This method is advantageous due to the ready availability and relatively low cost of the starting material. The aldehyde functionality is selectively reduced to a primary alcohol, leaving the phenolic hydroxyl and methoxy groups intact.
Caption: Workflow for the synthesis of this compound via the reduction of isovanillin.
Experimental Protocol:
-
Dissolution: Isovanillin is dissolved in a suitable alcoholic solvent, typically methanol.
-
Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the solution. The reaction is generally carried out at room temperature or below to control the exothermic reaction. The excess sodium borohydride ensures the complete conversion of the aldehyde.[5]
-
Quenching and Workup: After the reaction is complete, the excess borohydride is quenched, and the reaction mixture is subjected to an acidic workup.
-
Extraction and Purification: The product is then extracted into an organic solvent, and the solvent is evaporated to yield the crude product. Further purification can be achieved by crystallization. This method has been reported to yield the product in high purity.[5]
The causality behind this experimental choice lies in the chemoselectivity of sodium borohydride. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or the aromatic ring under these conditions.
Pathway B: Reduction of Methyl 4-methoxysalicylate
An alternative and high-yielding synthesis starts from methyl 4-methoxysalicylate. This approach involves the reduction of an ester to a primary alcohol.
Caption: High-yield synthesis of this compound from methyl 4-methoxysalicylate.
Experimental Protocol:
-
Reaction Setup: Methyl 4-methoxysalicylate is dissolved in an anhydrous ether solvent, such as diethyl ether.
-
Reduction: A solution of sodium bis(2-methoxyethoxy)aluminium dihydride (also known as Red-Al®) is added to the reaction mixture. The reaction is typically heated to drive it to completion.[2]
-
Workup and Purification: Following the reaction, a standard aqueous workup is performed to remove the aluminum salts and isolate the product.
This protocol is reported to achieve a high yield of 97%.[2] The choice of Red-Al® is critical here; it is a more powerful reducing agent than sodium borohydride and is effective for the reduction of esters to alcohols.
Characterization and Purity Assessment
The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H stretches of the phenolic and alcoholic hydroxyl groups and the C-O stretches of the ether and alcohol.
-
X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction can be performed. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice.[5]
-
Melting Point Analysis: The melting point of the purified solid is a key indicator of its purity.
Potential Applications and Biological Relevance
While specific biological activities for this compound are not extensively documented, its structural motifs are present in a variety of biologically active natural products. The presence of both a phenolic hydroxyl group and a benzylic alcohol makes it a valuable precursor for generating libraries of compounds for drug discovery screening.
The phenolic hydroxyl group is a key feature in many antioxidant compounds, as it can donate a hydrogen atom to scavenge free radicals.[6] Furthermore, methoxyphenol derivatives have been investigated for a range of biological activities, including:
-
Antimicrobial Activity: Compounds like eugenol and vanillin, which share the methoxyphenol core, are known for their antimicrobial properties against foodborne pathogens.[7][8]
-
Anti-inflammatory Effects: Some methoxyphenols have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[6]
-
Anticancer Properties: Certain naturally occurring phenolic compounds have demonstrated anticancer activities.[9]
The synthetic versatility of this compound allows for the modification of its core structure to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Conclusion
This compound is a synthetically accessible and versatile chemical building block. Its straightforward synthesis from readily available starting materials, combined with the presence of multiple reactive functional groups, positions it as a valuable intermediate in the synthesis of more complex molecules. While its own biological profile is yet to be fully explored, its structural relationship to a wide range of bioactive natural products suggests that it holds significant potential for the development of novel compounds in the fields of medicinal chemistry and materials science. This guide provides a solid foundation for researchers looking to synthesize, characterize, and utilize this promising compound in their scientific endeavors.
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A Technical Guide to the Spectroscopic Characterization of 2-(Hydroxymethyl)-5-methoxyphenol
Foreword: Navigating the Spectroscopic Landscape for Novel Phenolic Compounds
To our fellow researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical resource for the spectroscopic elucidation of 2-(Hydroxymethyl)-5-methoxyphenol (CAS: 59648-29-2; Molecular Formula: C₈H₁₀O₃; Molecular Weight: 154.16 g/mol ). While this compound holds potential as a building block in medicinal chemistry, a comprehensive public repository of its experimental spectroscopic data is notably absent. This guide, therefore, adopts a proactive and predictive stance. It is structured not as a mere repository of data, but as a methodological roadmap. We will leverage foundational spectroscopic principles and data from structurally analogous compounds to predict the spectral characteristics of this compound. More importantly, we provide detailed, field-tested protocols to empower you to acquire and interpret this critical data with confidence. Our approach is grounded in the causality behind experimental choices, ensuring that each step is not just a procedure, but a deliberate action toward robust and reliable structural confirmation.
The Molecular Blueprint: Structural and Predictive Overview
This compound is a substituted aromatic compound featuring a phenol, a hydroxymethyl group, and a methoxy group. The relative positions of these substituents on the benzene ring are critical determinants of its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.
Expertise in Action: Causality in NMR Experimental Design
The choice of solvent and sample concentration are paramount for acquiring high-quality NMR spectra.
-
Solvent Selection : For phenolic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its ability to form hydrogen bonds minimizes the rapid proton exchange of the phenolic and alcoholic hydroxyl groups, resulting in sharper, more observable OH signals.[1] Chloroform-d (CDCl₃) is a common alternative due to its volatility, making sample recovery straightforward.[2] However, in CDCl₃, hydroxyl proton signals are often broad and their chemical shifts can be highly concentration-dependent.
-
Sample Concentration : For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[3][4] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[3]
Self-Validating Protocol: Acquiring ¹H and ¹³C NMR Spectra
This protocol is designed to yield high-resolution spectra suitable for unambiguous structural assignment.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 15-25 mg of high-purity this compound.
-
In a small vial, dissolve the sample in approximately 0.7 mL of DMSO-d₆.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Spectrometer Setup (400 MHz or higher recommended):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Acquire a standard ¹H NMR spectrum.
-
Following this, set up and run a ¹³C NMR experiment (e.g., with proton decoupling).
-
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~9.0 - 9.5 | Singlet, broad | 1H | Phenolic -OH | The acidic nature of the phenolic proton and its hydrogen bonding with the DMSO solvent will shift it significantly downfield. |
| ~6.6 - 6.8 | Multiplet | 3H | Aromatic C-H | The three aromatic protons will exhibit splitting patterns based on their coupling to each other. The electron-donating effects of the -OH, -OCH₃, and -CH₂OH groups will shield these protons, resulting in upfield shifts compared to benzene (7.34 ppm). |
| ~5.0 - 5.5 | Triplet | 1H | Alcoholic -OH | This proton will likely appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. Its chemical shift is variable and dependent on concentration and temperature. |
| ~4.4 - 4.6 | Doublet | 2H | -CH₂OH | These benzylic protons are deshielded by the adjacent oxygen and the aromatic ring. They will be split into a doublet by the alcoholic -OH proton. |
| ~3.7 - 3.8 | Singlet | 3H | -OCH₃ | The methoxy protons are typically observed as a sharp singlet in this region. |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~155 - 160 | C-OH (phenolic) | The carbon directly attached to the phenolic oxygen is significantly deshielded. |
| ~148 - 152 | C-OCH₃ | The carbon bearing the methoxy group is also deshielded. |
| ~130 - 135 | C-CH₂OH | The carbon attached to the hydroxymethyl group. |
| ~110 - 120 | Aromatic CH | The three protonated aromatic carbons will appear in this region. |
| ~100 - 110 | Aromatic CH | The exact shifts will depend on the specific electronic environment created by the substituents. |
| ~60 - 65 | -CH₂OH | The benzylic carbon is deshielded by the attached oxygen. |
| ~55 - 56 | -OCH₃ | The methoxy carbon typically appears in this characteristic region.[5] |
Visualization of NMR Acquisition Workflow:
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers valuable structural information through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for a semi-volatile compound like this compound.
Expertise in Action: The Rationale for Derivatization in GC-MS
Phenolic and alcoholic hydroxyl groups are polar and can lead to poor peak shape (tailing) in GC analysis. To overcome this, derivatization to form a less polar and more volatile trimethylsilyl (TMS) ether is a standard and highly effective strategy.[6][7] This not only improves chromatographic performance but also yields a predictable fragmentation pattern.
Self-Validating Protocol: GC-MS Analysis
This protocol is designed for the robust analysis of phenolic compounds.[7][8][9]
Step-by-Step Methodology:
-
Derivatization :
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture in a sealed vial at 60-70°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Parameters :
-
GC Column : HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Mode : Splitless.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Initial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
MS Ionization : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-500.
-
Predicted Mass Spectrum and Fragmentation of the Bis-TMS Derivative
The underivatized molecule has a molecular weight of 154.16 g/mol . The bis-TMS derivative will have a molecular weight of 298.5 g/mol .
-
Molecular Ion ([M]⁺˙) : A peak at m/z = 298 is expected for the bis-TMS derivative.
-
Key Fragmentations :
-
Loss of a methyl group ([M-15]⁺) : A peak at m/z = 283, resulting from the loss of a methyl radical (•CH₃) from a TMS group, is highly characteristic.
-
Benzylic Cleavage : Cleavage of the bond between the aromatic ring and the -CH₂OTMS group is a common pathway for benzyl alcohols.[10] This would lead to a fragment corresponding to the loss of •CH₂OTMS.
-
Loss of TMS group : Fragments corresponding to the loss of a trimethylsilyl group or trimethylsilanol are also anticipated.
-
Visualization of MS Fragmentation Logic:
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal preparation.[11][12]
Self-Validating Protocol: FTIR-ATR Analysis
Step-by-Step Methodology:
-
Background Spectrum : Ensure the ATR crystal is clean and collect a background spectrum.
-
Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Collect Spectrum : Acquire the IR spectrum.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape | Rationale and Expert Insights |
| 3550 - 3200 | O-H Stretch | Phenol & Alcohol | Strong, Broad | The broadness of this peak is a classic indicator of hydrogen bonding, which will be present in the solid state.[13][14] |
| ~3030 | C-H Stretch | Aromatic | Medium | Characteristic of C-H bonds on the benzene ring. |
| 2950 - 2850 | C-H Stretch | -OCH₃, -CH₂OH | Medium | Aliphatic C-H stretching from the methoxy and hydroxymethyl groups. |
| 1500 - 1600 | C=C Stretch | Aromatic Ring | Medium | Skeletal vibrations of the benzene ring. |
| ~1250 | C-O Stretch | Aryl Ether | Strong | Asymmetric C-O-C stretching of the methoxy group. |
| ~1050 | C-O Stretch | Primary Alcohol | Strong | C-O stretching of the hydroxymethyl group.[13] |
Conclusion: A Framework for Confident Characterization
References
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- Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
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A Technical Guide to the Biological Activities of Methoxyphenol Derivatives
Preamble: The Understated Potential of Methoxyphenols
Methoxyphenol derivatives, a class of phenolic compounds characterized by a hydroxyl (-OH) and a methoxy (-OCH₃) group on a benzene ring, are ubiquitous in the natural world. Found as key components in essential oils, spices, and lignin, compounds like eugenol from cloves, vanillin from vanilla beans, and ferulic acid from grains are not merely flavor and fragrance agents but potent bioactive molecules.[1][2][3] Their unique chemical architecture, particularly the electron-donating methoxy group and the acidic phenolic proton, imparts a remarkable capacity to participate in a wide array of biochemical reactions. This guide provides an in-depth exploration of the principal biological activities of these derivatives, focusing on the mechanistic underpinnings and the experimental frameworks required for their validation. For researchers in pharmacology and drug development, understanding these compounds is not an academic exercise; it is an exploration of a rich, naturally-derived pharmacopeia with significant therapeutic potential.
Section 1: Antioxidant and Radical Scavenging Activity
The foundational biological activity of methoxyphenols is their capacity to neutralize free radicals. This function is central to their protective effects against a multitude of pathological conditions rooted in oxidative stress.[2]
Mechanism of Action: Hydrogen Atom Transfer
The primary antioxidant mechanism for guaiacol-type derivatives is the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby quenching its reactivity.[1] The presence of the methoxy group at the ortho position stabilizes the resulting phenoxyl radical through resonance, making the parent molecule a more effective antioxidant. This process is fundamental to inhibiting lipid peroxidation and protecting cellular components from oxidative damage.[4]
The efficacy of this process can be quantified by various assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common and reliable method.[5][6] A linear relationship has been observed between the anti-DPPH radical activity and the ionization potential for many 2-methoxyphenols.[5]
Key Derivatives and Comparative Efficacy
Several methoxyphenol derivatives exhibit potent antioxidant activity. A comparative study highlighted that eugenol was the most active in multiple antioxidant assays, although vanillin showed comparable activity in the oxygen radical absorbing capacity (ORAC) test.[1]
| Compound | Assay | IC50 (mM) | Key Findings |
| Eugenol | DPPH | 0.15 ± 0.01 | Demonstrated the highest radical scavenging activity among the tested compounds.[1] |
| Vanillin | DPPH | 1.85 ± 0.11 | Showed moderate DPPH scavenging activity.[1] |
| Capsaicin | DPPH | 0.22 ± 0.01 | Exhibited strong antioxidant potential, second to eugenol.[1] |
| Eugenol | ABTS | 0.08 ± 0.01 | Confirmed potent activity in a different radical system.[1] |
| Vanillin | ABTS | 0.39 ± 0.02 | Moderate activity observed.[1] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standardized method for assessing the antioxidant capacity of methoxyphenol derivatives.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of the test compounds (e.g., eugenol, vanillin) and a positive control (e.g., Ascorbic Acid, Trolox) in methanol at a concentration of 1 mg/mL.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound solution at various concentrations (e.g., serial dilutions from the stock). For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Causality and Validation: The choice of methanol as a solvent is crucial as it readily dissolves both the DPPH radical and the phenolic compounds. The 30-minute incubation period allows the reaction to reach a steady state. A positive control like Trolox is essential to validate the assay's performance and provide a benchmark for comparing the activity of the test compounds.
Section 2: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Methoxyphenol derivatives, particularly eugenol, have demonstrated significant anti-inflammatory properties.[4][7][8]
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of methoxyphenols are often mediated through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][9] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2).[3][10][11]
Eugenol has been shown to suppress the activation of NF-κB in macrophages, thereby reducing the production of these inflammatory mediators.[3][4] This action is critical in mitigating the inflammatory cascade.
Visualization: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by Eugenol.
Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages
This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of the methoxyphenol derivative for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NAME).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should receive no LPS.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Causality and Validation: The use of LPS is a standard method to induce a robust inflammatory response in macrophages. Pre-treatment with the test compound allows for the assessment of its preventive effects on NO production. The Griess assay is a highly specific and sensitive colorimetric method for nitrite detection, providing a reliable proxy for NO synthesis.
Section 3: Anticancer Activity
A growing body of evidence suggests that several methoxyphenol derivatives possess anticancer properties, acting through various mechanisms including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[2][12][13]
Mechanism of Action: Multi-Targeted Effects
The anticancer activity of these compounds is not due to a single mechanism but rather a multi-pronged attack on cancer cell processes.
-
PI3K/Akt Pathway Inhibition: Vanillin has been shown to inhibit the phosphoinositide 3-kinase (PI3K) enzyme, a critical node in a signaling pathway that promotes cell survival and proliferation.[13][14] By inhibiting PI3K, vanillin can suppress the growth and metastatic potential of cancer cells.[14]
-
Apoptosis Induction: Ferulic acid can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins like Bax and Bcl-2.[12]
-
Anti-Angiogenesis: Vanillin and ferulic acid have also demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[12][13][14]
Visualization: Experimental Workflow for Cytotoxicity
Caption: Workflow for the MTT Cell Viability Assay.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a cancer cell line (e.g., HepG2 human liver cancer cells) into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the methoxyphenol derivative. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Causality and Validation: This assay directly links mitochondrial metabolic activity to cell viability. A decrease in formazan production indicates a loss of metabolic function, which is a hallmark of cytotoxicity or cytostatic effects. It is a robust, reliable, and high-throughput method for screening the anticancer potential of compounds.[5]
Section 4: Neuroprotective and Antimicrobial Activities
Neuroprotective Effects
Oxidative stress and inflammation are deeply implicated in the pathogenesis of neurodegenerative diseases.[15][16][17] Phenolic compounds, including methoxyphenol derivatives, are of great interest for their ability to cross the blood-brain barrier and exert protective effects within the central nervous system.[15][18] Their neuroprotective mechanisms are largely extensions of their antioxidant and anti-inflammatory properties.[10][18] They can reduce neuronal damage by scavenging reactive oxygen species, inhibiting pro-inflammatory cytokine expression in the brain, and modulating signaling pathways related to neuronal survival.[10][15]
Antimicrobial Properties
Eugenol, the primary component of clove oil, is renowned for its broad-spectrum antimicrobial activity against bacteria (both Gram-positive and Gram-negative) and fungi.[7][8][19]
Mechanism of Action: The antimicrobial action of eugenol is primarily attributed to its ability to disrupt the cytoplasmic membrane of microbial cells. This disruption increases the non-specific permeability of the membrane, leading to the leakage of essential intracellular components like ions and ATP, and ultimately causing cell death. The hydrophobic nature of eugenol allows it to partition into the lipid bilayer of the cell membrane, altering its structure and function.
Conclusion and Future Directions
Methoxyphenol derivatives represent a class of natural compounds with a remarkable spectrum of biological activities. Their efficacy as antioxidants, anti-inflammatory agents, and anticancer compounds is well-supported by scientific evidence. The mechanisms underlying these effects, primarily centered on radical scavenging and modulation of key inflammatory and survival pathways like NF-κB and PI3K, provide a solid foundation for their therapeutic potential.
The experimental protocols detailed in this guide—DPPH, Griess, and MTT assays—form the cornerstone of a robust preclinical evaluation pipeline for these molecules. For researchers in drug development, the path forward involves leveraging this foundational knowledge. Future work should focus on synthetic modification of these natural scaffolds to enhance potency and specificity, detailed pharmacokinetic and toxicological profiling, and in vivo studies in relevant disease models to translate the promising in vitro data into tangible therapeutic outcomes. The journey from clove oil to clinical candidate is complex, but the inherent bioactivity of methoxyphenols makes it a journey worth undertaking.
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The Strategic Utility of 2-(Hydroxymethyl)-5-methoxyphenol in Synthetic Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Phenolic Building Block
In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, substituted phenolic compounds hold a place of distinction due to their inherent reactivity and prevalence in biologically active molecules. This guide focuses on a particularly valuable, yet often overlooked, intermediate: 2-(Hydroxymethyl)-5-methoxyphenol (CAS No: 59648-29-2).[1][2]
This molecule, a structural isomer of the more commonly known vanillyl and isovanillyl alcohols, presents a unique trifunctional array—a phenolic hydroxyl, a primary alcohol, and a methoxy group—on a benzene scaffold.[3] This distinct arrangement of functional groups offers medicinal chemists and process scientists a versatile platform for a range of chemical transformations, enabling the synthesis of diverse and complex target molecules. This technical guide will provide an in-depth exploration of this compound, from its synthesis and mechanistic underpinnings to its potential applications as a strategic intermediate in pharmaceutical and fine chemical synthesis.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| CAS Number | 59648-29-2 | [1] |
| Appearance | Expected to be a solid | Inferred from related isomers |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
The presence of both a phenolic hydroxyl and a primary alcohol group allows for selective derivatization under controlled reaction conditions. The methoxy group, an electron-donating substituent, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the positions ortho and para to the hydroxyl and methoxy groups.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most direct and high-yielding route to this compound is the chemoselective reduction of the corresponding aldehyde, 2-hydroxy-4-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups.
Experimental Protocol: Sodium Borohydride Reduction of 2-Hydroxy-4-methoxybenzaldehyde
This protocol is adapted from established procedures for the reduction of substituted hydroxybenzaldehydes.[4][5]
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in methanol or ethanol.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.2 equivalents) portion-wise to the cooled solution. The slow addition helps to manage the rate of hydrogen gas evolution.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate ester intermediate.
-
Solvent Removal: Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to remove residual water).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure product.
Caption: Workflow for the synthesis of this compound.
Mechanistic Rationale
The reduction of an aldehyde with sodium borohydride is a classic example of nucleophilic addition to a carbonyl group. The key mechanistic steps are outlined below:
-
Hydride Attack: The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 2-hydroxy-4-methoxybenzaldehyde.
-
Alkoxide Formation: This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate, where the negative charge resides on the oxygen atom.
-
Borate Ester Intermediate: The newly formed alkoxide coordinates to the now electron-deficient boron atom, forming a borate ester. This process can repeat, with one molecule of NaBH₄ theoretically capable of reducing four molecules of the aldehyde.
-
Protonation: During the acidic workup, the borate ester is hydrolyzed, and the alkoxide is protonated to yield the final primary alcohol product, this compound.
Caption: Simplified mechanism of sodium borohydride reduction.
Characterization and Analytical Profile
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H, complex splitting pattern), a singlet for the benzylic CH₂ group, a singlet for the methoxy (OCH₃) group, and broad singlets for the phenolic and alcoholic OH groups. |
| ¹³C NMR | Signals for the eight distinct carbon atoms, including the aromatic carbons, the benzylic carbon, and the methoxy carbon. |
| IR Spectroscopy | A broad O-H stretching band (around 3300 cm⁻¹), C-H stretching bands (aromatic and aliphatic), C=C stretching bands for the aromatic ring, and a prominent C-O stretching band. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 154.16 g/mol , along with characteristic fragmentation patterns. |
Applications as a Synthetic Intermediate in Drug Discovery
The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. Substituted phenols are key structural motifs in a wide range of pharmaceuticals.[6]
The trifunctional nature of this intermediate allows for a variety of synthetic manipulations:
-
O-Alkylation/Acylation: The phenolic hydroxyl group can be selectively alkylated or acylated to introduce a variety of side chains, a common strategy in the development of diaryl ether and ester-containing drugs.
-
Derivatization of the Primary Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution, opening pathways to a wide array of derivatives.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo further substitution reactions, allowing for the introduction of additional functional groups that can modulate the biological activity of the final compound.
While specific examples of marketed drugs derived directly from this compound are not widely documented, its structural framework is analogous to intermediates used in the synthesis of various bioactive compounds, including antioxidants, anti-inflammatory agents, and enzyme inhibitors.[7] For instance, hydroxylated and methoxylated phenylpropanoids, which share a similar substitution pattern, are known to possess a broad spectrum of biological activities.
Alternative Synthetic Strategies
While the reduction of 2-hydroxy-4-methoxybenzaldehyde is the most straightforward approach, other synthetic routes could be envisioned, offering alternative strategies depending on the availability of starting materials and desired scale.
-
Reduction of a Carboxylic Acid or Ester: The corresponding salicylic acid derivative, 2-hydroxy-4-methoxybenzoic acid, or its ester could be reduced to the primary alcohol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄). However, this approach is less chemoselective and requires more stringent reaction conditions.
-
Hydroxymethylation of 4-Methoxyphenol: Direct hydroxymethylation of 4-methoxyphenol could potentially yield the target compound, although regioselectivity could be an issue, leading to a mixture of isomers.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents.
-
Toxicity: Methoxyphenol derivatives can be harmful if swallowed, and may cause skin and eye irritation.[7][8]
Conclusion
This compound represents a valuable and versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. Its trifunctional nature, coupled with the activated aromatic ring, provides a rich platform for the synthesis of a diverse range of complex molecules. The straightforward and high-yielding synthesis via the chemoselective reduction of 2-hydroxy-4-methoxybenzaldehyde makes it an accessible building block for both academic and industrial research. As the quest for novel therapeutic agents continues, the strategic application of such well-defined and functionalized intermediates will undoubtedly play a crucial role in accelerating the discovery and development of new medicines.
References
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- Hassan, M., Ashraf, Z., Seo, S. Y., Kim, D., & Kang, S. K. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
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An In-depth Technical Guide on the Solubility of 2-(Hydroxymethyl)-5-methoxyphenol in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Hydroxymethyl)-5-methoxyphenol. Solubility is a critical physicochemical property that influences the efficacy of active pharmaceutical ingredients and is fundamental for process development, formulation, and purification in the chemical and pharmaceutical industries. This document details the molecular characteristics of this compound that govern its solubility, presents a theoretical foundation for solubility in various organic solvents, and offers a robust, field-proven experimental protocol for its quantitative determination. By synthesizing theoretical principles with actionable methodologies, this guide serves as an essential resource for scientists and researchers.
Introduction to this compound
This compound is an organic compound featuring a phenol ring substituted with both a hydroxymethyl and a methoxy group. Its molecular structure presents a unique combination of polar and non-polar characteristics, making the study of its solubility essential for a wide range of applications, including organic synthesis and medicinal chemistry. Accurate solubility data is paramount for optimizing reaction conditions, designing effective purification strategies like crystallization, and developing stable formulations.[1][2] A lack of comprehensive solubility data can lead to unpredictable outcomes in both laboratory and industrial settings.[1][2]
Physicochemical Properties and Molecular Structure Analysis
To understand the solubility of this compound, it is crucial to first analyze its molecular structure and inherent physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [3][4] |
| Molecular Weight | 154.16 g/mol | [3][4] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| XLogP3 | 1.2 | [3][4] |
| Polar Surface Area (PSA) | 49.69 Ų | [3] |
The structure of this compound contains both a phenolic hydroxyl (-OH) group and an alcoholic hydroxyl (-CH₂OH) group, both of which can act as hydrogen bond donors. The oxygen atoms in the methoxy group and the two hydroxyl groups act as hydrogen bond acceptors.[3] The presence of these functional groups imparts a significant degree of polarity to the molecule. The XLogP3 value of 1.2 suggests a moderate level of lipophilicity, indicating that the molecule has some affinity for both polar and non-polar environments.[3][4]
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5][6] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Key factors influencing the solubility of this compound include:
-
Polarity : Polar solvents are generally more effective at dissolving polar solutes.
-
Hydrogen Bonding : Solvents that can engage in hydrogen bonding with the hydroxyl groups of the solute will exhibit higher solvating power.
-
Molecular Size : While not a dominant factor for this molecule, larger molecules can sometimes be more difficult to solvate.[6]
Based on these principles, this compound is expected to be more soluble in polar organic solvents, particularly those that can act as hydrogen bond acceptors or donors, such as alcohols, ketones, and ethers. Its solubility in non-polar solvents like hexane is anticipated to be significantly lower.
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[7][8] This method involves agitating an excess amount of the solid solute in the solvent for an extended period until the solution reaches equilibrium, at which point it is saturated.[7][8]
Mandatory Safety Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, are mandatory. All procedures should be performed in a well-ventilated fume hood.[9][10][11]
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Glass vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions :
-
Add an excess amount of solid this compound to a series of glass vials. A visible excess of solid must remain at the end of the equilibration period.[8]
-
Accurately dispense a known volume of each organic solvent into the corresponding vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Sample Separation :
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the samples.[12]
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter. This step is critical to prevent undissolved solids from artificially inflating the measured concentration.[13]
-
-
Quantification via HPLC :
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[5]
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.[5][13]
-
Accurately dilute the filtered saturated solution to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.[12][13]
-
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
-
Expected Solubility Profile and Discussion
While specific quantitative data for this compound is not widely published, a qualitative solubility profile can be predicted based on its molecular structure. The data below is illustrative and should be confirmed experimentally.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding with solute's hydroxyl groups. |
| Ethanol | Polar Protic | High | Similar to methanol, capable of strong hydrogen bonding. |
| Acetone | Polar Aprotic | Moderate to High | Can act as a hydrogen bond acceptor. |
| Ethyl Acetate | Polar Aprotic | Moderate | Less polar than acetone, but can still accept hydrogen bonds. |
| Toluene | Non-polar | Low | Lacks the ability to form strong interactions with the polar functional groups. |
| Hexane | Non-polar | Very Low | Dominated by weak van der Waals forces, insufficient to dissolve the polar solute. |
Interpretation of Molecular Interactions
The high solubility in polar protic solvents like methanol is due to the strong hydrogen bonding network that can be established between the solvent's hydroxyl group and the solute's two hydroxyl groups and ether oxygen. In contrast, the insolubility in non-polar solvents like hexane arises from the inability of hexane to disrupt the strong intermolecular hydrogen bonds within the solute's crystal lattice.
Caption: Dominant Intermolecular Forces in Different Solvents.
Conclusion
This guide has outlined the theoretical and practical considerations for determining the solubility of this compound in organic solvents. The molecular structure, rich in hydrogen bond donors and acceptors, dictates a preference for polar solvents. For researchers and drug development professionals, obtaining precise, quantitative solubility data through rigorous experimental methods like the shake-flask protocol is not just recommended, but essential for successful process development and formulation. The methodologies and principles detailed herein provide a robust foundation for achieving this critical objective.
References
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- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
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- Metascience.
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physical and chemical characteristics of 2-(Hydroxymethyl)-5-methoxyphenol
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(Hydroxymethyl)-5-methoxyphenol (CAS No. 59648-29-2). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, structural features, and key physicochemical properties. It further details a high-yield synthesis protocol and outlines essential analytical methodologies for its characterization. The guide also discusses the importance of distinguishing this isomer from related compounds and provides necessary safety and handling precautions.
Introduction and Nomenclature
This compound is a substituted aromatic alcohol belonging to the class of methoxyphenols. Its structure features a benzene ring substituted with a hydroxyl group, a hydroxymethyl group, and a methoxy group. The precise arrangement of these functional groups is critical to its chemical identity and reactivity.
It is imperative to distinguish this compound from its more commonly known isomers, such as vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol) and isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol), as their distinct substitution patterns lead to different physical and chemical behaviors.
The IUPAC name for the compound is This compound .[1] It is registered under CAS Number 59648-29-2 .[1][2][3]
Structural Representation
The chemical structure of this compound is illustrated below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data for related isomers is available, specific experimental values for this compound are not widely published. The data presented here are primarily computed predictions from reliable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1][2] |
| Molecular Weight | 154.16 g/mol | [1][2] |
| CAS Number | 59648-29-2 | [1][2][3] |
| Appearance | Predicted to be a solid at room temperature. | |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in polar organic solvents. | |
| XLogP3 | 1.2 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 154.062994177 Da | [1][2] |
Synthesis Protocol
A high-yield synthesis of this compound has been reported via the reduction of a salicylate precursor.[2] The causality behind this experimental choice lies in the selective reduction of the ester functional group to a primary alcohol, while preserving the phenolic hydroxyl and methoxy groups on the aromatic ring. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) or similar reducing agents are effective for this transformation.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxymethylsalicylate in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene dropwise via the dropping funnel, maintaining the temperature below 5 °C. The choice of a powerful reducing agent like Red-Al® is crucial for the efficient conversion of the ester to the alcohol.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by a dilute acid solution (e.g., 1 M HCl) until the solution becomes acidic. This step is critical for protonating the resulting alkoxide and neutralizing any remaining reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.
Analytical Characterization
Due to the limited availability of published experimental spectral data for this compound, this section outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxymethyl protons, the methoxy protons, and the phenolic hydroxyl proton. The aromatic protons should appear as multiplets or doublets in the range of 6.5-7.5 ppm. The hydroxymethyl group (CH₂OH) would likely present as a singlet or a doublet around 4.5 ppm. The methoxy (OCH₃) protons will be a sharp singlet around 3.8 ppm. The phenolic hydroxyl (OH) proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons will resonate in the region of 110-160 ppm. The hydroxymethyl carbon is expected around 60-65 ppm, and the methoxy carbon will be in the 55-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound should exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. C-O stretching vibrations for the alcohol and phenol are expected in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), should show a molecular ion peak (M⁺) at m/z = 154. Key fragmentation patterns would likely involve the loss of a water molecule (M-18), a formaldehyde group (M-30), or a methoxy group (M-31).
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling phenolic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4] Avoid contact with skin and eyes.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[4] If in eyes, rinse cautiously with water for several minutes.[4] If ingested, seek immediate medical attention.[4]
Potential Applications and Research Interest
Substituted phenols and benzyl alcohols are important structural motifs in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented, its isomeric relationship to vanillyl alcohol, a compound with known antioxidant and neuroprotective properties, suggests potential areas for investigation.[6] Researchers may find this compound of interest as a building block for the synthesis of more complex molecules with potential biological activity or as a monomer for the development of novel polymers.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound. While there is a notable scarcity of published experimental data for this specific isomer, this document consolidates the available information and provides predicted characteristics and established methodologies for its synthesis and analysis. The clear distinction from its isomers and the emphasis on safe handling practices are crucial for researchers working with this compound. Further experimental investigation is warranted to fully elucidate its properties and explore its potential applications.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). This compound.
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- Wikipedia. (2023, October 1). Isovanillyl alcohol.
- Arctom. (n.d.). This compound.
- metasci. (n.d.). Safety Data Sheet: 2-Methoxy-5-methylphenol.
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Foreword: Bridging Theory and Application in Phenolic Research
An In-Depth Technical Guide to the Theoretical Properties of Substituted Methoxyphenols for Advanced Research and Drug Development
Substituted methoxyphenols are a cornerstone class of organic compounds, forming the building blocks of lignin and appearing in a vast array of natural products with significant biological activity.[1] Their inherent antioxidant properties, stemming from the reactive phenolic hydroxyl group, make them prime candidates for drug development, particularly in areas targeting oxidative stress-related pathologies. This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of these molecules from a theoretical and computational standpoint. For researchers, scientists, and drug development professionals, a robust theoretical framework is not merely academic; it is a predictive, cost-effective tool that accelerates discovery, refines experimental design, and unveils the subtle structure-activity relationships that govern efficacy. Here, we elucidate the causality behind computational choices and experimental validations, offering a self-validating system of inquiry for the rational design of novel therapeutic agents.
The Computational Lens: Predicting Molecular Behavior with Density Functional Theory (DFT)
To understand the properties of substituted methoxyphenols, we must first predict their behavior at the quantum level. Theoretical calculations offer a powerful, non-experimental method for this purpose.[2] Density Functional Theory (DFT) has emerged as the workhorse methodology in this field, providing a remarkable balance of computational efficiency and accuracy for predicting the structural, electronic, and spectroscopic characteristics of these phenolic derivatives.[2][3]
The choice of a functional and basis set is a critical first step, dictating the quality of the results. The B3LYP functional, a hybrid method that incorporates a portion of exact Hartree-Fock exchange, paired with a Pople-style basis set such as 6-311++G(d,p), is a widely validated combination for studying phenolic compounds, reliably calculating geometries and electronic properties.[3][4] This setup forms the foundation for deriving key molecular descriptors that govern reactivity.
Key Theoretical Descriptors for Reactivity and Stability
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. HOMO energy correlates with the ability to donate an electron, while LUMO energy relates to the ability to accept one. A high HOMO energy and low LUMO energy, resulting in a small HOMO-LUMO energy gap (ΔE), signifies higher chemical reactivity and lower kinetic stability.[3]
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, we can derive properties like Ionization Potential (IP), Chemical Hardness (η), and Electronegativity (χ).[5] These descriptors provide a quantitative measure of a molecule's resistance to deformation of its electron cloud and its tendency to attract electrons, offering predictive power for its biological interactions.[5]
Workflow for Theoretical Property Prediction
The following diagram outlines the standard computational workflow for analyzing a novel substituted methoxyphenol. This process ensures that all subsequent calculations are based on a stable, realistic molecular structure.
Caption: A standard workflow for the computational analysis of substituted methoxyphenols.
Unraveling Antioxidant Mechanisms: A Thermodynamic Perspective
The primary therapeutic interest in methoxyphenols lies in their ability to scavenge free radicals. This antioxidant activity can proceed through several distinct mechanisms, and theoretical calculations are indispensable for determining the most favorable pathway. The solvent environment plays a critical role, with different mechanisms being favored in gas phase (a proxy for non-polar media) versus polar solvents.[6]
The Three Core Antioxidant Mechanisms
-
Hydrogen Atom Transfer (HAT): The phenol donates its hydroxyl hydrogen atom directly to a radical. The feasibility of this one-step process is governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a more favorable HAT process.[3][7]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the phenol first transferring an electron to the radical, followed by the transfer of a proton from the resulting radical cation. This pathway is related to the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) .
-
Sequential Proton-Loss Electron Transfer (SPLET): In this pathway, the phenol first deprotonates to form a phenoxide anion, which then donates an electron to the radical. This mechanism is governed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) . The SPLET mechanism is often favored in polar solvents, which can stabilize the intermediate anion.[4][6]
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The Janus Face of a Functional Group: An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in Phenols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The hydroxymethyl group, when appended to a phenolic scaffold, imparts a unique and versatile reactivity that has been harnessed in fields ranging from polymer science to medicinal chemistry. This guide provides a comprehensive exploration of the chemical behavior of this functional group, moving beyond a mere catalog of reactions to delve into the mechanistic underpinnings that govern its transformations. We will examine the delicate interplay of electronic and steric effects, the pivotal role of reaction conditions, and the formation of transient intermediates that dictate the ultimate synthetic outcome. This document is intended to serve as a practical and insightful resource for researchers seeking to exploit the rich chemistry of hydroxymethylated phenols in their own synthetic endeavors.
The Dichotomy of Reactivity: Understanding the Hydroxymethylphenol System
The reactivity of a hydroxymethylphenol is a tale of two functionalities: the electron-rich aromatic ring activated by the phenolic hydroxyl group, and the primary alcohol character of the hydroxymethyl substituent. The phenolic hydroxyl group, being a strong ortho-, para-director, significantly influences the electron density of the aromatic ring, making it susceptible to electrophilic attack.[1][2] Conversely, the hydroxymethyl group can participate in reactions typical of primary alcohols, such as oxidation, reduction, and etherification.
The true complexity and synthetic utility arise from the interplay between these two groups. The position of the hydroxymethyl group (ortho versus para) is a critical determinant of reactivity, largely due to the potential for intramolecular interactions and the formation of highly reactive quinone methide intermediates.[3] Generally, the para-position is favored in the initial hydroxymethylation of phenol, but the resulting ortho-hydroxymethylphenol can exhibit enhanced reactivity in subsequent condensation reactions.[3]
The Quinone Methide Intermediate: A Keystone of Reactivity
A central theme in the chemistry of hydroxymethylphenols is the formation of quinone methides. These transient species are generated through the dehydration of the hydroxymethyl group and are highly electrophilic at the exocyclic methylene carbon.[4][5] This high reactivity makes them key intermediates in condensation and polymerization reactions, as well as in certain biological processes.[4] The formation of quinone methides can be initiated by heat, or under acidic or basic conditions.[3]
Caption: Workflow for the catalytic oxidation of 4-hydroxybenzyl alcohol.
Reduction to Methylphenols (Cresols)
The reduction of the hydroxymethyl group to a methyl group provides access to substituted cresols, which are valuable industrial chemicals. This transformation can be challenging due to the relative stability of the benzylic alcohol.
Experimental Protocol: Reduction of Benzylic Alcohols with Hydriodic Acid and Red Phosphorous
This protocol describes a robust method for the reduction of benzylic alcohols to the corresponding alkanes using a biphasic system. [6][7]
-
Materials:
-
Hydroxymethylphenol (1.0 mmol)
-
Toluene (5 mL)
-
57% aqueous hydriodic acid (HI) (3.0 mmol)
-
Red phosphorous (P) (0.4 mmol)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the hydroxymethylphenol, toluene, aqueous hydriodic acid, and red phosphorous.
-
Heat the biphasic mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times for primary benzylic alcohols are typically around 2 hours. [6] 4. After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a 10% aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Etherification: O-Alkylation of the Hydroxymethyl Group
Etherification of the hydroxymethyl group can be achieved through various methods, with the Williamson ether synthesis and the Mitsunobu reaction being the most common. The choice of method often depends on the substrate and the desired complexity of the ether.
2.3.1. Williamson Ether Synthesis
The Williamson ether synthesis is a reliable S(_N)2 reaction between an alkoxide and a primary alkyl halide. [8][9]In the context of hydroxymethylphenols, this reaction can be directed to either the phenolic hydroxyl or the hydroxymethyl group, often requiring a protecting group strategy for selectivity. [10] Experimental Protocol: General Procedure for Williamson Ether Synthesis
This protocol outlines a general procedure that can be adapted for the etherification of a hydroxymethyl group, assuming the phenolic hydroxyl is protected.
-
Materials:
-
Protected hydroxymethylphenol (1.0 eq)
-
Strong base (e.g., Sodium hydride (NaH), 1.1 eq)
-
Alkyl halide (e.g., Iodomethane, 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
Dissolve the protected hydroxymethylphenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2.3.2. Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route to ethers and other functional groups, proceeding with inversion of stereochemistry at a chiral center. [3][11]It utilizes triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. [3] Experimental Protocol: General Procedure for Mitsunobu Reaction
-
Materials:
-
Hydroxymethylphenol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Nucleophile (e.g., a carboxylic acid for esterification, or another alcohol for etherification; pKa should be ≤ 15) (1.5 eq) [12] * Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the hydroxymethylphenol, triphenylphosphine, and the nucleophile in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.
-
Caption: Simplified mechanism of the Mitsunobu reaction.
Condensation Reactions: The Gateway to Phenolic Resins
The condensation of hydroxymethylphenols, either with themselves or with other phenols, is the cornerstone of phenolic resin production. [13]These reactions are typically catalyzed by acid or base and proceed through the formation of quinone methide intermediates. [3] Experimental Protocol: Base-Catalyzed Self-Condensation of a Hydroxymethylphenol
This protocol provides a general method for the self-condensation of a hydroxymethylphenol.
-
Materials:
-
Hydroxymethylphenol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Dilute acetic acid
-
-
Procedure:
-
Dissolve the hydroxymethylphenol in the sodium hydroxide solution in a round-bottom flask equipped with a reflux condenser. The molar ratio of hydroxymethylphenol to NaOH will influence the reaction rate.
-
Heat the reaction mixture to reflux with stirring for a specified period (e.g., 1-3 hours).
-
Monitor the reaction progress by techniques such as TLC or by observing changes in viscosity.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute acetic acid to neutralize the NaOH.
-
The condensation product, which may be a dimer, oligomer, or polymer, may precipitate and can be collected by filtration.
-
Applications in Drug Discovery and Development
The versatile reactivity of the hydroxymethyl group in phenols makes it a valuable handle for the synthesis and modification of pharmaceutically active molecules. For example, the synthesis of Fesoterodine, a muscarinic receptor antagonist used to treat overactive bladder, involves intermediates derived from hydroxymethylated phenols. [1]The ability to selectively oxidize, reduce, or form ethers from the hydroxymethyl group allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for drug efficacy and pharmacokinetics.
Conclusion
The hydroxymethyl group in phenols is not merely a passive substituent but an active participant in a wide array of chemical transformations. Its reactivity, governed by the electronic influence of the phenolic hydroxyl group and its propensity to form quinone methide intermediates, offers a rich landscape for synthetic exploration. A thorough understanding of the mechanisms behind these reactions, coupled with the judicious choice of reaction conditions, empowers researchers to leverage the hydroxymethylphenol scaffold for the synthesis of complex molecules with applications in materials science and drug discovery.
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- O-alkylation and arylation of Oximes, Hydroxylamines and rel
- Bifunctional macrocyclic catalysts for selective hydroxyl functionaliz
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A Preliminary Investigation of 2-(Hydroxymethyl)-5-methoxyphenol: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Substituted Phenol
In the landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent ability to participate in hydrogen bonding and act as an antioxidant nucleus provides a versatile platform for structural modification. This guide focuses on a specific, yet under-explored derivative, 2-(Hydroxymethyl)-5-methoxyphenol. While direct and extensive research on this particular molecule is nascent, its structural motifs—a hydroxymethyl group and a methoxy moiety on a phenolic ring—suggest a compelling potential for biological activity.
The presence of alcoholic and phenolic hydroxyl groups is a critical functionality in many biologically active compounds, facilitating interactions with receptor molecules.[1] This principle has been demonstrated in compounds exhibiting enzyme inhibitory potential, HIV-1 protease inhibitory activity, and even anti-mycobacterial properties.[1] This technical guide aims to provide a comprehensive preliminary investigation of this compound, synthesizing available data on its chemical properties, outlining a reliable synthesis protocol, and postulating its potential pharmacological applications based on the activities of structurally related methoxyphenols. For researchers and drug development professionals, this document serves as a foundational resource to inspire and guide future in-depth studies into this promising molecule.
Physicochemical Properties: A Snapshot of the Molecule
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery endeavor, influencing its solubility, permeability, and metabolic stability. For this compound, the following data has been compiled from reputable chemical databases.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | PubChem[2] |
| Molecular Weight | 154.16 g/mol | PubChem[2] |
| CAS Number | 59648-29-2 | LookChem[3] |
| XLogP3-AA | 1.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 154.062994177 Da | PubChem[2] |
| Complexity | 116 | LookChem[3] |
These properties suggest a molecule with a favorable balance of hydrophilicity and lipophilicity, a desirable trait for potential drug candidates. The presence of both hydrogen bond donors and acceptors indicates a capacity for interaction with biological targets.
Synthesis and Characterization: From Precursor to Purified Compound
A reliable and reproducible synthesis protocol is paramount for enabling further investigation. A documented method for the synthesis of this compound involves the reduction of isovanillin.[1]
Synthesis Protocol: Reduction of Isovanillin
This protocol is adapted from the supplementary information of a study on the crystal structure of 5-hydroxymethyl-2-methoxyphenol.[1]
Materials:
-
Isovanillin
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Apparatus for acidic workup and crystallization
Procedure:
-
Dissolve isovanillin in methanol.
-
Slowly add sodium borohydride to the solution, ensuring the reaction temperature remains below 25 °C. An excess of sodium borohydride is used to drive the reaction to completion.[1]
-
Upon completion of the reaction, perform an acidic workup to neutralize any remaining reducing agent and protonate the resulting alkoxide.
-
The crude product can be obtained and subsequently purified.
-
Crystallization from a solution of ethyl acetate via slow evaporation can yield cubic crystals of this compound.[1]
A reported yield for this synthesis is 86%, with a melting point of 135-137 °C.[1]
Proposed Analytical Characterization
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, similar to that used for other substituted phenols, would be suitable for purity assessment and quantification.[4]
-
Column: C18 stationary phase.[4]
-
Mobile Phase: A gradient of acetonitrile and water.[4]
-
Detection: UV-Vis Diode Array Detector (DAD) at the wavelength of maximum absorbance.[4]
-
Quantification: Based on the peak area relative to a known standard.[4]
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Predicted NMR spectra for related compounds are available and can serve as a preliminary guide.[5][6]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and provide fragmentation patterns for structural confirmation. Data for related methoxyphenols can offer comparative insights.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the hydroxyl and ether linkages.
Postulated Biological Activities and Therapeutic Potential
Direct experimental evidence for the biological activity of this compound is currently lacking in the public domain. However, based on the well-documented activities of the broader class of 2-methoxyphenols, we can hypothesize its potential pharmacological effects.
Antioxidant and Anti-inflammatory Properties: A Strong Possibility
Many 2-methoxyphenol derivatives have demonstrated significant antioxidant and anti-inflammatory activities.[8][9][10] These compounds are known to act as free radical scavengers and can inhibit key inflammatory pathways.[8][10]
A study on a range of 2-methoxyphenols revealed their capacity for 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging and inhibition of cyclooxygenase-2 (COX-2) gene expression.[8][10] Furthermore, methoxyphenolic compounds have been shown to exert anti-inflammatory effects in human airway cells, suggesting their potential in treating respiratory inflammatory diseases.[9] Another related compound, 2-methoxy-4-vinylphenol, has been shown to inhibit pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂) by suppressing NF-κB and MAPK activation.[11]
Based on these findings, it is highly probable that this compound possesses similar antioxidant and anti-inflammatory properties. The phenolic hydroxyl group is a key contributor to these activities.
Proposed In Vitro Evaluation Workflow
To validate these postulated activities, a systematic in vitro evaluation is necessary. The following experimental workflow is proposed:
-
Antioxidant Activity Assays:
-
Cytotoxicity Assessment:
-
MTT Assay: To determine the 50% cytotoxic concentration (CC50) against relevant cell lines (e.g., human submandibular gland tumor cells (HSG), RAW 264.7 macrophages).[8]
-
-
Anti-inflammatory Activity Assays:
-
Measurement of Inflammatory Mediators: Quantify the inhibition of NO, PGE₂, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
COX-2 Expression Analysis: Determine the effect on LPS-induced COX-2 gene and protein expression using qPCR and Western blotting, respectively.[8][10]
-
NF-κB and MAPK Pathway Analysis: Investigate the phosphorylation status of key proteins in these pathways to elucidate the mechanism of action.[11]
-
Future Directions and Conclusion
This technical guide provides a preliminary yet comprehensive overview of this compound, highlighting its potential as a lead compound for drug discovery. While direct experimental data is limited, the information synthesized from related compounds strongly suggests promising antioxidant and anti-inflammatory properties.
The immediate next steps should involve the practical execution of the proposed synthesis and a thorough analytical characterization of the compound. Following this, the outlined in vitro biological evaluation will be crucial to confirm the hypothesized activities and to begin to understand its mechanism of action. Further investigations could explore its potential as an inhibitor of other enzymes, given the broad activity of phenolic compounds.
References
- NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0289385).
- Fujisawa S, et al. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. 2007;21(3):469-75.
- PubChem. This compound. National Center for Biotechnology Information.
- Fussell S, et al. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells.
- National Institutes of Health. 2-Methoxy-5-methylphenol. PubChem.
- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354).
- PubChem. 2-(Hydroxymethyl)-4-methoxyphenol. National Center for Biotechnology Information.
- LookChem. This compound.
- CORE. Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers.
- NIST. 2-Methoxy-5-methylphenol, TMS derivative. National Institute of Standards and Technology.
- Ashraf Z, et al. Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- Muraoka Y, et al. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
- Lee YS, et al. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research. 2012;35(3):535-42.
- ResearchGate. of the results obtained from the evaluation of pharmacological activity, toxicity and other studies carried out with NFOH (93).
- Wang Y, et al. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines. Pharmacological Research. 2004;50(5):505-10.
- Ferrari E, et al. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly. 2017;148(1):145-153.
- MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- AA Blocks. 4-(Hydroxymethyl)-2-methoxyphenol.
- Al-Mansur MA, et al. Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Molecules. 2022;27(11):3472.
- Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
- ResearchGate. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.
- MDPI. Colourimetric Assays for Assessing Polyphenolic Phytonutrients with Nutraceutical Applications: History, Guidelines, Mechanisms, and Critical Evaluation.
- MDPI. Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans.
- MDPI. Phytochemical Composition, Antioxidant, and Enzyme Inhibition Activities of Methanolic Extracts of Two Endemic Onosma Species.
- OSHA. 4-Methoxyphenol. Occupational Safety and Health Administration.
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Methodological & Application
Synthesis of 2-(Hydroxymethyl)-5-methoxyphenol from Isovanillin via the Crossed Cannizzaro Reaction
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-(Hydroxymethyl)-5-methoxyphenol, also known as isovanillyl alcohol, from isovanillin. The synthetic strategy employs the Crossed Cannizzaro reaction, a highly efficient method for converting a valuable non-enolizable aldehyde into its corresponding primary alcohol with high yield. This guide offers a comprehensive overview, including the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting insights, tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
This compound is a valuable phenolic alcohol and a key building block in the synthesis of various biologically active compounds and fine chemicals.[1] Its structural isomer, vanillyl alcohol, has been studied for its anti-angiogenic and anti-inflammatory activities. The synthesis of isovanillyl alcohol from the readily available starting material isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a common requirement in medicinal chemistry and materials science.
The classical Cannizzaro reaction involves the base-induced disproportionation of an aldehyde lacking α-hydrogens into an equal mixture of a primary alcohol and a carboxylic acid.[2][3] This inherent 1:1 stoichiometry limits the theoretical yield of the desired alcohol to 50%, which is often economically unviable when the starting aldehyde is valuable.[4]
To overcome this limitation, the Crossed Cannizzaro reaction is employed. This variation utilizes a highly reactive, inexpensive "sacrificial" aldehyde, typically formaldehyde, in conjunction with the target aldehyde.[5] Formaldehyde's high electrophilicity and lack of steric hindrance make it exceptionally susceptible to nucleophilic attack by hydroxide.[6] Consequently, it is preferentially oxidized to formic acid (as its formate salt), while the more valuable aldehyde—in this case, isovanillin—is almost exclusively reduced to the desired alcohol, this compound.[4][5] This strategy dramatically improves the yield of the target alcohol, making the synthesis more efficient and cost-effective.
Reaction Mechanism
The reaction proceeds through a well-established mechanism initiated by a strong base:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the more electrophilic carbonyl carbon of formaldehyde, forming a tetrahedral intermediate.[4][7]
-
Hydride Transfer: This unstable intermediate collapses, reforming the carbonyl and expelling a hydride ion (H⁻). This hydride acts as a powerful reducing agent, immediately attacking the carbonyl carbon of an isovanillin molecule.[4][5][7] This is the key redox step of the reaction.
-
Product Formation: The hydride transfer results in the formation of an alkoxide from isovanillin and formic acid from the formaldehyde intermediate. A rapid proton exchange between the highly basic alkoxide and water (or formic acid) yields the final products: this compound and a formate salt (e.g., sodium formate).[5]
Experimental Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| Isovanillin | C₈H₈O₃ | 152.15 | 1.0 | 15.2 g (0.1 mol) |
| Sodium Hydroxide | NaOH | 40.00 | 2.5 | 10.0 g (0.25 mol) |
| Formaldehyde (37% aq. sol.) | CH₂O | 30.03 | 1.2 | 9.7 mL (0.12 mol) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~300 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | ~400 mL |
Equipment: 500 mL round-bottom flask, magnetic stirrer hotplate, reflux condenser, dropping funnel, 500 mL separatory funnel, Büchner funnel, rotary evaporator, standard glassware.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (10.0 g) in deionized water (100 mL). Allow the solution to cool to room temperature.
-
Addition of Isovanillin: Once cooled, add isovanillin (15.2 g) to the sodium hydroxide solution. Stir the mixture until all the isovanillin has dissolved, forming a clear solution of its sodium salt.
-
Addition of Formaldehyde: Transfer the 37% formaldehyde solution (9.7 mL) to a dropping funnel. Add the formaldehyde dropwise to the stirring isovanillin solution over 15-20 minutes. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
Reaction: After the addition is complete, attach a reflux condenser to the flask. Heat the reaction mixture to a gentle reflux (approximately 100-105°C) and maintain for 2 hours with continuous stirring.
-
Work-up - Acidification: Cool the reaction mixture to room temperature in an ice bath. Carefully acidify the dark solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2 (test with pH paper). A precipitate of the product will form.
-
Extraction: Transfer the acidified mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual acid and inorganic salts. Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid can be further purified by recrystallization from a suitable solvent, such as a toluene/heptane mixture or hot water, to afford this compound as a crystalline solid.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
-
Yield: Expected yield is typically in the range of 80-90%.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 135-137 °C.[1]
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~8.8-9.2 (s, 1H, Ar-OH), ~6.7-6.9 (m, 3H, Ar-H), ~4.8-5.2 (t, 1H, -CH₂OH), ~4.4 (d, 2H, -CH₂OH), 3.71 (s, 3H, -OCH₃).
-
IR (KBr, cm⁻¹): ~3400-3100 (broad, O-H stretch, phenol and alcohol), ~2950 (C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~1270 (C-O stretch), ~1030 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) = 154 (M⁺), 137, 125.
Safety and Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure adequate reflux time (2 hours). Confirm molar equivalents of reagents are correct. |
| Product loss during work-up. | Ensure pH is sufficiently acidic (~1-2) to fully precipitate the product before extraction. Perform at least three extractions. | |
| Oily Product | Impurities present. | Purify by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or perform recrystallization carefully. |
| Emulsion during Extraction | High concentration of salts. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
Safety Precautions:
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with gloves and safety goggles.
-
Formaldehyde: Toxic and a known carcinogen. Handle only in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid (HCl): Corrosive. Causes severe burns. Handle with appropriate PPE.
-
The reaction should be performed in a fume hood at all times.
Conclusion
The Crossed Cannizzaro reaction is a robust and high-yielding method for the synthesis of this compound from isovanillin. By using formaldehyde as a sacrificial reductant, this protocol maximizes the conversion of the valuable starting material to the desired alcohol. The procedure is straightforward, employing common laboratory techniques and reagents, making it an excellent choice for both academic research and process development in the pharmaceutical and chemical industries.
References
- Wikipedia. Cannizzaro reaction. [Link]
- Pearl, I. A. (1946). The Cannizzaro Reaction of Vanillin. Journal of the American Chemical Society, 68(7), 1100–1102. [Link]
- SNS Courseware. Cannizzaro Reaction & Crossed. [Link]
- BYJU'S. Cannizzaro Reaction Mechanism. [Link]
- Chemistry Notes.
- Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
- Chemistry Steps. Cannizzaro Reaction. [Link]
- LookChem. This compound. [Link]
- Sciencemadness Discussion Board. The Cannizzaro Reaction. [Link]
- YouTube. Cannizzaro Reaction. [Link]
- Ashraf, Z., et al. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
- PubChem. This compound. [Link]
Sources
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- 9. This compound | C8H10O3 | CID 12489757 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of Isovanillyl Alcohol via Sodium Borohydride Reduction of Isovanillin
Abstract
This application note provides a comprehensive, field-proven protocol for the reduction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol) using sodium borohydride (NaBH₄). The document elucidates the underlying chemical principles, offers a detailed step-by-step experimental procedure, and addresses critical safety and handling considerations. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing a robust and reproducible methodology for this important transformation.
Introduction: The Significance of Selective Aldehyde Reduction
The selective reduction of aldehydes to primary alcohols is a cornerstone of organic synthesis, pivotal in the construction of complex molecules and pharmaceutical intermediates. Isovanillyl alcohol, the product of isovanillin reduction, is a valuable building block in the synthesis of various compounds.[1][2] Sodium borohydride (NaBH₄) is a widely employed reducing agent due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters and carboxylic acids.[3][4] This chemoselectivity, combined with its ease of handling compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄), makes NaBH₄ the reagent of choice for this transformation.[5][6] This protocol has been developed by adapting established procedures for the reduction of the isomeric vanillin, leveraging the similar reactivity profiles of these phenolic aldehydes.[7][8][9]
Mechanistic Insights: The Hydride Transfer Pathway
The reduction of isovanillin with sodium borohydride proceeds via a two-step nucleophilic addition mechanism.[4][10]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), formally delivered from the borohydride complex, to the electrophilic carbonyl carbon of the isovanillin aldehyde group. This concerted step results in the formation of a tetrahedral alkoxide intermediate.[11]
-
Protonation: The resulting alkoxide is then protonated during the workup step, typically by the addition of a protic solvent or a mild acid, to yield the final product, isovanillyl alcohol.[4][10]
The presence of the phenolic hydroxyl group in isovanillin necessitates careful control of the reaction conditions. In strongly acidic media, sodium borohydride can decompose. Conversely, in basic conditions, the phenolic proton can be abstracted, which can influence the reaction. Many established protocols for the analogous reduction of vanillin employ a basic solution of NaBH₄ or conduct the reaction in an alcoholic solvent.[5][7][12] This protocol utilizes an ethanolic solution, a common and effective medium for such reductions.[5][8]
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the reduction of isovanillin.
Materials and Equipment
| Reagent/Equipment | Details |
| Isovanillin | >98% purity |
| Sodium Borohydride (NaBH₄) | >98% purity, powder or granular |
| Ethanol (EtOH) | Anhydrous or 95% |
| Hydrochloric Acid (HCl) | 6 M aqueous solution |
| Deionized Water | |
| Round-bottom flask (50 mL) | |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Glass funnel | |
| Büchner funnel and filter paper | |
| Vacuum filtration apparatus | |
| pH paper | |
| Beakers and graduated cylinders |
Safety Precautions
-
Sodium Borohydride (NaBH₄): is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.[13] It is also corrosive and can cause skin and eye burns. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from sources of ignition.[13]
-
Hydrochloric Acid (HCl): is corrosive and can cause severe burns. Handle with care in a fume hood, wearing appropriate PPE.
-
Ethanol: is a flammable liquid. Keep away from open flames and other ignition sources.
Step-by-Step Procedure
-
Dissolution of Isovanillin: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of isovanillin in 20 mL of ethanol. Stir at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Preparation of NaBH₄ Solution: In a separate small beaker, carefully weigh 0.5 g of sodium borohydride. Note: For improved stability and controlled addition, the NaBH₄ can be dissolved in a small amount of cold 1 M NaOH, as is common in vanillin reductions; however, direct addition of the solid in portions is also effective in an alcoholic solvent.[7][12]
-
Addition of NaBH₄: Slowly add the sodium borohydride powder to the cooled isovanillin solution in small portions over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 10 °C. The addition is exothermic, and you may observe some effervescence.[7][8]
-
Reaction: After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-45 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8][14]
-
Quenching the Reaction: After the reaction is complete (as indicated by the disappearance of the starting material by TLC), cool the flask again in an ice bath.
-
Acidification: Slowly and carefully add 6 M HCl dropwise to the reaction mixture to neutralize the excess sodium borohydride and the alkoxide intermediate.[5][7] Continue adding the acid until the evolution of hydrogen gas ceases and the pH of the solution is acidic (pH ~2-3), as checked with pH paper.[5]
-
Precipitation of Product: Continue to stir the mixture in the ice bath for an additional 15-20 minutes to allow for the complete precipitation of the product.[5][7]
-
Isolation of Product: Collect the white precipitate of isovanillyl alcohol by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the collected solid with two portions of ice-cold deionized water (10 mL each) to remove any inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry to a constant weight. The melting point of isovanillyl alcohol is reported to be 135-137 °C.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: A flowchart of the synthesis of isovanillyl alcohol.
Expected Results and Characterization
The successful reduction of isovanillin to isovanillyl alcohol can be confirmed through several analytical techniques:
-
Melting Point: The purified product should exhibit a melting point in the range of 135-137 °C. A broad or depressed melting point may indicate the presence of impurities.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should show the disappearance of the strong aldehyde C=O stretching band (typically around 1680 cm⁻¹) from the starting material and the appearance of a broad O-H stretching band for the alcohol (around 3200-3500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton signal (around 9.8 ppm) in isovanillin will be absent in the product spectrum. A new signal corresponding to the benzylic CH₂OH protons will appear (typically around 4.5 ppm), and the hydroxyl proton will also be present.
-
¹³C NMR: The aldehyde carbonyl carbon signal (around 190 ppm) will be replaced by a signal for the benzylic carbon (around 65 ppm).
-
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the equivalents of NaBH₄. Ensure efficient stirring. |
| Product lost during workup. | Ensure the solution is sufficiently acidic to precipitate the product. Use ice-cold water for washing to minimize dissolution. | |
| Impure Product (low melting point) | Incomplete reaction (starting material remains). | Ensure the reaction goes to completion using TLC. Purify the product by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture). |
| Presence of inorganic salts. | Ensure thorough washing of the filtered product with cold deionized water. | |
| Reaction foams excessively | NaBH₄ added too quickly. | Add the NaBH₄ in smaller portions over a longer period. Ensure the reaction is adequately cooled in an ice bath. |
Conclusion
This application note provides a reliable and well-documented protocol for the sodium borohydride reduction of isovanillin to isovanillyl alcohol. By understanding the reaction mechanism and adhering to the detailed procedural and safety guidelines, researchers can consistently achieve high yields of the desired product. The presented methodology is robust and can be readily implemented in a standard laboratory setting for various research and development applications.
References
- Journal of Chemical Education. (2023). Reduction of Vanillin Isobutyrate: An Infrared Spectroscopy Structure Determination Experiment.
- University of California, Los Angeles. (n.d.). 12BL Experiment 7: Vanillin Reduction. [Link]
- ERIC. (2023).
- University of Delaware. (n.d.). Reduction of Vanillin to Vanillyl Alcohol. [Link]
- University of Colorado Denver. (n.d.). Vanillin Reduction. [Link]
- Scribd. (n.d.). Borohydride Reduction of Vanillin To Vanillyl Alcohol. [Link]
- Sciencemadness.org. (n.d.). Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol. [Link]
- Scribd. (n.d.). Experiment 20 Reduction of Vanillin HANDOUT. [Link]
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
- SciSpace. (2021).
- National Institutes of Health. (2018).
- Indian Academy of Sciences. (n.d.).
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The Synthetic Chemist's Guide to 2-(Hydroxymethyl)-5-methoxyphenol: A Versatile Phenolic Building Block
Introduction: Unveiling a Multifunctional Scaffold
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(Hydroxymethyl)-5-methoxyphenol, also known by its synonym 2-hydroxy-4-methoxybenzyl alcohol (CAS 59648-29-2), presents itself as a highly valuable and versatile building block for researchers in medicinal chemistry and materials science.[1][2] Its structure, featuring a trifecta of functional groups—a nucleophilic phenolic hydroxyl, a primary benzylic alcohol, and an electron-donating methoxy group on an aromatic scaffold—offers a rich platform for diverse and chemoselective transformations.[3]
The presence of two distinct hydroxyl groups with different pKa values and reactivity profiles is the cornerstone of its synthetic utility. This inherent differentiation allows for selective manipulation, enabling chemists to use the molecule as a linchpin in multi-step synthetic sequences. This guide provides an in-depth exploration of the core reactivity of this compound, offering detailed protocols for its preparation and subsequent functionalization, and contextualizing its application in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| CAS Number | 59648-29-2 | [1] |
| Appearance | Solid (Isomer) | [4] |
| Melting Point | 135-137 °C (for isomer Isovanillyl alcohol) | [4] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
PART 1: Preparation of the Building Block
The accessibility of this compound and its isomers from common, inexpensive starting materials is a key advantage. The most prevalent laboratory-scale synthesis involves the reduction of the corresponding benzaldehyde. A detailed protocol for the synthesis of the closely related and synthetically valuable isomer, isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol), is provided below, as it demonstrates a general and reliable method.[3]
Protocol 1: Synthesis of Isovanillyl Alcohol via Reduction of Isovanillin
This protocol details the reduction of isovanillin using sodium borohydride, a mild and selective reducing agent for aldehydes and ketones.[3]
Caption: Workflow for the synthesis of Isovanillyl Alcohol.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve isovanillin (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Causality: The addition must be slow to control the exothermic reaction and prevent the temperature from exceeding 25 °C, which could lead to side reactions. An excess of NaBH₄ ensures the complete consumption of the starting aldehyde.[3]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching & Workup: Once complete, cool the flask again in an ice bath and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the sodium methoxide formed. Adjust the pH to be slightly acidic.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford isovanillyl alcohol as a solid with a reported yield of 86%.[3]
A higher-yield synthesis (97%) for the target molecule, 2-hydroxy-4-methoxybenzyl alcohol, has been reported starting from methyl 4-methoxysalicylate using the powerful reducing agent sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al®).[5]
PART 2: Strategic Considerations & Core Reactivity
The synthetic power of this compound lies in the differential reactivity of its functional groups. A successful synthetic strategy hinges on understanding and exploiting these differences.
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Application Notes and Protocols: Derivatization of 2-(Hydroxymethyl)-5-methoxyphenol for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Versatile Phenolic Scaffold
2-(Hydroxymethyl)-5-methoxyphenol is a compelling starting scaffold for drug discovery. Its structure, featuring both a nucleophilic phenolic hydroxyl and a primary benzylic alcohol, offers two distinct points for chemical modification. This dual functionality allows for the creation of a diverse library of derivatives with varied physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. Such modifications are critical for modulating pharmacokinetic and pharmacodynamic properties, potentially enhancing bioavailability, target engagement, and overall biological activity.
Phenolic compounds are well-established as potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, a mechanism central to mitigating oxidative stress implicated in numerous pathologies.[1][2][3] The antioxidant action involves either hydrogen atom transfer (HAT) or single-electron transfer (SET), leading to the formation of a stable phenoxyl radical.[2][3] By derivatizing the phenolic or alcoholic hydroxyl groups, we can systematically probe the structure-activity relationships (SAR) that govern this antioxidant potential and explore other therapeutic avenues, such as anticancer activity. Phenolic compounds have demonstrated cytotoxic properties against cancer cells, and creating derivatives can lead to novel chemotherapeutic agents.[4]
This guide provides a comprehensive framework for the strategic derivatization of this compound and the subsequent high-throughput screening of the resulting compound library for antioxidant and anticancer activities. The protocols herein are designed to be robust, reproducible, and adaptable for researchers in drug discovery and chemical biology.
Strategic Derivatization of this compound
The presence of two hydroxyl groups with different reactivities on the parent molecule allows for selective derivatization. The phenolic hydroxyl is more acidic (pKa ≈ 10) than the benzylic alcohol (pKa ≈ 16-18), making it more readily deprotonated under basic conditions. Conversely, the primary alcohol is a better nucleophile under neutral or acidic conditions for reactions like the Mitsunobu esterification. This differential reactivity is the cornerstone of our synthetic strategy.
Workflow for Derivative Library Synthesis
The overall workflow for generating and screening a focused library of derivatives is depicted below. This process begins with parallel synthesis of ester and ether analogs, followed by purification and characterization, and culminates in high-throughput biological evaluation.
Caption: Overall workflow for synthesis and biological screening.
Part 1: Detailed Derivatization Protocols
Protocol A: Esterification of the Benzylic Alcohol via Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and efficient method for converting primary and secondary alcohols to esters with inversion of configuration.[5][6] Its key advantage here is the chemoselective esterification of the benzylic alcohol in the presence of the more acidic, but less nucleophilic, phenol. The reaction proceeds by activating the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][7]
Rationale: We select the Mitsunobu reaction for its high selectivity towards the primary alcohol over the phenol under neutral conditions. The phenol is acidic enough to protonate the betaine intermediate, but the resulting phenoxide is a weaker nucleophile than the carboxylate, favoring the desired ester formation.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is typically observed.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester derivative.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent that effectively dissolves reagents.[5] |
| Reagents | PPh₃, DIAD/DEAD | Standard Mitsunobu reagents for alcohol activation.[6] |
| Temperature | 0 °C to RT | Controlled addition at 0°C minimizes side reactions.[8] |
| Stoichiometry | Slight excess of acid and Mitsunobu reagents | Drives the reaction to completion. |
Protocol B: Etherification of the Phenolic Hydroxyl via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[9][10]
Rationale: Due to the higher acidity of the phenolic proton, a moderately strong base like potassium carbonate (K₂CO₃) can selectively deprotonate the phenol to form the corresponding phenoxide. This phenoxide is a potent nucleophile that will readily displace a halide from an electrophilic alkylating agent. The primary alcohol remains protonated and largely unreactive under these conditions.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, combine this compound (1.0 eq.) and potassium carbonate (2.0-3.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (~0.3 M).
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) to the suspension.
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Sufficiently basic to deprotonate the phenol but not the alcohol.[11] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents that facilitate Sₙ2 reactions.[12] |
| Alkyl Halide | Primary (e.g., MeI, BnBr, Allyl-Br) | Minimizes competing E2 elimination reactions.[9] |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier. |
Part 2: High-Throughput Biological Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next critical phase is to evaluate their biological activity. High-throughput screening (HTS) allows for the rapid assessment of many compounds in parallel.[13] The protocols below are optimized for a 96-well plate format, which is standard for HTS.
Screening Workflow
Caption: High-throughput screening workflow for derivative libraries.
Protocol C: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This assay is a rapid and widely used method to assess the antioxidant capacity of compounds.[14][15] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, converting it to its reduced form. This reduction is accompanied by a color change from purple to yellow, which can be quantified spectrophotometrically.[14]
Step-by-Step Protocol (96-Well Plate Format):
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Prepare a stock solution of each derivative at 10 mM in DMSO. Create a dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in methanol.
-
Use Ascorbic acid or Trolox as a positive control and prepare a similar dilution series.
-
-
Assay Plate Setup:
-
To the wells of a 96-well plate, add 20 µL of each derivative dilution or control.
-
Add 20 µL of methanol to blank wells (for control absorbance).
-
-
Reaction Initiation: Add 200 µL of the 0.1 mM DPPH solution to all wells. Mix gently by pipetting.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Data Analysis: Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
| Parameter | Value/Condition | Rationale |
| Wavelength | 517 nm | Maximum absorbance of the DPPH radical. |
| Incubation | 30 min, dark, RT | Allows the reaction to reach a steady state while preventing photo-degradation of DPPH. |
| Positive Control | Ascorbic Acid / Trolox | Well-characterized antioxidants for assay validation. |
| Format | 96-well plate | Enables high-throughput screening.[15] |
Protocol D: MTT Cell Viability Assay (Anticancer Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol (96-Well Plate Format):
-
Cell Seeding: Seed cancer cells (e.g., from the NCI-60 panel, such as MCF-7 or HCT116) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[17] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare a dilution series of the synthesized derivatives in culture medium from the 10 mM DMSO stocks. The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[13][18]
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking.
-
Measurement: Measure the absorbance at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.[13][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
| Parameter | Value/Condition | Rationale |
| Cell Lines | NCI-60 Panel recommended | A diverse panel to identify broad-spectrum or selective anticancer activity.[17][19][20] |
| Incubation Time | 48-72 hours | Allows for multiple cell doubling times to observe effects on proliferation. |
| MTT Incubation | 2-4 hours | Sufficient time for formazan development in viable cells.[16] |
| Wavelength | 570 nm | Optimal absorbance for the formazan product.[18] |
Conclusion and Future Directions
This guide provides a robust and scientifically grounded methodology for the synthesis and preliminary biological evaluation of novel derivatives of this compound. By systematically modifying the phenolic and alcoholic hydroxyl groups, researchers can generate a diverse chemical library to explore structure-activity relationships. The provided high-throughput screening protocols for antioxidant and anticancer activities serve as a primary filter to identify promising lead compounds.
Active "hits" from these initial screens should be subjected to further validation, including confirmation of their structure and purity, re-testing to confirm activity, and evaluation in secondary assays to elucidate their mechanism of action. For example, promising antioxidant compounds could be tested in cell-based reactive oxygen species (ROS) assays, while potent anticancer derivatives should be evaluated for their effects on apoptosis, cell cycle progression, and specific signaling pathways. This integrated approach of targeted synthesis and systematic screening is a powerful strategy in the modern drug discovery pipeline.
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The Versatile Scaffold: 2-(Hydroxymethyl)-5-methoxyphenol in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the discovery and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutics. 2-(Hydroxymethyl)-5-methoxyphenol, and its widely recognized isomer vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), represent a class of deceptively simple phenolic compounds that serve as a cornerstone in the synthesis of a diverse array of biologically active molecules.[1] The inherent reactivity of the hydroxymethyl and phenolic hydroxyl groups, coupled with the electronic properties of the methoxy-substituted benzene ring, provides a rich platform for chemical modification.[2] This guide delves into the practical applications of this compound and its isomers in medicinal chemistry, offering detailed protocols for its synthesis and derivatization, and exploring the mechanistic underpinnings of the biological activities exhibited by its derivatives. From neuroprotection to anti-inflammatory and antimicrobial applications, this scaffold continues to demonstrate its significance in the quest for new medicines.
Core Synthetic Protocols: From Precursor to Bioactive Derivatives
The accessibility of this compound and its isomers from readily available starting materials like vanillin and isovanillin is a key advantage for its widespread use. The following protocols provide detailed, field-proven methodologies for the synthesis of the parent scaffold and its subsequent derivatization into compounds with therapeutic potential.
Protocol 1: Synthesis of Vanillyl Alcohol by Reduction of Vanillin
The reduction of the aldehyde functionality in vanillin is a robust and high-yielding method to produce vanillyl alcohol. Sodium borohydride is a preferred reducing agent due to its mild nature and operational simplicity.[1][3]
Reaction Scheme:
A schematic of the reduction of vanillin to vanillyl alcohol.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
1M Sodium hydroxide (NaOH) solution
-
6M Hydrochloric acid (HCl) solution
-
Deionized water (ice-cold)
-
Round bottom flask
-
Stir bar and stir plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 25 mL round bottom flask, dissolve 2.0 g (13.1 mmol) of vanillin in 4 mL of ethanol with stirring.[3][4]
-
Once the vanillin is fully dissolved, cool the flask in an ice bath.
-
In a separate vial, prepare the reducing agent by dissolving 0.5 g (13.2 mmol) of sodium borohydride in 3.8 mL of 1M NaOH solution.[4]
-
Slowly add the sodium borohydride solution dropwise to the stirred vanillin solution over a period of 10 minutes, maintaining the temperature with the ice bath. Caution: This reaction is exothermic.[3][4]
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 10 minutes.[3][4]
-
Re-cool the reaction mixture in the ice bath and slowly add 6M HCl dropwise to quench the excess sodium borohydride. Continue addition until the evolution of hydrogen gas ceases and the solution is acidic (verify with pH paper).[3][4]
-
Stir the mixture in the ice bath for a further 10 minutes to facilitate the precipitation of the product.[4]
-
Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the product with two portions of ice-cold water.[3][4]
-
Dry the collected vanillyl alcohol to a constant weight.
Expected Yield: 80-90% Melting Point: 113-115 °C[1]
Protocol 2: Synthesis of Vanillyl Acetate via Fischer Esterification
Esterification of the benzylic alcohol is a common strategy to modify the pharmacokinetic and pharmacodynamic properties of the parent molecule. This protocol details the synthesis of vanillyl acetate.
Reaction Scheme:
Fischer esterification of vanillyl alcohol with acetic acid.
Materials:
-
Vanillyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck flask equipped with a reflux condenser
-
Magnetic stirrer and hot plate
Procedure:
-
To a 250 mL three-neck flask, add 1.099 g (6.5 mmol) of vanillyl alcohol, 20 mL of THF, and 0.324 g (5.4 mmol) of acetic acid.[5]
-
Begin stirring the mixture at a constant speed of 300 rpm.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 drops).
-
Heat the reaction mixture to 80°C and maintain it under reflux for 5 hours.[5]
-
After cooling to room temperature, filter the reaction mixture.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude vanillyl acetate.
-
The product can be further purified by column chromatography if necessary.
Expected Product: Brown solid[5]
Protocol 3: One-Pot Synthesis of Vanillyl Alcohol Ethers
Etherification of the benzylic hydroxyl group can introduce lipophilic character and modulate biological activity. A patented one-pot method allows for the direct conversion of vanillin to vanillyl ethers.
Conceptual Workflow:
The neuroprotective mechanism of vanillyl alcohol.
Anti-inflammatory and Analgesic Activity: Modulation of Inflammatory Pathways
Vanillyl alcohol and its derivatives, often referred to as vanilloids, exhibit significant anti-inflammatory and analgesic properties. [6]These effects are mediated through the modulation of key inflammatory pathways and interactions with specific receptors.
Mechanism of Action: The anti-inflammatory effects of vanilloids are, in part, mediated through their interaction with Transient Receptor Potential Vanilloid 1 (TRPV1) receptors. [7][8]Activation of TRPV1 on sensory neurons can lead to the release of neuropeptides that have complex, and sometimes counter-intuitive, anti-inflammatory effects. [7]Additionally, phenolic compounds can inhibit the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like IL-1β and TNF-α. [9] Signaling Pathway:
The anti-inflammatory mechanism involving NF-κB inhibition.
Antimicrobial and Antioxidant Properties
The phenolic nature of this compound and its derivatives imparts them with notable antioxidant and antimicrobial activities.
Antioxidant Activity: As phenolic compounds, they can act as free radical scavengers, donating a hydrogen atom from the phenolic hydroxyl group to neutralize reactive oxygen species. This antioxidant capacity is fundamental to their neuroprotective and anti-inflammatory effects.
Antimicrobial Activity: Vanillin, a close relative and precursor, has demonstrated antimicrobial activity against a range of foodborne pathogens and spoilage bacteria. [10]While the exact mechanism is multifaceted, it is thought to involve disruption of cell membrane function and inhibition of key cellular enzymes.
Quantitative Data Summary
| Compound | Application | Key Finding | Reference |
| Vanillyl Alcohol | Neuroprotection | Reduced apoptotic cells in a dose-dependent manner in MPP+-induced MN9D cells. | [3] |
| Vanillyl Alcohol | Anti-inflammatory | Demonstrated significant inhibition in carrageenan-induced air pouch models in mice. | [11] |
| Vanillin | Antimicrobial | Showed inhibitory activity against S. aureus with an IC50 of 1.38 mM. | [10] |
| Vanillyl Acetate | Synthetic Intermediate | Successfully synthesized via Fischer esterification. | [5] |
Conclusion and Future Perspectives
This compound and its isomer, vanillyl alcohol, are more than just simple chemical intermediates; they are privileged scaffolds in the field of medicinal chemistry. Their straightforward synthesis, coupled with the diverse biological activities of their derivatives, makes them highly attractive starting points for drug discovery programs. The neuroprotective, anti-inflammatory, and antimicrobial properties highlighted in this guide underscore the therapeutic potential locked within this molecular framework. Future research will undoubtedly continue to uncover novel derivatives with enhanced potency and selectivity, further solidifying the importance of this versatile scaffold in the development of next-generation therapeutics.
References
- Caruso, G., et al. (2022). Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function. PMC. [Link]
- Reduction of Vanillin to Vanillyl Alcohol. (n.d.). Department of Chemistry, University of California, Irvine. [Link]
- Budimarwanti, C., et al. (2022). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. International Journal of Chemical Engineering. [Link]
- Understanding Vanillyl Alcohol: A Key Intermediate for Organic Synthesis. (n.d.). Chemdad. [Link]
- Role of Transient Receptor Potential Vanilloid 1 in Inflammation and Autoimmune Diseases. (2015). Journal of the Korean Association of Oral and Maxillofacial Surgeons. [Link]
- Kim, H., et al. (2003). Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol. Archives of Pharmacal Research. [Link]
- Brand, L. M., et al. (1993). Vanilloids. 1. Analogs of capsaicin with antinociceptive and antiinflammatory activity. Journal of Medicinal Chemistry. [Link]
- Method for synthesizing vanillyl alcohol ether. (2019).
- Role of the transient receptor potential vanilloid 1 in inflammation and sepsis. (2016). Journal of Thoracic Disease. [Link]
- Kim, I. S., et al. (2011). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. Molecules. [Link]
- Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). Foods. [Link]
- Reduction of Vanillin to Vanillyl Alcohol. (n.d.). University of Colorado Boulder. [Link]
- Vanillin Reduction: Vanillyl Alcohol Synthesis Lab Procedure. (n.d.). Studylib. [Link]
- Physiology and Pharmacology of the Vanilloid Receptor. (2007). Current Neuropharmacology. [Link]
- EXPERIMENT 3 : ESTERIFICATIONS REACTIONS OF VANILLIN: THE USE OF NMR To Determine A Structure. (n.d.). Scribd. [Link]
- Vanillyl alcohol. (n.d.). Wikipedia. [Link]
- Vanillyl alcohol. (n.d.). Wikipedia. [Link]
Sources
- 1. Vanillyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Polyphenols and Neurodegenerative Diseases: Potential Effects and Mechanisms of Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Vanilloids. 1. Analogs of capsaicin with antinociceptive and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of the transient receptor potential vanilloid 1 in inflammation and sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]
analytical techniques for characterizing 2-(Hydroxymethyl)-5-methoxyphenol
An Application Note and Protocol for the Comprehensive Characterization of 2-(Hydroxymethyl)-5-methoxyphenol
Authored by: A Senior Application Scientist
Introduction
This compound, a substituted phenolic compound, serves as a valuable intermediate in organic synthesis and holds potential significance in medicinal chemistry and materials science. Its biological relevance is suggested by its structural similarity to other biologically active phenols and its synthesis from isovanillin, a common natural product derivative.[1] Accurate and comprehensive characterization is paramount for ensuring its identity, purity, and stability, which are critical parameters in drug development, quality control, and scientific research.
This guide provides a multi-faceted analytical approach for the definitive characterization of this compound. It is designed for researchers, analytical scientists, and quality assurance professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. The workflow integrates spectroscopic and chromatographic techniques to build a complete analytical profile of the molecule.
Physicochemical Properties and Foundational Data
A thorough analysis begins with understanding the fundamental physicochemical properties of the analyte. This data is crucial for selecting appropriate analytical techniques, solvents, and experimental conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₁₀O₃ | [2][3] |
| Molecular Weight | 154.16 g/mol | [2][3] |
| CAS Number | 59648-29-2 | [3] |
| Canonical SMILES | COC1=CC(=C(C=C1)CO)O | [2] |
| Appearance | Orthorhombic crystals (as reported from synthesis) | [1][4] |
| Hydrogen Bond Donors | 2 | [2][3] |
| Hydrogen Bond Acceptors | 3 | [2][3] |
| XLogP3-AA | 1.2 | [2] |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming the presence of key functional groups and the overall atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure determination in solution. ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides information on the carbon skeleton. For this compound, the key is to differentiate the aromatic protons and assign the labile hydroxyl protons.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it allows for the observation of exchangeable -OH protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H NMR):
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
To confirm the hydroxyl protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH protons will disappear.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ) and coupling constants (J) to assign the signals to the molecular structure.
Trustworthiness: Expected NMR Data
| Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Rationale |
| Ar-H (proton ortho to -OH) | 6.8 - 7.0 | d | Shielded by two electron-donating groups (-OH, -CH₂OH). |
| Ar-H (proton ortho to -OCH₃) | 6.6 - 6.8 | d | Shielded by the methoxy group. |
| Ar-H (proton meta to -OH) | 6.7 - 6.9 | dd | Exhibits coupling to two adjacent aromatic protons. |
| -CH₂OH | ~4.5 | s | Benzylic protons adjacent to an oxygen atom. May show coupling to the alcohol proton if not rapidly exchanging. |
| -OCH₃ | ~3.8 | s | Methoxy group protons. |
| Ar-OH | ~9.0 (in DMSO-d₆) | s (broad) | Phenolic proton, chemical shift is concentration and solvent dependent. |
| -CH₂OH | ~5.0 (in DMSO-d₆) | t (broad) | Alcoholic proton, often broad and may couple to the adjacent CH₂ group. |
| Assignment (¹³C NMR) | Predicted δ (ppm) | Rationale |
| C -OH (Aromatic) | 145 - 150 | Aromatic carbon attached to the phenolic hydroxyl group. |
| C -OCH₃ (Aromatic) | 150 - 155 | Aromatic carbon attached to the methoxy group. |
| C -CH₂OH (Aromatic) | 125 - 130 | Aromatic carbon bearing the hydroxymethyl substituent. |
| Aromatic C H | 110 - 120 | Aromatic methine carbons. |
| -C H₂OH | 60 - 65 | Carbon of the hydroxymethyl group. |
| -OC H₃ | 55 - 60 | Methoxy carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and reliable technique for identifying the functional groups present in a molecule. The key diagnostic peaks for this compound will be the distinct O-H stretching bands for the phenolic and alcoholic hydroxyl groups and the C-O stretching bands.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Trustworthiness: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3500 - 3200 (broad) | O-H stretch (phenolic, H-bonded) | The broadness is due to intermolecular hydrogen bonding of the phenolic group. |
| 3400 - 3300 (broad) | O-H stretch (alcoholic, H-bonded) | Overlaps with the phenolic O-H stretch but may appear as a distinct shoulder. |
| 3050 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on the benzene ring. |
| 2950 - 2850 | C-H stretch (aliphatic) | Corresponds to the -CH₂- and -CH₃ groups. |
| 1600 - 1450 | C=C stretch (aromatic ring) | Multiple bands are expected, confirming the presence of the benzene ring. |
| ~1250 | C-O stretch (aryl ether) | Characteristic of the Ar-O-CH₃ linkage. |
| ~1030 | C-O stretch (primary alcohol) | Corresponds to the -CH₂-OH group. |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the phenolic chromophore. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic ring.
Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL. Dilute this stock solution to a final concentration of ~5-10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from 400 nm down to 200 nm, using the pure solvent as a reference blank.
-
Data Analysis: Identify the λmax values. The presence of the hydroxyl and methoxy groups is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.
Trustworthiness: Expected UV-Vis Data
-
λmax: Expected around 275-290 nm, characteristic of a substituted phenol.
Chromatographic Analysis for Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities, by-products, or degradation products, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reversed-phase HPLC with UV detection is the workhorse method for purity analysis of non-volatile aromatic compounds. The key to a robust method is the selection of an appropriate column and a mobile phase that provides good peak shape and resolution. An acidic modifier is critical to suppress the ionization of the phenolic group, preventing peak tailing.
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a sample solution in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation and Conditions:
| Parameter | Condition |
| System | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (e.g., 280 nm) |
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Trustworthiness: Method Validation Insights This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines if used in a regulated environment. The use of a photodiode array (PDA) detector instead of a simple UV detector can further enhance specificity by providing UV spectra for each peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a highly sensitive technique for volatile and thermally stable compounds. However, the two hydroxyl groups in this compound make it polar and non-volatile. Therefore, derivatization is mandatory to replace the active hydrogens with non-polar groups, increasing volatility and improving peak shape.[5] Trimethylsilylation is the most common approach.
Protocol: GC-MS with Silylation
-
Derivatization:
-
To ~1 mg of the dried sample in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS).[5]
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| System | GC-MS |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 270 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-500 |
-
Data Analysis: The derivatized compound will have a molecular weight of 298.19 g/mol (M + 2TMS - 2H). Identify the peak by its retention time and mass spectrum. The molecular ion [M]⁺• at m/z 298 should be visible. Key fragments would include [M-15]⁺ (loss of CH₃ from a TMS group) and other characteristic fragments.
Integrated Analytical Workflow
The described techniques should be used in a logical sequence to build a comprehensive characterization profile. This workflow ensures that identity is confirmed before purity is assessed.
Caption: Integrated workflow for the characterization of this compound.
References
- PubChem. This compound - Compound Summary.
- LookChem. This compound. LookChem. [Link]
- PubChem. 5-(2-Hydroxymethylphenyl)-2-methoxyphenol - Compound Summary.
- Ashraf, Z., et al. Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
- Rahmani, R., et al. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society, 2019. [Link]
- PubChem. 2-(Hydroxymethyl)-4-methoxyphenol - Compound Summary.
- ResearchGate. Experimental (XRD, FTIR, UV–Vis, NMR) and theoretical investigations.
- NIST. 2-Methoxy-5-methylphenol, TMS derivative. National Institute of Standards and Technology. [Link]
- ResearchGate. Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
- NIST. 2-Methoxy-5-methylphenol. National Institute of Standards and Technology. [Link]
- Google Patents. Process for producing methoxyphenol or ethoxyphenol.
- Oriental Journal of Chemistry. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1, 2, 4-triazol-3-yl)quinoline. Oriental Scientific Publishing Company. [Link]
- Journal of Pharmaceutical and Biomedical Analysis. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components. Elsevier. [Link]
- LCGC International. Improving HPLC Separation of Polyphenols.
- University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Wisconsin System. [Link]
- MDPI. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI. [Link]
Sources
Application Note: Structural Elucidation of 2-(Hydroxymethyl)-5-methoxyphenol using NMR and Mass Spectrometry
Introduction and Scientific Context
2-(Hydroxymethyl)-5-methoxyphenol is a substituted aromatic compound featuring phenolic, benzylic alcohol, and methoxy functional groups. Its structural complexity makes it a valuable precursor for the synthesis of more complex molecules and biologically active scaffolds[1]. Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose, providing orthogonal and complementary data for complete structural elucidation. NMR offers detailed insights into the carbon-hydrogen framework and the chemical environment of each atom, while MS provides precise molecular weight information and reveals structural motifs through characteristic fragmentation patterns[2].
This application note presents an integrated analytical strategy, combining detailed experimental protocols with an in-depth analysis of predicted spectral data to serve as a definitive guide for researchers.
Compound Profile
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Hydroxy-4-methoxybenzyl alcohol | [4] |
| CAS Number | 59648-29-2 | [3][4] |
| Molecular Formula | C₈H₁₀O₃ | [3][4] |
| Molecular Weight | 154.16 g/mol | [3] |
| Monoisotopic Mass | 154.062994 Da | [3][4] |
Chemical Structure:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the cornerstone of molecular structure determination in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For phenolic compounds, the choice of solvent is critical, as it influences the exchange rate and chemical shift of labile hydroxyl (-OH) protons[5].
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure of this compound and spectral data from analogous compounds such as vanillyl alcohol, a detailed prediction of the NMR spectra can be made[6][7]. The substitution pattern on the aromatic ring (positions 1, 2, and 4) will result in a distinct splitting pattern for the three aromatic protons.
Table 1: Predicted ¹H NMR (400 MHz, DMSO-d₆) and ¹³C NMR (100 MHz, DMSO-d₆) Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenolic -OH | ~9.0 - 9.5 | Broad Singlet | 1H | - |
| H-6 | ~6.85 | d, J ≈ 8.4 Hz | 1H | ~115.8 |
| H-4 | ~6.78 | d, J ≈ 2.8 Hz | 1H | ~114.5 |
| H-3 | ~6.65 | dd, J ≈ 8.4, 2.8 Hz | 1H | ~112.0 |
| Alcoholic -OH | ~5.10 | t, J ≈ 5.5 Hz | 1H | - |
| -CH₂OH | ~4.45 | d, J ≈ 5.5 Hz | 2H | ~60.5 |
| -OCH₃ | ~3.70 | Singlet | 3H | ~55.1 |
| C-2 | - | - | - | ~149.0 |
| C-5 | - | - | - | ~148.5 |
| C-1 | - | - | - | ~125.0 |
Note: Chemical shifts of -OH protons are highly dependent on concentration and temperature. The coupling between the alcoholic -OH and the adjacent -CH₂- protons is often observed in DMSO-d₆.
Experimental Protocol: NMR Data Acquisition
This protocol is designed for a standard 400 MHz NMR spectrometer.
A. Sample Preparation
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to slow the proton exchange of the hydroxyl groups, allowing for the observation of their signals and potential spin-spin coupling[5].
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
B. Instrument Parameters
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2.0 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. For volatile phenolic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful and widely used technique. Due to the presence of polar hydroxyl groups, derivatization is often required to improve chromatographic peak shape and volatility[8].
Predicted EI Fragmentation Pattern
Upon electron ionization at 70 eV, this compound is expected to produce a molecular ion (M⁺•) at m/z 154. The subsequent fragmentation is dictated by the functional groups present, primarily the benzylic alcohol and methoxy phenol moieties.
-
Molecular Ion (M⁺•) [m/z 154]: Represents the intact molecule after losing one electron.
-
Loss of H₂O [m/z 136]: A common fragmentation for alcohols, involving the elimination of a water molecule[9].
-
Loss of •CH₂OH [m/z 123]: Alpha-cleavage of the hydroxymethyl group results in a stable radical cation. This is often a prominent peak for benzyl alcohols. The fragmentation of the related compound 2-methoxy-5-methylphenol shows a base peak at m/z 123, suggesting this is a highly favored pathway[10].
-
Loss of CO from m/z 123 [m/z 95]: Phenolic fragments can readily lose a molecule of carbon monoxide[11].
-
Loss of •CH₃ from m/z 123 [m/z 108]: Loss of a methyl radical from the methoxy group after the initial fragmentation.
Table 2: Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Proposed Fragment Ion | Notes |
| 154 | [C₈H₁₀O₃]⁺• | Molecular Ion (M⁺•) |
| 139 | [M - •CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 136 | [M - H₂O]⁺• | Dehydration from the benzylic alcohol. |
| 123 | [M - •CH₂OH]⁺ | Likely Base Peak . Alpha-cleavage of the hydroxymethyl group. |
| 108 | [123 - •CH₃]⁺ | Loss of a methyl radical from the m/z 123 fragment. |
| 95 | [123 - CO]⁺ | Loss of carbon monoxide from the phenolic fragment. |
Experimental Protocol: GC-MS Analysis
A. Sample Preparation and Derivatization
-
Rationale: Silylation of the acidic phenolic and alcoholic protons with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups. This increases thermal stability and volatility, leading to improved chromatographic performance[8][12].
-
Procedure: a. Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile) in a 2 mL autosampler vial. b. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst. c. Securely cap the vial and heat at 70 °C for 30 minutes in a heating block or oven. d. Cool the vial to room temperature before analysis. The molecular weight of the di-TMS derivative will be 298 g/mol .
B. Instrument Parameters
-
Gas Chromatograph (GC):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL, split mode (e.g., 20:1 split ratio).
-
Oven Program: Initial temperature of 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 450.
-
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS derivatization, analysis, and data interpretation.
Conclusion
The structural characterization of this compound can be confidently achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon framework, while GC-MS confirms the molecular weight and reveals key functional groups through predictable fragmentation pathways. The protocols and predictive data outlined in this application note establish a robust and reliable methodology for the routine analysis and quality control of this important synthetic intermediate, ensuring high confidence in its structural identity for researchers and drug development professionals.
References
- LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link: https://www.lookchem.com/2-(Hydroxymethyl)-5-methoxyphenol-cas-59648-29-2.html]
- ChemicalBook. (n.d.). Vanillyl alcohol(498-00-0) 1H NMR spectrum. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/spectrum/498-00-0_1hnmr.htm]
- PubChem. (n.d.). Vanillyl alcohol. National Center for Biotechnology Information. Retrieved January 7, 2026. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/62348]
- Brainly. (2023). Indicate the key differences in the 1H-NMR spectra for vanillin and vanillyl alcohol. Retrieved from brainly.com. [Link: https://brainly.com/question/35294726]
- Reddit. (2016). Need help interpreting proton NMR spectrum for vanillyl alcohol. r/chemhelp. [Link: https://www.reddit.com/r/chemhelp/comments/4ebrc1/need_help_interpreting_proton_nmr_spectrum_for/]
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Application Note: A Protocol for the Purification of 2-(Hydroxymethyl)-5-methoxyphenol via Recrystallization
Abstract
This application note provides a comprehensive, technically detailed guide for the purification of 2-(Hydroxymethyl)-5-methoxyphenol using the fundamental technique of recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the underlying principles of solvent selection, the causality behind each step of the protocol, and methods for validating the purity of the final product. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Imperative of Purity in Chemical Synthesis
In the realm of pharmaceutical and materials science, the purity of a chemical compound is not merely a quality metric; it is the bedrock of its efficacy, safety, and reliability. Impurities, even in trace amounts, can alter biological activity, introduce toxicity, or compromise the structural integrity of advanced materials. Recrystallization stands as one of the most powerful and widely employed techniques for the purification of solid organic compounds.[1][2]
The principle of recrystallization is elegantly simple, leveraging the differential solubility of a compound in a given solvent at varying temperatures.[1][3][4] An impure solid is dissolved in a minimum volume of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[2][4]
This guide focuses on this compound, a substituted phenol derivative. Its structure, featuring both polar hydroxyl groups and a moderately non-polar methoxybenzene core, presents an interesting case for purification, making careful solvent selection paramount to success.
Physicochemical Profile: this compound
A thorough understanding of the compound's physical and chemical properties is the critical first step in developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [5][6][7] |
| Molecular Weight | 154.16 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 85 - 86 °C | [5] |
| Structural Features | Phenolic hydroxyl, primary alcohol, methoxy group, aromatic ring | N/A |
| Predicted Solubility | Low in non-polar solvents; moderate to high in polar organic solvents and potentially hot water. | [8][9] |
The presence of two hydroxyl groups (-OH) imparts significant polarity and the capacity for hydrogen bonding, suggesting solubility in protic solvents like water and alcohols. However, the methoxy group (-OCH₃) and the benzene ring contribute lipophilic character, indicating that a purely aqueous system may not be optimal without heating.
The Science of Solvent Selection: A Foundational Pillar
The success or failure of recrystallization hinges almost entirely on the choice of solvent.[3] An ideal solvent is not simply one that dissolves the compound, but one that exhibits a specific thermodynamic relationship with it.
Core Criteria for an Effective Recrystallization Solvent:
-
Temperature-Dependent Solubility: The solvent must exhibit a steep solubility curve for this compound, meaning it dissolves the compound readily at or near its boiling point but poorly at low temperatures (e.g., 0-4 °C).[2][3][8] This differential is the driving force for crystallization and high recovery yield.
-
Impurity Disposition: Impurities present in the crude sample should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or highly soluble in the cold solvent (ensuring they remain in the mother liquor).[8]
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[3][8]
Single vs. Mixed-Solvent Systems
For many compounds, a single solvent does not meet all the ideal criteria. In such cases, a mixed-solvent system, or solvent pair, is employed.[3][8] This typically involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.[8][10] The compound is first dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is set to cool. For this compound, promising pairs include ethanol/water and ethyl acetate/hexane.[11]
Experimental Protocols
This section is divided into two phases: a small-scale screening to identify the optimal solvent system, followed by the bulk purification protocol.
Part A: Micro-Scale Solvent Screening Protocol
Objective: To efficiently identify a suitable solvent or solvent pair for the recrystallization of this compound.
Materials:
-
Crude this compound (~100 mg)
-
Test tubes or small vials (10)
-
Heating block or water bath
-
Ice bath
-
Candidate Solvents: Water, Ethanol, Methanol, Ethyl Acetate, Toluene, Acetone, Hexane
Procedure:
-
Place approximately 10-15 mg of the crude compound into several separate test tubes.
-
To each tube, add a different candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the mixture. Record whether the solid dissolves ("Soluble, Cold").
-
If the solid does not dissolve in the cold solvent, heat the test tube gently in a heating block or water bath. Add more solvent dropwise until the solid just dissolves. Record your observations ("Soluble, Hot").
-
If the solid dissolves in the hot solvent, place the test tube in an ice bath for 15-20 minutes.
-
Observe if crystal formation occurs. Note the quantity and quality of the crystals. An ideal solvent will yield a large volume of well-formed crystals.
-
Summarize your findings. The best solvent is one in which the compound is sparingly soluble or insoluble in the cold but completely soluble when hot, and which produces abundant crystals upon cooling.
Expected Observations for Solvent Screening:
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| Water | Low | Moderate to High | Good | Promising Candidate |
| Ethanol | High | Very High | Poor | Unsuitable alone; good for a solvent pair |
| Ethyl Acetate | Moderate | High | Good | Promising Candidate |
| Toluene | Low | Moderate | Fair | Possible Candidate |
| Hexane | Insoluble | Insoluble | None | Unsuitable alone; good for a solvent pair |
Part B: Detailed Recrystallization Workflow
This protocol assumes that a suitable solvent (e.g., water or an ethyl acetate/hexane mixture) has been identified in Part A.
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a boiling chip or magnetic stir bar. Add the chosen hot solvent in small portions, swirling and heating the mixture, until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated for a good yield.[2][3]
-
Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask. Dilute the solution with a small amount of extra hot solvent before filtering to keep the product in solution.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Rushing this step by immediate immersion in an ice bath can cause impurities to be trapped within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2] Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent.[2] This removes any adhering mother liquor that contains dissolved impurities. Using cold solvent is critical to avoid redissolving the purified product.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, carefully transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.[2][4]
Purity Assessment and Validation
The efficacy of the purification must be validated empirically.
-
Melting Point Analysis: This is the most straightforward method to assess purity. A pure compound will have a sharp melting point range (typically < 2 °C) that corresponds closely to the literature value. The melting point of pure this compound is 85-86 °C.[5] Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The purified sample should ideally show a single spot, whereas the crude material may show multiple impurity spots.
-
Spectroscopic Analysis: For rigorous confirmation, techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical structure and absence of impurity signals.
Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; the solution is not saturated. The compound is very soluble even in the cold solvent. | Boil off some of the solvent to increase concentration and re-cool. If that fails, a different solvent system is needed. Try inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[4] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and re-cool slowly. Alternatively, switch to a lower-boiling point solvent. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with solvent that was not cold enough. | Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly as it can adsorb the desired product as well. |
Safety and Handling
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Perform all operations, especially those involving heating flammable organic solvents, inside a certified chemical fume hood.
-
Consult the Safety Data Sheets (SDS) for this compound and all solvents used in the procedure to be aware of specific hazards.
-
Avoid inhaling solvent vapors.
References
- Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Nichols, L. (n.d.). Recrystallization.
- Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. (2015). ResearchGate.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Common Solvents for Crystallization. (n.d.). PDF Document.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles. (n.d.). Recrystallization.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
- Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. (2019). ResearchGate.
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- LookChem. (n.d.). This compound.
- ChemBK. (2024, April 9). 4-(hydroxymethyl)-2-methoxyphenol.
- Hassan, M., et al. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 7), o540–o541.
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Application Note & Protocol: Selective Reduction of Aromatic Aldehydes to Benzyl Alcohols
Abstract
The reduction of aromatic aldehydes to their corresponding benzyl alcohols is a cornerstone transformation in organic synthesis, crucial for the preparation of pharmaceuticals, fragrances, and fine chemicals. This guide provides an in-depth analysis and detailed protocols for two primary, highly reliable methods: Sodium Borohydride (NaBH₄) Reduction and Catalytic Hydrogenation. The document is designed for researchers, scientists, and drug development professionals, offering insights into method selection, step-by-step experimental procedures, reaction mechanisms, and safety considerations to ensure reproducible and efficient outcomes.
Introduction: The Importance of Selective Reduction
Aromatic aldehydes are versatile precursors, but their carbonyl group is susceptible to a wide range of transformations. The selective reduction to a primary benzyl alcohol, without affecting the aromatic ring or other sensitive functional groups, is of paramount importance. The choice of reducing agent and reaction conditions dictates the success and selectivity of this conversion.
This document focuses on two robust and widely adopted methodologies:
-
Sodium Borohydride (NaBH₄) Reduction: A chemoselective and mild method ideal for laboratory-scale synthesis, compatible with many functional groups.
-
Catalytic Hydrogenation: A scalable, atom-economical, and environmentally friendly "green" method suitable for both lab and industrial applications.
The selection between these methods depends on factors such as substrate scope, desired scale, available equipment, and safety infrastructure.
Method Selection: Choosing the Right Path
The decision to use NaBH₄ versus catalytic hydrogenation is not arbitrary and should be based on a clear understanding of the chemistry and experimental constraints.
-
Sodium Borohydride (NaBH₄) is the reagent of choice for its operational simplicity and high chemoselectivity. It readily reduces aldehydes and ketones but, under standard conditions, does not affect less reactive functional groups like esters, amides, or carboxylic acids.[1][2][3] This makes it ideal for multifunctional molecules where preserving these groups is critical. Its main drawbacks are its stoichiometric nature, which generates borate waste, and its unsuitability for very large-scale industrial processes.
-
Catalytic Hydrogenation is a superior choice for scalability and environmental considerations.[4][5][6] Using molecular hydrogen (H₂) as the reductant, the only byproduct is typically the product itself. The challenge lies in catalyst selection (e.g., Palladium on Carbon, Pd/C) and the need for specialized equipment to handle pressurized hydrogen gas safely. This method can sometimes lead to over-reduction (hydrogenolysis) of the resulting benzyl alcohol to a toluene derivative, especially under harsh conditions or with certain catalysts.[7]
| Feature | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation (e.g., Pd/C) |
| Selectivity | Excellent for aldehydes/ketones; spares esters, amides.[1] | High, but can over-reduce to alkanes with some substrates.[7] |
| Scale | Ideal for lab scale (mg to multi-gram). | Excellent for both lab and industrial scale (gram to kg+). |
| Reagents | Stoichiometric hydride reagent. | Catalytic metal, H₂ gas (often pressurized). |
| Solvents | Protic solvents (Ethanol, Methanol).[2][8] | Alcohols (Ethanol) or other inert solvents (Ethyl Acetate). |
| Equipment | Standard laboratory glassware. | Specialized pressure vessel (e.g., Parr hydrogenator). |
| Safety | Flammable solids, reacts with water.[9][10] | Flammable H₂ gas under pressure. |
| Workup | Aqueous quench and extraction.[11][12] | Filtration of catalyst, solvent evaporation.[5][6] |
Protocol 1: Sodium Borohydride (NaBH₄) Reduction of an Aromatic Aldehyde
This protocol details the reduction of a model substrate, 4-methoxybenzaldehyde, to 4-methoxybenzyl alcohol.
Principle and Mechanism
The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the aldehyde.[13][14] The resulting alkoxide intermediate is then protonated by the protic solvent (e.g., methanol) during the reaction or by an aqueous acid workup to yield the primary alcohol.[1][8]
Materials and Reagents
| Reagent/Material | Quantity (for 5 mmol scale) | Purpose |
| 4-Methoxybenzaldehyde | 681 mg (5.0 mmol) | Substrate |
| Sodium Borohydride (NaBH₄) | 95 mg (2.5 mmol) | Reducing Agent |
| Methanol (MeOH) | 20 mL | Solvent |
| 1 M Hydrochloric Acid (HCl) | ~10 mL | Quenching/Workup |
| Ethyl Acetate (EtOAc) | 3 x 20 mL | Extraction Solvent |
| Saturated Sodium Chloride (Brine) | 20 mL | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~2-3 g | Drying Agent |
| Round-bottom flask (50 mL) | 1 | Reaction Vessel |
| Magnetic stirrer and stir bar | 1 | Agitation |
| Ice bath | 1 | Temperature Control |
| Separatory funnel (100 mL) | 1 | Extraction |
Experimental Workflow Diagram
Caption: Workflow for NaBH₄ reduction of an aromatic aldehyde.
Step-by-Step Protocol
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (681 mg, 5.0 mmol).
-
Dissolution: Add 20 mL of methanol and stir until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C.
-
Causality: Initial cooling is crucial to moderate the exothermic reaction upon addition of NaBH₄, preventing potential side reactions or runaway temperature.
-
-
Reagent Addition: Slowly add sodium borohydride (95 mg, 2.5 mmol) in small portions over 5 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
Expertise: Although 1 equivalent of BH₄⁻ can reduce 4 equivalents of aldehyde, using a slight excess of the aldehyde relative to the hydride source ensures complete consumption of the powerful reducing agent, simplifying the workup. A 0.5 equivalent of NaBH₄ provides 2 equivalents of hydride.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the sodium borate salts. Continue adding acid until the solution is acidic (pH ~2) and gas evolution ceases.
-
Trustworthiness: The acidic quench is a self-validating step. The cessation of bubbling visually confirms the complete destruction of excess hydride reagent.
-
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 100 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[12]
-
Washing & Drying: Combine the organic extracts and wash with saturated sodium chloride solution (20 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-methoxybenzyl alcohol, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of an Aromatic Aldehyde
This protocol describes the reduction of benzaldehyde to benzyl alcohol using 10% Palladium on Carbon (Pd/C) as the catalyst.
Principle and Mechanism
In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (Palladium). The aldehyde also adsorbs onto the catalyst surface, where it undergoes stepwise addition of hydrogen atoms across the C=O double bond to form the corresponding alcohol.[7][15]
Materials and Reagents
| Reagent/Material | Quantity (for 10 mmol scale) | Purpose |
| Benzaldehyde | 1.06 g (10.0 mmol) | Substrate |
| 10% Palladium on Carbon (Pd/C) | ~50 mg (1-5 mol%) | Catalyst |
| Ethanol (EtOH) | 25 mL | Solvent |
| Hydrogen (H₂) gas | 50 psi (or balloon) | Reducing Agent |
| Hydrogenation vessel (e.g., Parr shaker) | 1 | Reaction Vessel |
| Celite® or filter aid | ~1-2 g | Filtration Aid |
| Buchner funnel and filter paper | 1 | Filtration |
Experimental Workflow Diagram
Caption: Workflow for catalytic hydrogenation of an aromatic aldehyde.
Step-by-Step Protocol
-
Vessel Preparation: To a suitable hydrogenation vessel, add benzaldehyde (1.06 g, 10.0 mmol) and ethanol (25 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (~50 mg).
-
Expertise: The catalyst loading can be optimized. Lower loadings may require longer reaction times or higher pressures. Pd/C is pyrophoric and should be handled with care, preferably in a moist state.
-
-
System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with an inert gas (e.g., nitrogen or argon) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.
-
Causality: Removing oxygen is a critical safety step to prevent the formation of explosive mixtures with hydrogen gas.
-
-
Hydrogenation: Purge the vessel with hydrogen gas twice before pressurizing to the desired pressure (e.g., 50 psi or by inflating a hydrogen-filled balloon for atmospheric pressure reactions).[5][6]
-
Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake, as indicated by the pressure gauge on the apparatus.
-
Trustworthiness: A stable pressure reading over a significant period (e.g., 30 minutes) is a reliable indicator of reaction completion.
-
-
Depressurization: Once the reaction is complete, stop the agitation. Carefully vent the excess hydrogen and purge the vessel 3-5 times with an inert gas.
-
Catalyst Removal: Open the vessel and filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst.[5] Rinse the reaction vessel and the Celite pad with a small amount of ethanol to ensure complete recovery of the product.
-
Safety: The filtered catalyst pad should not be allowed to dry completely in the open air, as it can ignite. It should be quenched by submerging in water.
-
-
Isolation: Combine the filtrate and rinses, and remove the solvent under reduced pressure using a rotary evaporator to afford the pure benzyl alcohol.
Product Characterization
The identity and purity of the resulting benzyl alcohol should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a new alcohol proton and a methylene signal (~4.5 ppm) in the ¹H NMR spectrum are characteristic.
-
Infrared (IR) Spectroscopy: To verify the functional group transformation. Look for the disappearance of the strong aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product.
Safety Precautions
-
Sodium Borohydride (NaBH₄): This reagent is a flammable solid that reacts violently with water and acids to produce flammable hydrogen gas.[9][10] It is also toxic if swallowed or in contact with skin. Always handle in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, lab coat, and gloves.[16][17] Store in a cool, dry place away from water and acids under an inert atmosphere.[10]
-
Catalytic Hydrogenation: Working with hydrogen gas under pressure carries a significant risk of fire or explosion. Use only equipment specifically designed and rated for hydrogenation. Ensure the reaction area is free of ignition sources and that the system is properly purged of air before introducing hydrogen.
References
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- Reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide.
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Application Notes and Protocols for Screening the Antioxidant Activity of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Antioxidant Screening
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of a multitude of chronic and degenerative diseases.[1][2] Phenolic compounds, a diverse group of secondary metabolites found in plants, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties. These compounds can neutralize free radicals, chelate pro-oxidant metal ions, and modulate cellular antioxidant defense mechanisms.[3][4]
The effective screening and characterization of the antioxidant activity of phenolic compounds are paramount for the discovery and development of new therapeutic agents.[5] This guide provides a detailed overview of the most widely employed in vitro methods for assessing antioxidant capacity, complete with step-by-step protocols, an exploration of the underlying chemical principles, and a critical discussion of the advantages and limitations of each assay.
Understanding the Mechanisms: A Tale of Two Reactions
The majority of in vitro antioxidant capacity assays can be broadly categorized based on their underlying chemical mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]
-
Hydrogen Atom Transfer (HAT)-based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[7] The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.[7][8]
-
Single Electron Transfer (SET)-based assays involve the reduction of an oxidant by the antioxidant, which results in a color change.[6][9] The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are prominent examples of SET-based methods.[10][11]
It is crucial to recognize that many phenolic compounds can exhibit both HAT and SET mechanisms, and the predominant pathway is influenced by factors such as the antioxidant's structure, the solvent system, and pH.[7] Therefore, a comprehensive assessment of antioxidant potential often necessitates the use of multiple assays with different mechanisms.
Core In Vitro Antioxidant Assays: Principles and Protocols
This section details the principles and provides standardized protocols for the most common chemical assays used to screen the antioxidant activity of phenolic compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to assess the free radical scavenging ability of antioxidants.[5][12] It utilizes the stable free radical DPPH, which has a deep purple color in solution.[9] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[13]
Caption: DPPH radical is reduced by an antioxidant, causing a color change.
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Standard Solution (Trolox): Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in methanol (e.g., 1 mg/mL).[8] Prepare a series of dilutions to create a standard curve (e.g., 5-100 µg/mL).
-
Sample Solutions: Dissolve the phenolic compound or extract in methanol at various concentrations.
Assay Procedure:
-
Pipette 100 µL of the sample or standard solution into the wells of a 96-well microplate.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Measure the absorbance at 517 nm using a microplate reader.[13]
Data Analysis:
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The results are often expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) or as Trolox Equivalents (TEAC), determined from the standard curve.[14]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[15] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[16][17] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured spectrophotometrically.[18] This assay is applicable to both hydrophilic and lipophilic antioxidants.[3]
Caption: ABTS radical cation is neutralized by an antioxidant.
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[17]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15][17] Dilute the resulting ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15][19]
-
Standard and Sample Solutions: Prepare as described for the DPPH assay.
Assay Procedure:
-
Pipette a small volume (e.g., 20 µL) of the sample or standard solution into the wells of a 96-well microplate.
-
Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each well.
-
Include a blank control containing the same volume of solvent and the ABTS•+ solution.
-
Incubate the plate in the dark at room temperature for 6-7 minutes.[11][20]
-
Measure the absorbance at 734 nm.[15]
Data Analysis:
Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay. Results are typically expressed as IC50 or TEAC values.[16]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][21] The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[21][22] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[21]
Caption: Ferric iron is reduced to ferrous iron by an antioxidant.
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Prepare this reagent fresh and warm to 37°C before use.[19]
-
Standard Solution (FeSO₄·7H₂O): Prepare a stock solution of ferrous sulfate heptahydrate in deionized water. Prepare a series of dilutions for a standard curve.
Assay Procedure:
-
Pipette 30 µL of the sample or standard solution into a test tube.
-
Add 200 µL of the FRAP reagent and bring the total volume to 1 mL with distilled water.[23]
-
Incubate the mixture at 37°C for 30 minutes.[10]
-
Measure the absorbance at 593 nm.[10]
Data Analysis:
The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as mmol Fe²⁺ equivalents per gram of sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[24][25] The assay uses fluorescein as the fluorescent probe, which loses its fluorescence upon oxidation.[24] The presence of an antioxidant inhibits this decay, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[26]
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM potassium phosphate buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in 75 mM potassium phosphate buffer.
-
Standard Solution (Trolox): Prepare a series of Trolox dilutions in 75 mM potassium phosphate buffer.[27]
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of the sample or standard solution.
-
Add 150 µL of the fluorescein working solution to each well.[26]
-
Incubate the plate at 37°C for 30 minutes.[24]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.[26]
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 538 nm, with readings taken every 1-5 minutes for at least 60 minutes.[28]
Data Analysis:
Calculate the net AUC for each sample by subtracting the AUC of the blank. The antioxidant capacity is determined from the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram of sample.
Cellular Antioxidant Activity (CAA) Assay: Bridging the In Vitro-In Vivo Gap
While chemical assays provide valuable information on the intrinsic antioxidant potential of compounds, they do not account for bioavailability, metabolism, or localization within a biological system.[1][29] The Cellular Antioxidant Activity (CAA) assay was developed to address these limitations by measuring antioxidant activity within a cell culture model.[29][30]
The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.[1] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[31] Antioxidants that can penetrate the cell membrane will inhibit the formation of DCF, and this inhibition is measured by a decrease in fluorescence.[29]
Caption: Cellular uptake and ROS scavenging by an antioxidant.
Cell Culture and Plating:
-
Culture human hepatocarcinoma HepG2 cells in an appropriate medium until they reach 90-100% confluence in a 96-well black microplate with a clear bottom.[1]
Assay Procedure:
-
Wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 50 µL of the DCFH-DA probe solution to each well.[1]
-
Add 50 µL of the sample or a standard antioxidant (e.g., quercetin) to the wells.[1]
-
Incubate the plate at 37°C for 60 minutes.[1]
-
Wash the cells three times with DPBS.
-
Add 100 µL of the radical initiator (AAPH) solution to each well.[28]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.[28]
Data Analysis:
The CAA values are calculated based on the area under the curve and are expressed as quercetin equivalents (QE).[29]
Comparative Analysis of Antioxidant Assays
| Assay | Principle | Pro-oxidant | Measurement | Advantages | Limitations |
| DPPH | Single Electron Transfer (SET) | DPPH• radical | Colorimetric (517 nm) | Simple, rapid, inexpensive.[5][12] | Reaction can be slow; steric hindrance can be an issue.[13] |
| ABTS | Single Electron Transfer (SET) | ABTS•+ radical cation | Colorimetric (734 nm) | Applicable to hydrophilic and lipophilic compounds.[3] | Requires pre-formation of the radical.[16] |
| FRAP | Single Electron Transfer (SET) | Fe³⁺-TPTZ complex | Colorimetric (593 nm) | Simple, rapid, stable reagent.[21][22] | Does not measure thiol antioxidants; performed at non-physiological pH.[10] |
| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl radicals | Fluorometric (Ex: 485, Em: 538 nm) | Biologically relevant radical source.[24] | Requires a fluorescence plate reader; sensitive to temperature fluctuations. |
| CAA | Cellular Uptake & ROS Scavenging | Peroxyl radicals | Fluorometric (Ex: 485, Em: 538 nm) | More biologically relevant, accounts for bioavailability.[29] | More complex, requires cell culture facilities. |
Conclusion and Future Directions
The selection of an appropriate antioxidant screening method is contingent upon the specific research question and the nature of the phenolic compounds being investigated. For initial high-throughput screening, the DPPH and ABTS assays offer simplicity and speed. The FRAP assay provides a reliable measure of reducing power, while the ORAC assay offers insights into the scavenging of biologically relevant peroxyl radicals. For a more physiologically relevant assessment, the CAA assay is the method of choice.
It is strongly recommended to employ a battery of these assays to obtain a comprehensive antioxidant profile of phenolic compounds. Future research should focus on the development of more standardized protocols and the integration of multiple assays to create a more holistic understanding of antioxidant activity, ultimately facilitating the discovery of novel and effective antioxidant-based therapies.
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- 24. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 25. agilent.com [agilent.com]
- 26. kamiyabiomedical.com [kamiyabiomedical.com]
- 27. activeconceptsllc.com [activeconceptsllc.com]
- 28. zen-bio.com [zen-bio.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. bioivt.com [bioivt.com]
Application Notes & Protocols: 2-(Hydroxymethyl)-5-methoxyphenol as a Versatile Guaiacol-Based Building Block for Bioactive Molecules
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-(Hydroxymethyl)-5-methoxyphenol, a guaiacol-based building block with significant potential in the synthesis of novel bioactive molecules. We delve into the core physicochemical properties, provide a detailed, validated protocol for its synthesis via the reduction of isovanillin, and explore its synthetic utility in key transformations such as oxidation, etherification, and coupling reactions. The causality behind experimental choices is explained, and step-by-step protocols are provided to empower researchers to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of the Guaiacol Scaffold
The guaiacol (2-methoxyphenol) moiety is a privileged structure embedded in a vast array of natural products and pharmaceutical agents. Its unique electronic properties and hydrogen bonding capabilities make it a frequent pharmacophore in molecules targeting a wide range of biological pathways. This compound (also known as 5-hydroxymethyl-2-methoxyphenol or 2-hydroxy-5-methoxybenzyl alcohol) is a functionalized guaiacol derivative that offers two distinct and orthogonally reactive hydroxyl groups—a phenolic hydroxyl and a primary benzylic alcohol. This dual functionality makes it an exceptionally valuable and versatile starting material for constructing complex molecular architectures.
The strategic placement of the hydroxymethyl group ortho to the phenolic hydroxyl and meta to the methoxy group provides a unique substitution pattern, differentiating it from its more common isomer, vanillyl alcohol (4-hydroxymethyl-2-methoxyphenol). This guide will illuminate the synthetic pathways to access this building block and its subsequent elaboration into scaffolds relevant to drug discovery.
Physicochemical Properties
A thorough understanding of a building block's properties is critical for reaction design and optimization. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| CAS Number | 59648-29-2 | [1][2] |
| Appearance | Crystalline Solid | [3] |
| Melting Point | 135-137 °C | [3] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
| Rotatable Bond Count | 2 | [1][2] |
| LogP | 0.893 | [2] |
Synthesis of the Building Block: this compound
The most direct and efficient route to synthesize this compound is through the selective reduction of the aldehyde functionality of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The use of sodium borohydride (NaBH₄) is ideal for this transformation as it is a mild reducing agent that will not affect the aromatic ring or the phenolic hydroxyl group under standard conditions.[3]
Diagram: Synthesis Pathway
Caption: Synthesis of this compound from isovanillin.
Protocol 1: Synthesis via Reduction of Isovanillin
This protocol is adapted from the synthetic methodology reported in the crystallographic study of the title compound.[3]
Rationale: Methanol serves as an excellent solvent for both isovanillin and NaBH₄. The reaction is run at a controlled temperature (below 25°C) during the addition of NaBH₄ to manage the exothermic reaction and prevent potential side reactions. An excess of the reducing agent ensures the complete conversion of the aldehyde. Acidic workup is necessary to neutralize the borate esters formed during the reaction and protonate the resulting alkoxide to yield the final alcohol product.
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of isovanillin in 100 mL of methanol. Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C.
-
Reduction: Slowly add 1.5 equivalents of sodium borohydride in small portions over 30 minutes, ensuring the internal temperature does not exceed 25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (isovanillin) is completely consumed.
-
Quenching & Workup: Carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) and effervescence ceases. This step should be performed in a well-ventilated fume hood.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or water) to afford this compound as a white to off-white crystalline solid. An expected yield is approximately 86%.[3]
Synthetic Applications & Protocols
The dual functionality of this compound makes it a versatile precursor for a variety of bioactive scaffolds. The following sections outline key transformations and provide representative protocols.
Diagram: Synthetic Utility Workflow
Caption: Potential synthetic transformations of the building block.
Application 1: Selective Oxidation to 2-Hydroxy-5-methoxybenzaldehyde
The primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 2-hydroxy-5-methoxybenzaldehyde. This aldehyde is an isomer of vanillin and a valuable intermediate for synthesizing coumarins, Schiff bases, and other heterocyclic systems via reactions like Knoevenagel or Doebner condensations.[4]
Protocol 2: Selective Oxidation using Manganese Dioxide
Rationale: Manganese dioxide (MnO₂) is a mild and chemoselective oxidizing agent for benzylic and allylic alcohols. It typically does not oxidize phenols or non-activated alcohols, making it ideal for this specific transformation. The reaction is heterogeneous, simplifying product purification as the oxidant can be removed by simple filtration.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite® (for filtration)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Setup: To a solution of this compound (1.0 g) in 50 mL of DCM, add activated MnO₂ (5-10 molar equivalents).
-
Reaction: Stir the suspension vigorously at room temperature or under gentle reflux.
-
Monitoring: Monitor the reaction by TLC. The reaction time can vary significantly based on the activity of the MnO₂ (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids.
-
Isolation: Wash the filter cake thoroughly with additional DCM. Combine the filtrates and remove the solvent under reduced pressure to yield 2-hydroxy-5-methoxybenzaldehyde, which can be further purified by column chromatography or recrystallization.
Application 2: Synthesis of Bioactive Biphenyl Dimers
Hydroxylated biphenyls are a class of compounds known for their potent antioxidant and antitumor activities.[5] Oxidative coupling of this compound can generate novel C2-symmetric biphenyl dimers, which can enhance binding affinity to biological targets compared to their monomeric counterparts.
Protocol 3: Oxidative Coupling using Iron(III) Chloride
Rationale: Iron(III) chloride (FeCl₃) is a classic reagent for the oxidative coupling of phenols. The reaction proceeds via a radical mechanism, typically leading to dimerization through C-C bond formation at positions ortho or para to the directing hydroxyl group. For this substrate, coupling is expected to occur at the C6 position, ortho to the powerful activating phenolic group.
Materials:
-
This compound
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Acetonitrile or Dichloromethane (anhydrous)
-
Magnetic stirrer and stir bar
-
Schlenk flask or oven-dried round-bottom flask with a nitrogen inlet
Procedure:
-
Dissolution: Dissolve this compound (1.0 g) in 40 mL of anhydrous acetonitrile under a nitrogen atmosphere.
-
Reagent Addition: In a separate flask, prepare a solution of FeCl₃ (1.2 equivalents) in 10 mL of anhydrous acetonitrile. Add the FeCl₃ solution dropwise to the stirred solution of the phenol over 15 minutes.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. The solution will typically develop a dark color.
-
Quenching: Quench the reaction by pouring it into 100 mL of 1M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Washing & Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent, the crude residue containing the biphenyl dimer can be purified by silica gel column chromatography to isolate the desired product.
Conclusion
This compound is a highly functional and strategically valuable building block for the synthesis of diverse bioactive molecules. Its straightforward preparation from isovanillin and the orthogonal reactivity of its two hydroxyl groups allow for a wide range of chemical manipulations. The protocols detailed in this guide provide a solid foundation for researchers to incorporate this versatile guaiacol derivative into their synthetic programs, paving the way for the discovery of novel therapeutic agents and chemical probes.
References
A consolidated list of all sources cited within this document.
- Kim, D. H., et al. (2010). Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of vanillyl alcohol. PubMed.
- TargetMol. Vanillyl Alcohol. TargetMol.
- Selleck Chemicals. Vanillyl Alcohol. Selleck Chemicals.
- Wikipedia. Vanillyl alcohol. Wikipedia.
- ChemicalBook. Vanillyl alcohol. ChemicalBook.
- LookChem. This compound. LookChem.
- PubChem. This compound. PubChem.
- Chongqing Chemdad Co., Ltd. Vanillin. Chongqing Chemdad Co., Ltd.
- R. Leardi, et al. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Institutes of Health.
- S. H. L. Bodige, et al. (2021). Synthesis of new vanillin derivatives from natural eugenol. SciSpace.
- M. Ashraf, et al. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. PubMed Central.
- Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia.
Sources
- 1. This compound | C8H10O3 | CID 12489757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Crystal structure of 5-hydroxymethyl-2-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-Modal Approach for Monitoring the Reduction of Isovanillin to Isovanillyl Alcohol
Abstract
The reduction of isovanillin to isovanillyl alcohol is a critical transformation in the synthesis of various pharmaceutical intermediates and flavor compounds.[1] Efficient and accurate monitoring of this reaction is paramount for process optimization, yield maximization, and quality control. This guide provides a comprehensive overview and detailed protocols for monitoring the progress of isovanillin reduction using a suite of complementary analytical techniques: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for selecting and implementing the most appropriate monitoring strategy for their specific needs.
Introduction: The Significance of Isovanillin Reduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a valuable building block in organic synthesis. Its reduction to isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol) is a key step in the production of various active pharmaceutical ingredients (APIs). The conversion of the aldehyde functional group to a primary alcohol must be closely monitored to determine the reaction endpoint, identify the formation of any byproducts, and ensure the complete consumption of the starting material. A typical laboratory-scale reduction can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[2][3]
This application note will detail the principles and provide step-by-step protocols for four orthogonal analytical techniques to monitor this transformation effectively.
Thin Layer Chromatography (TLC): A Rapid Qualitative Assessment
Expertise & Experience: TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[4] Its simplicity, speed, and low cost make it the first line of analysis in many synthetic labs. The principle lies in the differential partitioning of the analyte between a stationary phase (e.g., silica gel) and a mobile phase.[5] Isovanillin, being more polar than isovanillyl alcohol due to the aldehyde group, will have a different retention factor (Rf) on a silica gel plate. This difference allows for a clear visual assessment of the consumption of the starting material and the formation of the product.
Protocol 2.1: TLC Monitoring of Isovanillin Reduction
-
Plate Preparation: Use silica gel-coated TLC plates (e.g., SiliaPlate with F254 indicator).[4]
-
Spotting:
-
Prepare a "co-spot" lane on the TLC plate by spotting a solution of pure isovanillin and then, on the same spot, a solution of the reaction mixture.
-
In a separate lane, spot only the reaction mixture.
-
In a third lane, spot a solution of pure isovanillin as a reference.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common mobile phase for this separation is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v).[6]
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm), where the aromatic rings of both compounds will cause fluorescence quenching, appearing as dark spots.[4]
-
Interpretation: The isovanillin spot will have a lower Rf value (travels less up the plate) than the isovanillyl alcohol spot. As the reaction progresses, the spot corresponding to isovanillin will diminish in intensity, while the spot for isovanillyl alcohol will become more prominent. The reaction is considered complete when the isovanillin spot is no longer visible in the reaction mixture lane.[3]
Data Presentation: TLC Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Hexanes:Ethyl Acetate (7:3 v/v)[6] |
| Visualization | UV light at 254 nm[4] |
| Expected Rf (Isovanillin) | Lower Rf |
| Expected Rf (Isovanillyl Alcohol) | Higher Rf |
Visualization: TLC Monitoring Workflow
Caption: Workflow for TLC monitoring of isovanillin reduction.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
Expertise & Experience: For quantitative analysis of reaction progress, HPLC is a superior technique.[7] It offers high sensitivity and the ability to separate and quantify the reactant, product, and any potential impurities. A Reverse-Phase HPLC (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.
Trustworthiness: The method's reliability is established through proper validation, including linearity, precision, and accuracy.[8] By creating a calibration curve with standards of known concentrations, the peak areas from the chromatogram can be used to determine the exact concentration of isovanillin and isovanillyl alcohol in the reaction mixture over time.[1]
Protocol 3.1: RP-HPLC Method for Isovanillin and Isovanillyl Alcohol
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV detector is required.[1] An Agilent Eclipse XDB-C18 column (5 µm, 4.6 × 250 mm) or equivalent is suitable.[9]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) is a good starting point. The ratio can be optimized for better separation.[1]
-
Sample Preparation:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of acid to neutralize excess NaBH₄).
-
Dilute the quenched aliquot with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject prepared standard solutions of isovanillin and isovanillyl alcohol to determine their retention times and to construct calibration curves.
-
Inject the prepared reaction samples.
-
Integrate the peak areas for isovanillin and isovanillyl alcohol. Calculate their concentrations using the calibration curves.
-
Data Presentation: HPLC Parameters
| Parameter | Description |
| Column | C18 Reverse-Phase (e.g., Agilent Eclipse XDB-C18)[9] |
| Mobile Phase | Acetonitrile:Water (30:70 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 280 nm[1] |
| Typical Retention Time | Isovanillyl alcohol will elute earlier than isovanillin. |
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Confirmation
Expertise & Experience: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is particularly useful for identifying and quantifying volatile and semi-volatile compounds. For the analysis of isovanillin and isovanillyl alcohol, derivatization may be necessary to increase their volatility, although direct analysis is often possible.
Trustworthiness: The mass spectrometer provides structural information through the fragmentation pattern of the molecules, offering a high degree of confidence in peak identification. This is a self-validating system as the mass spectrum of a peak should match that of a known standard.
Protocol 4.1: GC-MS Analysis of Isovanillin Reduction
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system) with an appropriate capillary column (e.g., HP-5-MS).[9]
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture and quench it.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) to transfer the analytes into a volatile organic solvent.
-
The organic extract can be injected directly or after derivatization (e.g., silylation) to improve volatility and peak shape.
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at 110 °C, ramp to 170 °C, and then to 280 °C.[9]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Scan a mass range of m/z 50-300.
-
-
Data Analysis:
-
Identify the peaks for isovanillin and isovanillyl alcohol based on their retention times and by comparing their mass spectra to a library or a previously run standard.
-
Quantification can be achieved by integrating the peak areas and using a calibration curve.
-
Data Presentation: GC-MS Parameters
| Parameter | Description |
| Column | HP-5-MS capillary column or equivalent[9] |
| Carrier Gas | Helium[9] |
| Ionization Mode | Electron Ionization (EI) |
| Expected m/z (Isovanillin) | Molecular ion and characteristic fragments |
| Expected m/z (Isovanillyl Alcohol) | Molecular ion and characteristic fragments |
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ and Real-time Monitoring
Expertise & Experience: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).[7] A key advantage of NMR is the potential for in-situ monitoring, where the reaction is run directly in an NMR tube, providing real-time data without the need for sampling and workup.[10]
Trustworthiness: The progress of the reduction can be monitored by observing the disappearance of the characteristic aldehyde proton signal of isovanillin (around 9.8 ppm) and the appearance of the methylene protons of the alcohol group in isovanillyl alcohol (around 4.6 ppm).[11] The integrals of these peaks are directly proportional to the molar concentration of the species, allowing for straightforward quantification.[10]
Protocol 5.1: In-situ ¹H NMR Monitoring
-
Reaction Setup: The reaction is set up in a deuterated solvent (e.g., CD₃OD) directly in an NMR tube. An internal standard with a known concentration and a distinct, non-overlapping signal can be added for precise quantification.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.[7]
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the characteristic signals for the aldehyde proton of isovanillin and the methylene protons of isovanillyl alcohol.
-
The conversion can be calculated by comparing the relative integrals of these signals over time.
-
Visualization: Overall Monitoring Strategy
Caption: A multi-modal strategy for monitoring isovanillin reduction.
Conclusion
The choice of analytical technique for monitoring the reduction of isovanillin depends on the specific requirements of the study. TLC offers a quick, qualitative check, while HPLC provides accurate quantitative data. GC-MS is invaluable for structural confirmation and impurity profiling, and NMR allows for real-time, in-situ monitoring of the reaction progress. By employing these techniques, researchers and drug development professionals can gain a comprehensive understanding of the reaction, leading to improved process control and the consistent production of high-quality isovanillyl alcohol.
References
- Department of Chemistry, University of Missouri-St. Louis. Reduction of Vanillin to Vanillyl Alcohol.
- University of Colorado Denver. Vanillin Reduction.
- Scribd. Borohydride Reduction of Vanillin To Vanillyl Alcohol.
- Scribd. Experiment 20 Reduction of Vanillin HANDOUT.
- University of Oregon. 12BL Experiment 7: Vanillin Reduction.
- Morressier. Recent applications of reaction monitoring in the pharmaceutical industry.
- ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.
- ResearchGate. Thin layer chromatography (TLC) analysis of the radiolabelled products....
- PubMed. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia.
- ResearchGate. Vanillin detoxification by reduction to vanillyl alcohol. (A) 1 H-NMR....
- ResearchGate. A simple and rapid HPLC technique for vanillin determination in alcohol extract.
- ACS Publications. Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR.
- AGA Analytical. Thin Layer Chromatography (TLC).
- ResearchGate. A simple and rapid HPLC technique for vanillin determination in alcohol extract | Request PDF.
- Frontiers. New Analytical Method for Quantifying Flavoring Chemicals of Potential Respiratory Health Risk Concerns in e-Cigarette Liquids.
- iris@unitn. Authentic Aroma and Compound-Specific Isotope Ratios (13C, 2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. silicycle.com [silicycle.com]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A simple and rapid HPLC technique for vanillin determination in alcohol extract | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Hydroxymethyl)-5-methoxyphenol
Welcome to the technical support guide for the synthesis of 2-(Hydroxymethyl)-5-methoxyphenol (CAS No: 59648-29-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on maximizing yield and purity. We will explore the most reliable synthetic route and provide in-depth, field-tested solutions to common experimental hurdles.
Introduction to this compound
This compound, also known as 2-hydroxy-4-methoxybenzyl alcohol, is a valuable substituted phenol. Its bifunctional nature, possessing both a phenolic hydroxyl and a primary alcohol, makes it a versatile starting material and intermediate in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Achieving a high yield of this compound is critical for the efficiency of subsequent synthetic steps.
The most prevalent and high-yielding laboratory-scale synthesis involves the selective reduction of the aldehyde group of 2-Hydroxy-4-methoxybenzaldehyde. This guide will focus primarily on this pathway, as it offers excellent chemoselectivity and operational simplicity.
Recommended Synthetic Pathway: Aldehyde Reduction
The reduction of 2-Hydroxy-4-methoxybenzaldehyde using sodium borohydride (NaBH₄) in an alcoholic solvent is the method of choice. This reaction is highly efficient, with reported yields often exceeding 90%.[1] The borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like the aromatic ring or the phenolic hydroxyl group.
Caption: Recommended synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My final yield is disappointingly low (<70%). What are the most likely causes?
A1: Low yield is a common frustration that can typically be traced to one of four areas: reagent quality, reaction conditions, incomplete reaction, or workup losses.
-
Cause 1: Inactive Reducing Agent: Sodium borohydride (NaBH₄) is sensitive to moisture. Over time, it can decompose, leading to reduced activity. If your reagent is old or has been improperly stored, it may not be potent enough to complete the reduction.
-
Solution: Use freshly opened or properly stored NaBH₄. To test for activity, you can carefully add a small amount to water or acid; vigorous hydrogen gas evolution indicates activity. Always store NaBH₄ in a tightly sealed container in a desiccator.
-
-
Cause 2: Suboptimal Temperature Control: The addition of NaBH₄ to methanol is an exothermic process. If the temperature rises significantly (e.g., >30-40°C), it can accelerate the decomposition of NaBH₄ by the solvent and potentially lead to side reactions.
-
Cause 3: Incorrect Stoichiometry: While NaBH₄ is a potent reducing agent, using an insufficient molar equivalent will result in an incomplete reaction.
-
Solution: A slight excess of NaBH₄ is typically used to ensure the reaction goes to completion.[2] A molar ratio of 1.2 to 1.5 equivalents of NaBH₄ relative to the aldehyde is a good starting point. Refer to the table below for guidance.
-
-
Cause 4: Inefficient Workup and Extraction: The product is a polar molecule. Improper pH adjustment during workup or using a suboptimal extraction solvent can lead to significant product loss in the aqueous phase.
-
Solution: After the reaction is complete, the mixture must be acidified (e.g., with 1M HCl) to neutralize excess NaBH₄ and hydrolyze the intermediate borate esters. Ensure the pH is acidic (~2-3) before extraction. Use a polar organic solvent like ethyl acetate for extraction and perform multiple extractions (e.g., 3 times) to maximize recovery.
-
| Parameter | Recommended Value | Rationale |
| Starting Aldehyde Purity | >98% | Impurities can lead to side reactions and complicate purification. |
| NaBH₄ Stoichiometry | 1.2 - 1.5 eq. | Ensures complete conversion of the starting material.[2] |
| Solvent | Methanol or Ethanol | Excellent solubility for both aldehyde and NaBH₄.[2][4] |
| Reaction Temperature | 0°C to Room Temp. | Controls reaction rate and minimizes reagent decomposition.[2] |
| Workup pH | 2 - 3 | Neutralizes base and hydrolyzes borate ester intermediates. |
| Extraction Solvent | Ethyl Acetate | Efficiently extracts the polar product from the aqueous layer. |
Table 1: Key Parameters for Optimizing the Reduction Reaction.
Q2: My TLC analysis shows a persistent spot for the starting aldehyde, even after extended reaction time. How do I resolve this?
A2: An incomplete reaction is a clear sign that the reducing agent has been consumed or has lost its activity before all the aldehyde has been converted.
-
Monitoring the Reaction: The first step is effective monitoring. Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. A suitable solvent system is 30-50% Ethyl Acetate in Hexane. The starting aldehyde is less polar and will have a higher Rf value than the more polar alcohol product.
-
Cause 1: Premature Quenching of NaBH₄: Adding the NaBH₄ too quickly or at too high a temperature can cause it to react with the methanol solvent and decompose before it can reduce all of the aldehyde.
-
Solution: Add the NaBH₄ in small portions over 15-20 minutes to the cooled aldehyde solution. This maintains a sufficient concentration of the reducing agent throughout the reaction period.
-
-
Cause 2: Insufficient Amount of NaBH₄: You may have simply underestimated the amount of reducing agent needed, especially if the reagent's purity is not optimal.
-
Solution: If TLC shows significant starting material remaining after the initial charge of NaBH₄ has reacted (i.e., gas evolution has ceased), you can add another portion (e.g., 0.3-0.5 equivalents) of the reducing agent and continue to monitor the reaction.
-
Caption: Troubleshooting workflow for low yield issues.
Q3: I'm observing significant byproduct formation. What are these impurities and how can I avoid them?
A3: While this reaction is generally clean, certain conditions can promote the formation of byproducts.
-
Byproduct 1: Borate Esters: The primary intermediate is a borate ester formed between the product alcohol and the boron atom. If this is not fully hydrolyzed during workup, it can complicate purification and lower the isolated yield of the free alcohol.
-
Prevention: This is entirely a workup issue. Stirring the reaction mixture with dilute acid (e.g., 1M HCl) for at least 30 minutes after the reduction is complete is crucial for the complete hydrolysis of these esters.
-
-
Byproduct 2: Cannizzaro Reaction Products: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a carboxylic acid and a primary alcohol.[5][6] While NaBH₄ reduction is not performed under the strongly basic conditions typical for the Cannizzaro reaction, if your starting material is contaminated with a strong base or if the reaction is not properly quenched and pH drifts high, this pathway can become a minor issue.
-
Prevention: Ensure your starting materials and solvent are not basic. The reaction itself is typically run under neutral or slightly basic conditions that do not strongly favor this side reaction. The primary product of the Cannizzaro reaction on 2-Hydroxy-4-methoxybenzaldehyde would be 2-hydroxy-4-methoxybenzoic acid and the desired alcohol, making this a yield-reducing pathway.
-
Frequently Asked Questions (FAQs)
-
Q4: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄?
-
A4: While LiAlH₄ is a more powerful reducing agent, it is not recommended for this specific transformation. LiAlH₄ is highly reactive with protic solvents like methanol and requires anhydrous conditions (using solvents like THF or diethyl ether). It is also less chemoselective and offers no significant advantage here, while introducing greater operational hazards. NaBH₄ is safer, more convenient, and perfectly effective.
-
-
Q5: How can I best purify the final product?
-
A5: After a proper workup and extraction, the crude product is often a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or water) can yield a highly pure product.[2][7] If the crude product is an oil or if impurities are persistent, column chromatography on silica gel using a gradient of ethyl acetate in hexane is very effective.
-
-
Q6: Are there any viable alternative synthetic routes?
-
A6: Yes, though they are often more complex. One could consider the formylation of 4-methoxyphenol. However, reactions like the Reimer-Tiemann or Duff reaction can suffer from issues with regioselectivity, often yielding a mixture of ortho and para isomers, and may have lower yields than the aldehyde reduction route.[8][9] Therefore, starting with the commercially available 2-Hydroxy-4-methoxybenzaldehyde is the most direct and reliable approach.
-
Detailed Experimental Protocol
Synthesis of this compound via Aldehyde Reduction
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-4-methoxybenzaldehyde (e.g., 5.0 g, 32.9 mmol).
-
Dissolution: Add methanol (80 mL) and stir until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.
-
Reduction: While stirring vigorously, add sodium borohydride (NaBH₄) (e.g., 1.5 g, 39.5 mmol, 1.2 eq) in small portions over 20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 40% Ethyl Acetate/Hexane), checking for the complete consumption of the starting aldehyde.
-
Quenching & Hydrolysis: Cool the flask again in an ice bath. Slowly and carefully add 1M HCl (~40 mL) to quench the excess NaBH₄ and adjust the pH to ~2-3. Vigorous gas evolution will occur. Stir for an additional 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethyl acetate/hexane to obtain this compound as a white to off-white solid. Expected yield: 85-95%.
References
- LookChem. (n.d.). This compound.
- Wikipedia. (2023). Cannizzaro reaction.
- Ashraf, Z., Rafiq, M., Seo, S. Y., Kwon, K. S., & Choi, M. H. (2016). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 541–543.
- ResearchGate. (2016). Crystal structure of 5-hydroxymethyl-2-methoxyphenol.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Wikipedia. (2023). 2-Hydroxy-5-methoxybenzaldehyde.
- University of Babylon. (n.d.). Cannizzaro Reaction.
- Wikipedia. (2023). Dakin oxidation.
- Google Patents. (2007). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.
- The Hive Novel Discourse. (2004). 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol.
- Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent.
- Slideshare. (2020). Dakin rearrangemnt.
- Scribd. (n.d.). Dakin Reaction: Ortho or para +M Substituents (NH2, OH) Favor This Reaction.
- Wikipedia. (2023). Reimer–Tiemann reaction.
- Pharmaguideline. (n.d.). Oppenauer Oxidation and Dakin Reaction.
- Wikipedia. (2025). 2-Hydroxy-4-methoxybenzaldehyde.
- Science Primary Literature. (2021). The Cannizzaro Reaction.
- PubChem. (n.d.). This compound.
- Wiley Online Library. (2025). Optimizing Vanillin Production From Guaiacol‐Type Precursors: An Integrated Experimental and Computational Approach.
- Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
- Applied Catalysis B: Environmental. (2025). Selective guaiacol ethanol alkylation to produce pentaethylphenol on a WO3/HY catalyst.
- Frontiers in Catalysis. (2022). Mechanisms and Trends of Guaiacol Hydrodeoxygenation on Transition Metal Catalysts.
- Sciencemadness Discussion Board. (2018). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde.
- PubChemLite. (n.d.). 2-hydroxy-4-methoxy-5-methylbenzaldehyde (C9H10O3).
- Semantic Scholar. (2002). The control of regioselectivity in the liquid-phase hydroxymethylation of 2-methoxyphenol with aqueous formaldehyde. A comparison between zeolites and basic catalysts.
- PubChem. (n.d.). 2-(Hydroxymethyl)-4-methoxyphenol.
- Google Patents. (2009). CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method.
- ResearchGate. (2025). O-demethylation of guaiacol in HPW with H-BEA or with homogeneous....
- Khan Academy. (n.d.). Reimer Tiemann Reaction.
- Quora. (2018). What is the mechanism of the Riemer Tiemann reaction?.
- Organic Syntheses. (n.d.). Benzaldehyde, 2-methoxy.
- ResearchGate. (2025). Study of the phenol methylation mechanism on zeolites HBEA, HZSM5 and HMCM22.
- OSHA. (n.d.). 4-Methoxyphenol.
- ResearchGate. (2025). Predicting the hydroxymethylation rate of phenols with formaldehyde by molecular orbital calculation.
- BioResources. (2011). Methods to improve lignin's reactivity as a phenol substitute and as replacement for other phenolic compounds: A brief review.
- AA Blocks. (n.d.). 4-(Hydroxymethyl)-2-methoxyphenol.
- ResearchGate. (2023). 5-Methoxymethyl furfural production by acid heterogeneous catalytic etherification of 5-hydroxymethyl furfural.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
challenges in the reduction of isovanillin with NaBH4
An essential reaction in synthetic organic chemistry, the reduction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to isovanillyl alcohol using sodium borohydride (NaBH₄), presents unique challenges that require careful control of reaction parameters. As a mild and selective reducing agent, NaBH₄ is ideal for converting aldehydes and ketones to their corresponding alcohols.[1][2] However, the presence of a phenolic hydroxyl group and the specific reactivity of the aromatic aldehyde in isovanillin necessitate a nuanced approach to achieve high yield and purity.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions. It is designed to address specific experimental issues, explain the chemical principles behind procedural choices, and offer robust protocols for success.
Troubleshooting Guide & Frequently Asked Questions
This section directly addresses common problems encountered during the NaBH₄ reduction of isovanillin, providing explanations and actionable solutions.
Q1: My reaction is very slow or appears incomplete when I monitor it by TLC. What are the likely causes?
A1: An incomplete or stalled reaction can stem from several factors related to the reducing agent's stability and reactivity:
-
Decomposition of NaBH₄: Sodium borohydride reacts with acidic protons. Isovanillin itself has a phenolic hydroxyl group which is weakly acidic and can slowly decompose the reagent.[3] Furthermore, NaBH₄ is unstable in neutral or acidic solutions and reacts with protic solvents like ethanol, especially over extended periods.[3][4]
-
Insufficient Stoichiometry: While the theoretical stoichiometry is 4 moles of aldehyde to 1 mole of NaBH₄ (as each hydride can react), it is standard practice to use a 50-100% excess of NaBH₄ to compensate for its decomposition by the solvent or trace moisture.[3][5]
-
Low Temperature: While initial cooling is crucial to control the exothermic reaction, running the entire reaction at 0°C may unnecessarily slow the rate. Many procedures allow the reaction to stir at room temperature after the initial exothermic addition is complete.[6][7]
Solution Workflow:
Caption: Troubleshooting flowchart for an incomplete reaction.
Q2: The reaction mixture turned a dark red/brown color, and my yield is low. What happened?
A2: The formation of a red, polymeric byproduct has been observed in the reduction of vanillin (isovanillin's isomer), particularly if the temperature is not controlled.[8] This is likely due to a base-catalyzed self-condensation or polymerization reaction involving the phenoxide and aldehyde moieties of different molecules. The key preventative measures are:
-
Temperature Control: The reaction is exothermic. The dropwise addition of the NaBH₄ solution should be done slowly over 10-15 minutes while the reaction flask is cooled in an ice bath to keep the internal temperature below 25°C.[3][9]
-
Basic Conditions: While base stabilizes NaBH₄, excessively strong basic conditions combined with high temperatures can promote side reactions. Using a dilute NaOH solution (e.g., 1M) to dissolve the NaBH₄ is a common and effective practice.[6][10]
Q3: During the acidic workup with HCl, there was excessive foaming and I lost product. How can I prevent this?
A3: The foaming is due to the rapid evolution of hydrogen gas (H₂) from the quenching of excess NaBH₄ with acid.[10] This is a vigorous reaction that must be carefully controlled.
-
Cooling is Mandatory: Always perform the acid addition in an ice bath. Lower temperatures decrease the reaction rate, making the gas evolution more manageable.[3][6]
-
Slow, Dropwise Addition: Add the acid (e.g., 6M HCl) very slowly, drop by drop, with efficient stirring.[6] This prevents a sudden, violent release of gas. Add acid only until the hydrogen evolution ceases, then check the pH to ensure it is acidic (pH ≤ 2) before proceeding.[9]
Q4: My final product has a low melting point and a broad melting range. How do I improve its purity?
A4: A low and broad melting point indicates the presence of impurities.[11] For this reaction, the most common impurities are unreacted isovanillin and borate salts formed during the workup.
-
Unreacted Isovanillin: If the reaction was incomplete, the starting material will contaminate the product. Their similar structures can make separation difficult.
-
Boric Acid/Borate Salts: These are byproducts from the hydrolysis of the borohydride reagent and its intermediates.[12]
Purification Strategies:
-
Recrystallization: This is the most common method. Isovanillyl alcohol is soluble in hot ethanol or water but less so in cold water.[12] A typical procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals. Washing the filtered product with ice-cold water helps remove residual salts.[6]
-
Column Chromatography: For very impure samples or difficult separations from starting material, silica gel column chromatography is highly effective. A mobile phase of hexanes and ethyl acetate (e.g., 7:3 ratio) can be used to separate the less polar isovanillin from the more polar isovanillyl alcohol.[11]
Reaction and Monitoring Protocols
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent for Isovanillin | Ethanol | Good solubility for the starting material.[10] |
| Solvent for NaBH₄ | ~1M NaOH (aq) | Stabilizes NaBH₄ against decomposition.[3][6] |
| Temperature | 0-5°C during addition, then Room Temp | Controls initial exotherm; allows reaction to complete.[7] |
| NaBH₄ Stoichiometry | 1.5 - 2.0 molar equivalents | Ensures complete reaction by compensating for decomposition.[3] |
| Addition Time | 10-15 minutes | Prevents temperature spikes and side reactions.[6] |
| Reaction Time (Post-addition) | 15-30 minutes | Sufficient for most aldehyde reductions to go to completion.[3] |
| Workup Quench | 6M HCl to pH ≤ 2 | Decomposes excess NaBH₄ and protonates the product phenoxide.[9] |
Protocol 1: Reduction of Isovanillin
-
In a 50 mL round-bottom flask, dissolve 2.0 g of isovanillin in 8 mL of ethanol. Add a magnetic stir bar and stir until the solid is fully dissolved.
-
Cool the flask in an ice-water bath.
-
In a separate beaker, carefully dissolve 0.5 g of NaBH₄ in 7.5 mL of 1M NaOH solution.
-
Using a pipette, add the NaBH₄ solution dropwise to the stirring, cooled isovanillin solution over a period of 10-15 minutes. Keep the flask in the ice bath.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.
-
Return the flask to the ice bath. Slowly and carefully add 6M HCl dropwise until the fizzing (H₂ evolution) stops.
-
Check the pH with pH paper to ensure it is acidic (pH ≤ 2). If not, add a few more drops of HCl.
-
Stir the mixture in the ice bath for another 10 minutes. The product should precipitate as a white solid.
-
Collect the solid product by vacuum filtration, washing the solid with two portions of ice-cold water (5-10 mL each).
-
Allow the product to air dry. For further purification, proceed to Protocol 2.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried isovanillyl alcohol to a 50 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or water to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals and determine their melting point (Literature MP: 113-116 °C) and yield.[13]
Analytical Methods for Reaction Monitoring
Monitoring the reaction's progress is crucial. Thin-Layer Chromatography (TLC) is a fast and effective method.[10]
-
Stationary Phase: Silica gel plate
-
Mobile Phase: 7:3 Hexane:Ethyl Acetate
-
Visualization: UV lamp (254 nm)
-
Analysis: Isovanillin (starting material) is less polar and will have a higher Rf value than the product, isovanillyl alcohol, which is more polar due to the additional hydroxyl group. The reaction is complete when the spot corresponding to isovanillin has disappeared.
For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method.[14][15]
Mechanistic Overview
The reduction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of isovanillin.
Caption: Mechanism of isovanillin reduction by NaBH₄.
The reaction forms a tetrahedral alkoxide intermediate.[16] Subsequent protonation of this intermediate during the acidic workup yields the final product, isovanillyl alcohol.[16]
References
- University of Oregon. (n.d.). 12BL Experiment 7: Vanillin Reduction.
- Reed College. (n.d.). Reduction of Vanillin to Vanillyl Alcohol.
- University of California, Irvine. (n.d.). Vanillin Reduction.
- Studylib. (n.d.). Vanillin Reduction Lab Protocol: NaBH4, Organic Chemistry.
- ScienceMadness.org. (n.d.). Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol.
- Scribd. (n.d.). Borohydride Reduction of Vanillin To Vanillyl Alcohol.
- Scribd. (n.d.). Experiment 20 Reduction of Vanillin HANDOUT.
- Wikipedia. (n.d.). Isovanillin.
- Reddit. (2012). Sodium Borohydride Reduction of Vanillin.
- Common Organic Chemistry. (n.d.). Sodium Borohydride.
- SlideShare. (n.d.). Reduccion de vainilla na bh4 quim verde.
- Strand, L. P., & Scheline, R. R. (1975). The metabolism of vanillin and isovanillin in the rat. Xenobiotica, 5(1), 49-63.
- US EPA. (2021). Analytical Method Summaries.
- Studylib. (n.d.). Vanillin Reduction: NaBH4 Lab Procedure & Post-Lab Questions.
- Reddit. (2016). Reduction of Vanillin to Vanillyl Alcohol w/ borohydride.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Brainly.com. (2023). Draw the mechanism for the reduction of vanillin to vanillyl alcohol using sodium borohydride.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Reddit. (2018). Help: NaBH4 workup advice.
- Nakashima, N., et al. (2024). Vanillin production by Corynebacterium glutamicum using heterologous aromatic carboxylic acid reductases. Biotechnology for Biofuels and Bioproducts, 17(1), 63.
- Khan Academy. (2024). Reducing agents: LiAlH4 and NaBH4.
- Nichols, D. E., et al. (2011). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Pharmaceuticals, 4(10), 1367-1377.
- Johnson, M. R., & Rickborn, B. (1970). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 35(4), 1041-1045.
- Khan Academy. (n.d.). Reduction of carbonyl compounds_worked example.
- Chegg. (2020). The reduction of vanillin to vanillyl alcohol can be carried out with sodium borohydride.
- Physics Forums. (2007). Organic Chemistry Help (Sodium Borohydride Reduction).
- Studylib. (n.d.). NaBH4 Reduction of Vanillin Lab Experiment.
- California State University, Bakersfield. (n.d.). Lab 16: Reduction of Vanillin to Vanillyl Alcohol.
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Technical Support Center: Optimizing Recrystallization of 2-(Hydroxymethyl)-5-methoxyphenol
Welcome to the technical support center for the purification of 2-(Hydroxymethyl)-5-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable intermediate. Instead of a generic protocol, we will address the common challenges and questions that arise during its recrystallization, providing not just the "how" but the critical "why" behind each step.
Section 1: Foundational Knowledge & Initial Setup
This section covers the essential preliminary information required before beginning any recrystallization experiment. Understanding the molecule's properties is the first step toward a logical and successful purification strategy.
Q1: What are the key physicochemical properties of this compound relevant to recrystallization?
Understanding the molecule's structure and properties is fundamental to selecting an appropriate solvent system. This compound possesses both hydrogen bond donors (the phenolic and benzylic hydroxyl groups) and hydrogen bond acceptors (the three oxygen atoms), classifying it as a polar organic molecule.[1] This polarity is the single most important factor guiding our solvent choice.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₈H₁₀O₃ | Provides context for molecular weight and elemental composition.[1][2] |
| Molecular Weight | 154.16 g/mol | Used for all stoichiometric calculations.[1][2] |
| Reported Melting Point | 135-137 °C | This is the target melting point for the pure compound; a broad or depressed melting range indicates impurities.[3][4] |
| Hydrogen Bond Donors | 2 | The two -OH groups allow for strong interactions with polar protic solvents (e.g., water, alcohols).[1] |
| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can interact with a range of polar solvents.[1] |
| Appearance | Solid | Recrystallization is a purification technique specifically for solid compounds.[5][6] |
The presence of multiple polar functional groups suggests that polar solvents will be effective at dissolving the compound, particularly at elevated temperatures. Solvents like water, ethanol, methanol, and ethyl acetate are excellent starting points for screening.[4][7][8]
Q2: What is the core principle of recrystallization, and why is slow cooling so critical for this compound?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5][9] The ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
Slow cooling is paramount because it allows for the selective and orderly growth of the crystal lattice.[10]
-
Selective Process: As the solution cools slowly, molecules of this compound will preferentially deposit onto the growing crystal lattice, as they fit perfectly. Impurity molecules, having a different size and shape, are sterically excluded and remain in the solution.[9]
-
Avoiding Impurity Trapping: Rapid cooling causes the compound to crash out of solution, trapping impurities and solvent within the rapidly forming solid.[11] This defeats the purpose of the purification.
Below is a diagram illustrating the ideal workflow.
Caption: Decision workflow for resolving an "oiling out" issue.
Q6: No crystals are forming, even after cooling in an ice bath. What are my next steps?
This is a very common issue, typically caused by one of two things: using too much solvent or the formation of a stable supersaturated solution. [12] Troubleshooting Steps:
-
Induce Crystallization: First, try to provide a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass can serve as nucleation points. [10][12] * Seed Crystal: If you have a small amount of pure or crude solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth. [12]2. Reduce Solvent Volume: If induction methods fail, it is almost certain that too much solvent was used.
-
Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%) in a fume hood. [9][12] * Allow the more concentrated solution to cool slowly again.
-
-
Add an Anti-Solvent: If you are using a solvent like ethanol, you can try adding a few drops of an "anti-solvent" (a solvent in which the compound is insoluble, like water) until the solution becomes faintly cloudy, then warm it until it is clear again before cooling. This is essentially an impromptu mixed-solvent recrystallization.
Q7: My final product is discolored (e.g., pink or brown). How can I remove colored impurities?
Phenolic compounds are susceptible to air oxidation, which often produces highly colored, polymeric impurities.
Solution: The most effective way to remove these is with activated charcoal. [9]* Procedure: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Filtration is Key: After adding charcoal, you must perform a hot gravity filtration to remove the charcoal particles, which now have the colored impurities adsorbed to their surface. If you skip this step, the charcoal will contaminate your final product.
References
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
- Reusch, W. (2013). Recrystallization. Michigan State University Department of Chemistry.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. As cited in University of Colorado, Boulder, Department of Chemistry and Biochemistry publication.
- Nichols, L. (n.d.). Recrystallization. Chemistry LibreTexts.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- ChemBK. (2024). 2-Hydroxy-5-(hydroxymethyl)anisole, 4-Hydroxy-3-methoxybenzyl alcohol, Vanillyl alcohol.
- LookChem. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemsrc. (n.d.). 2-(hydroxymethyl)-5-methyl-phenol.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (n.d.). 3-(Hydroxymethyl)-5-methoxyphenol. National Center for Biotechnology Information.
- PubChem. (n.d.). Guaiacol. National Center for Biotechnology Information.
- Hassan, M., Ashraf, Z., Seo, S. Y., Kim, D., & Kang, S. K. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o540–o541.
- Hassan, M., Ashraf, Z., Seo, S. Y., Kim, D., & Kang, S. K. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. ResearchGate.
- Hassan, M., Ashraf, Z., Seo, S. Y., Kim, D., & Kang, S. K. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. IUCrData, 1(1), xxxxx.
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Technical Support Center: Purification of 2-(Hydroxymethyl)-5-methoxyphenol
Welcome to the technical support center for 2-(Hydroxymethyl)-5-methoxyphenol (CAS 59648-29-2). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable phenolic intermediate. As a structural isomer of the more commonly known vanillyl alcohol, its purification presents unique challenges. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve high purity and yield.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
Here, we address the most common initial queries and problems encountered during the purification of this compound.
Q1: My isolated this compound is off-white or has a pink/brown tint. What causes this discoloration and how can I obtain a pure white solid?
A1: This is the most frequently observed issue and is almost always due to oxidation. The phenol moiety, particularly when activated by electron-donating groups like methoxy and hydroxymethyl, is highly susceptible to oxidation by atmospheric oxygen.[1][2] This process forms highly colored quinone-type impurities, even in trace amounts.
-
Causality: Oxidation can be accelerated by exposure to air, light, heat, or trace metal impurities. Alkaline conditions significantly increase the rate of oxidation by forming a phenoxide ion, which is even more easily oxidized.[1]
-
Preventative Measures:
-
During workup, ensure all solutions are kept at or below room temperature.
-
Minimize exposure of the crude product and purification solutions to air and bright light. Use amber glassware or cover your flasks with aluminum foil.[1]
-
When removing solvent under reduced pressure (rotary evaporation), use a water bath temperature no higher than 40°C.
-
-
Remediation: If your product is already discolored, column chromatography is the most effective removal method. For minor discoloration, recrystallization from a suitable solvent system, perhaps with the addition of a small amount of a reducing agent like sodium dithionite (which would then need to be washed away), can be effective.
Q2: What are the primary impurities I should anticipate after synthesizing this compound by reduction?
A2: The impurity profile is largely dictated by the synthetic route, which is typically the reduction of 2-hydroxy-4-methoxybenzaldehyde.
-
Unreacted Starting Material: The most common impurity is the starting aldehyde, 2-hydroxy-4-methoxybenzaldehyde. Its presence is easily detected by Thin Layer Chromatography (TLC) as it is significantly less polar than the desired alcohol.
-
Isomeric Impurities: The synthesis of the starting aldehyde can sometimes produce its isomer, 2-hydroxy-5-methoxybenzaldehyde.[3][4] If present, this will be reduced to the corresponding isomeric alcohol, 2-(hydroxymethyl)-4-methoxyphenol[5], which can be very difficult to separate from your target compound due to their similar polarities.
-
Over-reduction Products: While less common with mild reducing agents like sodium borohydride (NaBH4), stronger reducing agents could potentially reduce the aromatic ring or cleave the methoxy group under harsh conditions.
-
Inorganic Salts: Salts (e.g., borates, sodium chloride) are introduced during the reaction quench and aqueous workup steps.[6][7] Thorough washing of the organic layer and the final solid product is crucial for their removal.
Q3: My product's melting point is 10-15°C lower than the literature value and melts over a wide range. What does this signify?
A3: A broad and depressed melting point is a classic indicator of an impure compound.[6] The impurities disrupt the crystal lattice of the pure solid, requiring less energy to break it down. Each impurity, including residual solvent, will contribute to this effect. You should proceed with a more rigorous purification method, such as column chromatography, before further characterization or use in a subsequent reaction.[8]
Q4: What are the optimal conditions for the long-term storage of purified this compound?
A4: Given its propensity for oxidation, proper storage is critical to maintain purity.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent contact with oxygen.[1]
-
Container: Use a tightly sealed amber glass vial to protect from light and moisture.
-
Temperature: Store in a cool, dark, and dry place. A refrigerator (2-8°C) is suitable for long-term storage.
-
Solvents: Avoid storing in solution for extended periods. If necessary, use a degassed, high-purity solvent and store at low temperatures, protected from light.[1]
Part 2: Troubleshooting Guide - A Deep Dive into Purification Workflows
This section provides structured guidance for overcoming specific, challenging purification scenarios.
Scenario 1: Recrystallization Failure - Oiling Out or Poor Recovery
Problem: "I attempted to purify my crude this compound by recrystallization, but the solid 'oiled out' upon cooling, or my final yield was less than 20%."
Root Cause Analysis: This issue stems from using a suboptimal solvent. "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid. Low recovery means the compound remains too soluble in the solvent even at low temperatures. The key is finding a solvent where the compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures.[9]
Solution Workflow:
-
Systematic Solvent Screening: Do not commit your entire batch of crude product to a single solvent. Test a range of solvents on a small scale (10-20 mg of crude product).
-
Protocol: Small-Scale Solvent Screening:
-
Place ~15 mg of crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily.
-
Heat the mixture gently (e.g., in a warm water bath) while adding more solvent until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
An ideal solvent will result in the formation of well-defined crystals.
-
Data Presentation: Recrystallization Solvent Screening Table
| Solvent | Polarity Index | Boiling Point (°C) | Expected Behavior & Rationale |
| Water | 10.2 | 100 | High polarity. May have low solubility even when hot due to the aromatic ring. Good for a final wash to remove salts. |
| Toluene | 2.4 | 111 | Low polarity. May be a good choice as the compound is likely less soluble in non-polar solvents. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity. A good starting point. A related isomer was successfully crystallized from this solvent.[10] |
| Isopropanol | 4.3 | 82 | Medium polarity. The alcohol functionality may make it too good a solvent, leading to low recovery. |
| Ethyl Acetate / Hexane | Varies | Varies | A powerful mixed-solvent system. Dissolve in a minimum of hot ethyl acetate and add warm hexane dropwise until turbidity persists. |
| Dichloromethane | 3.1 | 40 | Often a good solvent for phenolic compounds, but its low boiling point can make recrystallization tricky. |
Visualization: Purification Strategy Flowchart
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Hydroxy-4-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 2-(Hydroxymethyl)-4-methoxyphenol | C8H10O3 | CID 480253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Crystal structure of 5-hydroxymethyl-2-methoxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csub.edu [csub.edu]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 2-(Hydroxymethyl)-5-methoxyphenol
Welcome to the technical support guide for 2-(Hydroxymethyl)-5-methoxyphenol (CAS No. 59648-29-2). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Given the limited specific stability data for this exact molecule, the following recommendations are grounded in the well-established chemistry of substituted phenols and related aromatic alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common user questions and potential issues encountered during the handling and storage of this compound.
Q1: How should I store a new, unopened bottle of this compound?
A1: Proper initial storage is critical for maximizing the shelf life of the compound. Based on the chemical properties of related phenolic compounds, which are often sensitive to environmental factors, we recommend the following:
-
Temperature: Store at 2-8°C (refrigerated). Avoid freezing, as this can potentially cause the compound to crystallize or precipitate from any residual solvent, and temperature cycling can introduce moisture.
-
Atmosphere: The phenolic hydroxyl group and the benzylic alcohol moiety can be susceptible to oxidation. For long-term storage, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen). Many chemical suppliers package sensitive compounds like this under inert gas; do not displace this atmosphere.
-
Light: Protect from light. Phenolic compounds can be light-sensitive, leading to discoloration and degradation. Store the vial in its original box or in an amber-colored desiccator. The SDS for the related compound Guaiacol specifically recommends protecting it from direct light irradiation[1][2].
-
Moisture: Keep in a dry environment. Phenols can be hygroscopic[3]. Storing the container inside a desiccator at the recommended temperature is an excellent precautionary measure.
Q2: I've opened the bottle. What are the best practices for handling and short-term storage?
A2: Once the primary seal is broken, the risk of degradation increases. Follow these steps to maintain compound integrity:
-
Inert Atmosphere Handling: Whenever possible, handle the solid compound in a glove box or glove bag under an inert atmosphere. If this is not possible, minimize the time the container is open to the air.
-
Aliquotting: For frequent use, it is highly advisable to weigh out and prepare smaller aliquots from the main stock. This minimizes the number of times the primary container is opened, reducing exposure to air and moisture.
-
Container Sealing: After each use, ensure the container is tightly sealed. For screw-cap vials, using paraffin film around the cap provides an extra barrier against atmospheric moisture and oxygen.
-
Short-Term Storage: Aliquots for immediate or near-term use should still be stored under the recommended conditions (refrigerated, protected from light, and tightly sealed).
Q3: My solid this compound has changed color (e.g., turned pink, yellow, or brown). Is it still usable?
A3: A change in color is a primary visual indicator of potential degradation. Phenols are notorious for oxidizing to form colored quinone or quinone-methide type structures.
-
Causality: This discoloration is typically caused by exposure to air (oxygen) and/or light. The phenolic hydroxyl group is easily oxidized, and this process can be accelerated by trace metal impurities.
-
Troubleshooting Steps:
-
Assess the Extent: Is the discoloration uniform throughout the solid or just on the surface? Surface discoloration suggests initial, limited oxidation.
-
Purity Check: The usability of the compound depends entirely on the requirements of your experiment. For non-critical applications, it might still be acceptable. However, for sensitive assays (e.g., in vitro biological assays, quantitative analysis), the presence of impurities could be confounding. We strongly recommend a purity check via techniques like:
-
Thin-Layer Chromatography (TLC): A quick and easy way to see if new, more polar (colored) spots have appeared.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the presence of degradation products if they are in sufficient concentration.
-
-
Decision: If significant degradation is confirmed, it is best to discard the compound and use a fresh, uncompromised lot to ensure the reliability and reproducibility of your results.
-
Q4: I have prepared a stock solution in a solvent. How should I store it and for how long is it stable?
A4: The stability of the compound in solution is dependent on the solvent, concentration, and storage conditions.
-
Solvent Choice: Use high-purity, anhydrous solvents. Common solvents for polar compounds like this include DMSO, DMF, or methanol. Be aware that methanol can potentially react with the benzylic alcohol under acidic or basic conditions.
-
Storage Conditions:
-
Store stock solutions at -20°C or -80°C.
-
Use vials with tight-fitting, PTFE-lined caps to prevent solvent evaporation and moisture ingress.
-
Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil.
-
-
Stability Duration: Solution stability is not indefinite. For sensitive experiments, it is best practice to prepare fresh solutions. If storing, we recommend qualifying the solution's stability for your specific application. A general guideline is to use solutions within one to two weeks of preparation when stored at -20°C, but this should be experimentally verified. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Protocols & Methodologies
Protocol 1: Recommended Aliquotting Procedure for Solid Compound
This protocol minimizes the exposure of the bulk material to atmospheric conditions.
-
Preparation: Move the main container of this compound and several smaller, pre-labeled amber glass vials into a nitrogen-filled glove box or glove bag. Allow the main container to equilibrate to the ambient temperature inside the glove box for at least 30 minutes to prevent moisture condensation.
-
Dispensing: Carefully open the main container. Using a clean, dry spatula, dispense the desired amount of solid into each of the smaller vials.
-
Sealing: Tightly cap each aliquot vial immediately after dispensing.
-
Backfilling (Optional but Recommended): If working in a glove bag, briefly loosen and retighten the cap of each vial to ensure the headspace is filled with inert gas.
-
Final Storage: Wrap the caps of all vials (including the main container) with paraffin film. Place them in a labeled secondary container and store at 2-8°C in a desiccated environment, protected from light.
Data Summary & Visualization
| Parameter | Condition | Rationale | Supporting Evidence |
| Physical Form | Solid | Store in original container, tightly sealed. | General best practice for chemical reagents. |
| Temperature | 2–8 °C | Reduces oxidation rate and degradation kinetics. | Common storage temperature for sensitive organic compounds. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the phenol and benzyl alcohol groups. | SDS for related 2-methoxy-4-methylphenol states "Handle and store under inert gas. Air and moisture sensitive". |
| Light | Protect from Light | Phenolic compounds can undergo photochemical degradation. | SDS for Guaiacol advises to "Protect against external exposure, such as direct light irradiation"[1][2]. |
| Moisture | Store in a Dry Place | Phenols can be hygroscopic and moisture can facilitate degradation. | General guidance for phenols mentions they are "extremely hygroscopic"[3]. |
Logical Workflow: Troubleshooting Compound Discoloration
The following diagram outlines the decision-making process when visual degradation is suspected.
Caption: A plausible oxidative degradation pathway.
References
- PubChem. This compound.
- University of Queensland. Working Safely with Phenol Guideline. [Link]
- ASTM International. Standard Practice for Sampling and Handling Phenol, Cresols, and Cresylic Acid. [Link]
- Carl ROTH. Safety Data Sheet for 2-Methoxyphenol (Guaiacol). [Link]
- Tao, B., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Sodium Borohydride Reductions
Welcome to the technical support center for sodium borohydride (NaBH₄) reductions. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields in their reduction reactions. Here, we will address common issues in a practical, question-and-answer format, grounded in chemical principles and field-proven experience. Our goal is to not only provide solutions but also to explain the underlying causality to empower you to optimize your future experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reagent and Substrate Integrity
Question 1: My yield is consistently low, even with a fresh bottle of NaBH₄. What could be the issue with my reagents?
Answer: While using a new bottle of sodium borohydride is a good first step, low yields can often be traced back to the quality and handling of both the reducing agent and the substrate.
-
Reagent Quality: Sodium borohydride is susceptible to decomposition by atmospheric moisture. An improperly sealed container, even if new, can lead to a significant loss of hydride activity. A quick, informal test is to add a small amount of the NaBH₄ to an alcohol like methanol; vigorous bubbling (hydrogen evolution) suggests good reactivity. For a more quantitative assessment, consider titration methods if you suspect a significant potency issue.
-
Substrate Purity: Impurities in your starting material can interfere with the reduction. Acidic impurities, for instance, will rapidly quench the borohydride, consuming it before it can reduce the carbonyl.[1] Ensure your starting material is pure and dry. If necessary, purify it by recrystallization, distillation, or chromatography before the reduction.
-
Stoichiometry Check: While theoretically one mole of NaBH₄ can reduce four moles of a ketone or aldehyde, this is rarely practical.[2] A portion of the reagent will inevitably react with the solvent or trace amounts of water.[1] It is standard practice to use a molar excess of NaBH₄ (typically 1.5 to 4 equivalents) to compensate for these side reactions and drive the primary reaction to completion.[1][2]
Question 2: I suspect my old container of NaBH₄ has degraded. How does this happen and can I still use it?
Answer: Sodium borohydride degrades primarily through hydrolysis, reacting with moisture from the air to produce sodium borate and hydrogen gas.[3][4] This process reduces the number of active hydride species available for your reduction.
The stability of NaBH₄ is highly dependent on pH. It is relatively stable in basic aqueous solutions (pH > 9) but decomposes rapidly in neutral or acidic conditions.[5][6][7][8]
You can often still use a partially degraded batch of NaBH₄, but you will need to compensate by increasing the molar equivalents used in your reaction. It is highly recommended to monitor the reaction's progress closely using Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.[9]
Category 2: Reaction Conditions - The Key to Success
Question 3: What is the best solvent for my NaBH₄ reduction, and how critical is the choice?
Answer: The choice of solvent is critical as it influences both the reactivity of the borohydride and the rate of its decomposition. Protic solvents like methanol (MeOH) and ethanol (EtOH) are most common because they are good solvents for NaBH₄ and also activate the carbonyl group for reduction.[5][10]
-
Mechanism of Solvent Action: Protic solvents play a dual role. They solvate the NaBH₄, but more importantly, the solvent's hydroxyl group can hydrogen-bond with the carbonyl oxygen. This polarization of the C=O bond makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydride.[10][11]
-
Solvent Reactivity vs. Stability: There is a trade-off between reaction rate and reagent stability. The rate of reduction is generally faster in more acidic alcohols, following the trend: MeOH > EtOH > isopropanol (i-PrOH).[12] However, the rate of NaBH₄ decomposition also follows this same trend.[1][13] For example, a methanol solution of NaBH₄ will completely decompose in about 90 minutes at 20°C.[5]
-
For highly reactive substrates (like most aldehydes), a less reactive solvent like ethanol or even a mixture with an aprotic solvent like Tetrahydrofuran (THF) can provide better control.[1]
-
For less reactive substrates (like some ketones), methanol is often preferred to ensure the reaction proceeds at a reasonable rate.
-
Solvent Selection Guide
| Solvent | Relative Reactivity | NaBH₄ Stability | Typical Use Cases |
|---|---|---|---|
| Methanol (MeOH) | High | Low | Fast reductions of ketones and aldehydes. |
| Ethanol (EtOH) | Medium | Medium | General purpose, good balance of reactivity and stability. |
| Isopropanol (i-PrOH) | Low | High | Slow, controlled reductions; good for selective reductions. |
| Water (with base) | Variable | High (at pH >9) | Industrial applications; when substrate is water-soluble. |
| THF/MeOH or THF/EtOH | Variable | Medium | Good for substrates with poor alcohol solubility. |
Question 4: My reaction is very slow or stalls completely. How can I increase the reaction rate without causing side reactions?
Answer: A stalled reaction is a common problem, often related to insufficient reactivity. Here’s a logical progression for troubleshooting:
-
Temperature: Many NaBH₄ reductions are run at 0°C or room temperature out of convention.[1] If the reaction is sluggish, cautiously increasing the temperature can significantly increase the rate. Monitor by TLC to ensure side product formation does not become an issue.
-
Solvent Choice: As discussed above, switching to a more activating solvent like methanol can accelerate the reduction.[12]
-
pH Adjustment: While NaBH₄ is more stable at high pH, the reduction of the carbonyl can be slow under very basic conditions. Conversely, acidic conditions destroy the reagent. For aqueous reductions, maintaining a slightly basic pH (around 9-10) is often a good compromise.[14][15]
-
Luche Reduction for α,β-Unsaturated Systems: If you are reducing an α,β-unsaturated ketone and getting a mixture of 1,2- and 1,4-reduction products, or a slow reaction, consider the Luche reduction.[5] Adding a Lewis acid like cerium(III) chloride (CeCl₃) with the NaBH₄ in methanol dramatically accelerates the 1,2-reduction of the carbonyl group while minimizing the competing 1,4-conjugate addition.[5]
Logical Flow for Optimizing Reaction Rate
Sources
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fsl.npre.illinois.edu [fsl.npre.illinois.edu]
- 15. icheme.org [icheme.org]
Technical Support Center: Purification of Isovanillin from Reaction Mixtures
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on a common challenge in organic synthesis: the removal of unreacted isovanillin from a product mixture. This guide is structured to help you select the most appropriate purification strategy based on the properties of your desired product and provides detailed, field-proven protocols to ensure a high degree of purity.
The Challenge: Why is Isovanillin Removal Necessary?
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a versatile reagent and a common building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] However, its presence as an unreacted starting material in a final product can compromise purity, affect downstream applications, and complicate structural analysis. Its polar phenolic hydroxyl and aldehyde groups give it distinct chemical properties that, if understood, can be exploited for its selective removal.
The key to an effective separation lies in understanding the fundamental physicochemical properties of isovanillin and how they differ from your target compound.
| Property | Value for Isovanillin | Implication for Separation |
| Molar Mass | 152.15 g/mol [3] | Relevant for mass-based detection methods. |
| Melting Point | 113-116 °C[4][5] | Useful for purification by recrystallization if the product has a significantly different melting point. |
| Boiling Point | 179 °C at 15 mmHg[4][5] | High boiling point makes it non-volatile under standard conditions, relevant for distillation/evaporation steps. |
| Acidity (pKa) | ~8.9 - 9.2[4][5] | The phenolic hydroxyl group is weakly acidic. This is the most critical property for separation via acid-base extraction.[6] |
| Solubility | Sparingly soluble in cold water (2.27 g/L at 20°C); soluble in hot water, ethanol, acetone, methanol.[5][7][8] | Differential solubility is key for choosing solvents for extraction and recrystallization. |
| Polarity | Polar compound | Its polarity dictates its behavior in chromatographic separations. |
Strategic Method Selection: A Logic-Based Approach
The optimal purification strategy is not "one-size-fits-all." It depends entirely on the nature of your desired product. Use the following decision tree to identify the most promising technique for your specific mixture.
Caption: Decision workflow for selecting a purification method.
Detailed Experimental Protocols
Method 1: Acid-Base Extraction (For Neutral or Basic Products)
Principle: This is the most efficient method when applicable. Isovanillin's phenolic hydroxyl group is acidic enough (pKa ~8.9) to be deprotonated by a moderately strong aqueous base (like NaOH) to form a water-soluble sodium phenolate salt.[6][7] Your neutral or basic organic product will remain in the organic layer, achieving a clean separation.[9]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash (Optional): If your reaction was conducted under acidic conditions, first wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any strong acids. Phenols are generally not acidic enough to react with bicarbonate, which selectively removes stronger acids like carboxylic acids.[6]
-
Base Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M sodium hydroxide (NaOH) aqueous solution.
-
Mixing: Stopper the funnel and invert it several times, periodically venting to release pressure. Shake gently for 1-2 minutes to ensure complete extraction of the isovanillin into the aqueous layer.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (containing the sodium isovanillate salt).
-
Repeat: Repeat the base extraction (steps 3-5) on the organic layer one or two more times to ensure complete removal of isovanillin.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and any remaining dissolved base.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
-
Verification: Confirm the absence of isovanillin in the purified product using a suitable analytical technique (see Section 4).
Method 2: Flash Column Chromatography (For Acidic or Base-Sensitive Products)
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[10][11] Because isovanillin is a polar molecule, it will adsorb strongly to the polar silica gel. By choosing a suitable solvent system (eluent), less polar products can be eluted from the column first, leaving the more polar isovanillin behind.[12]
Protocol:
-
TLC Analysis: First, determine an optimal solvent system using Thin-Layer Chromatography (TLC).[13] A good system will show clear separation between your product spot and the isovanillin spot, with the product having a higher Rf value (retention factor) than isovanillin. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).[14]
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry with your initial, least polar eluent (e.g., 9:1 hexanes/ethyl acetate).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable volatile solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure. Carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent system determined by TLC.[15] Collect fractions continuously.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to first elute your product and then, in later fractions, the more strongly adsorbed isovanillin.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain your pure product.[14]
-
Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified product.
Method 3: Recrystallization (For Purifying Solid Products)
Principle: Recrystallization purifies a solid compound by taking advantage of differences in solubility between the desired compound and impurities at different temperatures.[16][17] This method is most effective when unreacted isovanillin is a minor impurity. The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while isovanillin either remains soluble or is present in too small an amount to saturate the solution.[18]
Protocol:
-
Solvent Selection: Choose a suitable recrystallization solvent or solvent pair. Test small batches to find a solvent that completely dissolves your crude product when hot but allows for the formation of pure crystals upon cooling.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.
-
Hot Filtration (If Necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[17] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse off any adhering impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Verification of Purity: Did it Work?
Never assume a purification was successful. Always verify the absence of isovanillin using one or more of the following methods.
| Method | Procedure | How to Interpret Results |
| Thin-Layer Chromatography (TLC) | Spot the crude mixture, the purified product, and an isovanillin standard on the same TLC plate. Develop the plate in an appropriate solvent system.[13] | The purified product lane should show only the spot corresponding to your product and be free of the spot corresponding to the isovanillin standard. |
| High-Performance Liquid Chromatography (HPLC) | Analyze the purified product using an established HPLC method. Compare the chromatogram to that of an isovanillin standard.[2][19] | The chromatogram of the purified product should show a major peak for your product with no detectable peak at the retention time of isovanillin. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Acquire a ¹H NMR spectrum of the purified product. | The spectrum should be clean and free of the characteristic signals for isovanillin, most notably the aldehyde proton peak (~9.8 ppm) and the aromatic proton signals.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For volatile products, GC-MS can provide excellent separation and definitive identification of components.[19] | The analysis should show a single major peak for the desired product, with no peak corresponding to the mass spectrum of isovanillin. |
Troubleshooting and FAQs
Q1: I performed an acid-base extraction, but my yield is very low. What happened?
-
Possible Cause: Your product may have some acidic character or may be partially soluble in the aqueous base.
-
Solution: Before discarding the aqueous layer, re-acidify it with HCl to pH ~2. If a precipitate forms or the solution turns cloudy, your product was extracted along with the isovanillin. Back-extract the acidified aqueous layer with an organic solvent to recover your product. Consider using a weaker base like sodium carbonate for the extraction if your product is only weakly acidic.
Q2: An emulsion formed during my liquid-liquid extraction and the layers won't separate.
-
Possible Cause: Emulsions are common when solutions are shaken too vigorously or when detergents or fine particulates are present.
-
Solution: Add a small amount of brine (saturated NaCl solution) and swirl gently; this increases the ionic strength of the aqueous layer and can help break the emulsion. Alternatively, allow the funnel to stand undisturbed for a longer period. Gentle stirring with a glass rod at the interface can also be effective.
Q3: In column chromatography, my product and isovanillin are eluting together.
-
Possible Cause: The polarity of your chosen mobile phase is too high, or the polarity difference between your product and isovanillin is insufficient for separation with that solvent system.
-
Solution: Re-evaluate your solvent system using TLC. Start with a much less polar eluent (e.g., pure hexanes or a 95:5 hexanes/ethyl acetate mix) and perform a slow, shallow gradient elution, increasing the polarity in very small increments. This will provide better resolution.
Q4: After recrystallization, my product's melting point is still broad and low, and TLC shows isovanillin is still present.
-
Possible Cause: The chosen solvent may not be optimal, or you may have cooled the solution too quickly, causing the isovanillin to co-precipitate or become trapped in your product's crystal lattice.
-
Solution: Ensure you are using the absolute minimum amount of hot solvent to dissolve the solid. Let the solution cool as slowly as possible to promote the formation of pure crystals. If the problem persists, try a different recrystallization solvent.[18]
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12127, Isovanillin.
- Wikipedia. (n.d.). Isovanillin.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Google Patents. (n.d.). US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst.
- ResearchGate. (2006). Structural determination of vanillin, isovanillin and ethylvanillin by means of gas electron diffraction and theoretical calculations.
- University of Toronto. (n.d.). Column chromatography.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- LookChem. (n.d.). Cas 621-59-0, Isovanillin.
- Wikipedia. (n.d.). Acid–base extraction.
- The Good Scents Company. (n.d.). isovanillin.
- EPFL. (n.d.). TLC Visualization Reagents.
- University of California, Los Angeles. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2023, August 29). B. Column Chromatography.
- MDPI. (2022, May 3). Rapid Sample Screening Method for Authenticity Controlling of Vanilla Flavours Using Liquid Chromatography with Electrochemical Detection Using Aluminium-Doped Zirconia Nanoparticles-Modified Electrode.
- University of Rochester. (n.d.). Recrystallization and Crystallization.
- Utah Tech University. (n.d.). Separating Compounds by Column Chromatography.
- ResearchGate. (2018). Concurrent synthesis of vanillin and isovanillin.
- PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
- JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- MDPI. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
- Journal of Drug Delivery and Therapeutics. (2019, July 15). Phytochemical Profiling of Capsicum Frutescens Fruits and Annona Muricata.L Leaves using Thin Layer Chromatography.
Sources
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- 5. Isovanillin | 621-59-0 [chemicalbook.com]
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Technical Support Center: Optimization of Solvent Systems for Phenolic Compound Crystallization
Welcome to the technical support center for the crystallization of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent system optimization. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent and challenging issues encountered during the crystallization of phenolic compounds. Each answer provides not just a solution, but the underlying scientific reasoning to empower your experimental design.
Q1: My phenolic compound is not crystallizing upon cooling. What are the primary causes and how can I induce crystallization?
A1: Failure to crystallize upon cooling typically points to one of two states: the solution is either not sufficiently supersaturated, or it is excessively supersaturated and requires a nucleation trigger.
-
Cause 1: Insufficient Supersaturation: You may have used too much solvent.[1][2] In this scenario, the concentration of the phenolic compound remains below its solubility limit even at the lower temperature.
-
Cause 2: High Supersaturation without Nucleation: The solution is supersaturated, but the energy barrier for crystal nuclei to form has not been overcome. This is common with highly purified compounds.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface.[3][4] The microscopic glass fragments serve as nucleation sites for crystal growth.[3][4]
-
Solution 2: Seeding: Introduce a "seed crystal" – a tiny crystal of the pure phenolic compound – into the supersaturated solution.[3][4][5] The seed crystal acts as a template, bypassing the initial nucleation energy barrier and promoting controlled crystal growth.[3][4]
-
Solution 3: Ultra-Cooling: If other methods fail, try cooling the solution to a lower temperature using an ice-salt bath or a freezer, which can sometimes provide the thermodynamic push needed for nucleation.[3]
-
Q2: My compound has "oiled out," forming liquid droplets instead of solid crystals. Why does this happen and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid.[1] This happens when the temperature of the solution is above the melting point of the solute at the point of supersaturation.[1] This is a significant problem because impurities are often more soluble in the oily phase, leading to poor purification.[1][6]
-
Primary Causes:
-
Low Melting Point: The compound's melting point is naturally low, or it has been significantly depressed by the presence of impurities.[1][7]
-
Rapid Cooling: The solution is cooled too quickly, causing the compound to come out of solution at a temperature above its melting point.[1][7]
-
Poor Solvent Choice: The boiling point of the solvent may be too high, or the solvent's polarity may be too different from the solute, leading to incomplete miscibility of the molten phase with the solvent.[6]
-
-
Remedies & Prevention:
-
Add More "Good" Solvent: Reheat the solution to redissolve the oil. Add a small amount of the solvent in which the compound is more soluble (the "good" solvent).[1][2] This increases the overall volume, requiring a lower temperature to achieve supersaturation and avoiding the oiling-out temperature range.
-
Slow Down Cooling: Insulate the flask or allow it to cool at ambient temperature without an ice bath. Slower cooling rates ensure that supersaturation is reached at a lower temperature, hopefully below the compound's melting point.[7]
-
Change the Solvent System: If oiling persists, the solvent system is likely unsuitable.[8] Choose a solvent with a lower boiling point or switch to a mixed-solvent system where solubility can be more finely controlled.[8][9]
-
Remove Impurities: If impurities are suspected, add activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[2][7] This can remove impurities that depress the melting point.
-
Q3: The crystallization happened too quickly, resulting in a fine powder or small, impure crystals. How can I achieve larger, purer crystals?
A3: Rapid crystallization, or "crashing out," traps impurities within the fast-forming crystal lattice, defeating the purpose of purification.[1] This is a direct result of achieving a very high level of supersaturation too quickly.[10]
-
Causality: At high supersaturation levels, the rate of crystal nucleation (the birth of new crystals) far exceeds the rate of crystal growth.[10] This leads to the simultaneous formation of a massive number of small crystals.
-
Solutions for Controlled Growth:
-
Increase Solvent Volume: The most straightforward solution is to reheat the solution and add more solvent.[1] This ensures that the solution remains unsaturated for longer during the cooling process, slowing the approach to the supersaturation point and favoring growth over nucleation.
-
Slower Cooling Rate: Avoid placing the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop, which reduces the rate at which supersaturation is generated.[10]
-
Use a Co-solvent System: Employing a binary solvent system (one "good" solvent and one "bad" antisolvent) can provide exquisite control. By slowly introducing the antisolvent to a saturated solution of the compound in the good solvent, you can carefully control the rate of supersaturation.[11]
-
Q4: My final crystal yield is very low. What are the likely causes and how can I improve it?
A4: A low yield indicates that a significant amount of the phenolic compound remained dissolved in the mother liquor after filtration.[1]
-
Potential Causes & Solutions:
-
Excess Solvent: As with rapid crystallization, using too much solvent is a primary cause of low yield.[1] If the mother liquor has not been discarded, you can try evaporating some of the solvent and cooling again to recover more product.[2]
-
Insufficient Cooling: Ensure the crystallization mixture has been thoroughly cooled in an ice bath before filtration. The solubility of most phenolic compounds decreases significantly at lower temperatures.
-
Premature Crystallization: If you performed a hot filtration to remove impurities, some product may have crystallized on the filter paper.[2] To prevent this, ensure the funnel and receiving flask are pre-heated and use a slight excess of hot solvent.[2]
-
Inappropriate Solvent Choice: The chosen solvent might be too good, meaning the compound has significant solubility even at low temperatures. Re-evaluate your solvent choice using the principles outlined in the FAQ section below.
-
Frequently Asked Questions (FAQs)
This section covers fundamental principles and best practices for developing a robust crystallization process for phenolic compounds.
Q1: What are the ideal properties of a solvent for crystallizing phenolic compounds?
A1: The perfect solvent meets several criteria, rooted in the principle of differential solubility.[12]
-
High Solubility at High Temperature: The phenolic compound should be highly soluble in the boiling solvent. This allows for complete dissolution of the compound and its impurities.[9][12]
-
Low Solubility at Low Temperature: The compound should be nearly insoluble in the cold solvent. This ensures maximum recovery of the purified compound upon cooling.[9][12]
-
Favorable Boiling Point: The solvent's boiling point should ideally be below the melting point of the phenolic compound to prevent oiling out.[9] A volatile solvent (boiling point < 100 °C) is also easier to remove from the final crystals.[9]
-
Inertness: The solvent must not react with the phenolic compound.[12]
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[12]
-
Hydrogen Bonding Capability: Phenolic compounds are strong hydrogen bond donors and acceptors. Solvents with complementary hydrogen bonding capabilities (like alcohols or water) can be effective, but their interactions can also influence which polymorphic form crystallizes.[5][13]
Q2: Should I use a single-solvent or a mixed-solvent system?
A2: The choice depends on the solubility profile of your compound.
-
Single-Solvent System: This is the simplest and preferred method. It is used when a single solvent is found that provides a large difference in the compound's solubility between high and low temperatures.[14] Common choices for phenolic compounds include ethanol, methanol, water, or ethyl acetate.[15][16]
-
Mixed-Solvent (Binary) System: This is used when no single solvent is ideal. It involves a pair of miscible solvents:
-
A "good" solvent in which the phenolic compound is highly soluble.
-
A "bad" or "anti-solvent" in which the compound is poorly soluble.[2]
-
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "bad" solvent until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[17] This method offers excellent control over the supersaturation process.[11]
Q3: How does the choice of solvent affect crystal morphology and polymorphism?
A3: The solvent is not merely a medium for dissolution; it actively influences the final solid-state form of the compound.
-
Crystal Morphology (Habit): The external shape of a crystal is determined by the relative growth rates of its different faces. Solvent molecules can selectively adsorb to specific crystal faces, slowing their growth.[18][19] This differential growth rate alters the crystal's final shape (e.g., needles vs. plates vs. blocks).[20] For example, a polar solvent may interact strongly with polar faces of the crystal, inhibiting their growth and leading to a different morphology than an apolar solvent would.[20]
-
Polymorphism: This is the ability of a compound to exist in multiple different crystal structures.[21] Different polymorphs can have vastly different physical properties, including solubility and bioavailability. The solvent plays a critical role in determining which polymorph crystallizes.[13][22] Solvent-solute interactions in the solution can favor the formation of molecular aggregates that are precursors to a specific polymorphic form, effectively directing the nucleation pathway.[13][19]
Data Presentation & Experimental Protocols
Table 1: Qualitative Solubility Guide for a Model Phenolic Compound (Gallic Acid)
This table provides a general guide for initial solvent screening based on the principle of "like dissolves like." Phenolic compounds, being polar and capable of hydrogen bonding, show predictable trends.
| Solvent | Polarity | Hydrogen Bonding | Suitability for Cooling Crystallization | Common Use in Binary System |
| Water | Very High | Donor & Acceptor | Good (if soluble when hot) | Good Solvent |
| Ethanol | High | Donor & Acceptor | Excellent | Good Solvent |
| Methanol | High | Donor & Acceptor | Excellent | Good Solvent |
| Acetone | Medium | Acceptor Only | Fair to Good | Good Solvent |
| Ethyl Acetate | Medium | Acceptor Only | Fair | Good Solvent |
| Dichloromethane | Low | None | Poor | Good Solvent (for less polar phenols) |
| Toluene | Very Low | None | Poor | Antisolvent |
| Hexanes | Very Low | None | Poor | Antisolvent |
Protocol 1: Systematic Solvent Screening
This protocol allows for the efficient determination of a suitable solvent or solvent pair for a novel phenolic compound.
-
Preparation: Place ~20-30 mg of your crude phenolic compound into several small test tubes.
-
Single Solvent Test (Cold): To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each drop. Add up to 1 mL. If the compound dissolves completely, it is too soluble at room temperature; this solvent is unsuitable for single-solvent crystallization but may be a "good" solvent for a binary system.
-
Single Solvent Test (Hot): For the solvents in which the compound was insoluble or sparingly soluble cold, heat the suspension in a water or sand bath towards the solvent's boiling point. If the compound dissolves completely, this is a promising candidate solvent.
-
Cooling Test: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes. Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
-
Binary System Test: If no single solvent is ideal, take a tube where the compound was highly soluble (e.g., ethanol). Add an antisolvent (e.g., water or hexanes) dropwise at room temperature until persistent cloudiness is observed. If a precipitate forms, this solvent pair is a good candidate for antisolvent crystallization.
Protocol 2: Standard Cooling Crystallization
-
Dissolution: Place the crude phenolic compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air-dry them on a watch glass.
Visualizations: Workflows and Logic Diagrams
To further clarify the decision-making process, the following diagrams illustrate key workflows in solvent selection and troubleshooting.
Diagram 1: Solvent System Selection Workflow
Caption: Decision tree for selecting a crystallization solvent system.
Diagram 2: Troubleshooting Crystallization Failures
Caption: A logical workflow for diagnosing and solving common crystallization problems.
References
- Google Patents. (n.d.). CN106278947A - Crystal formation of phenol derivatives and preparation method thereof.
- University of Cambridge, Department of Chemistry. (n.d.). Guide for crystallization.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- O'Mahony, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Ritonavir Form I. Molecular Pharmaceutics, 21(7), 3525-3539.
- Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
- Wang, R., et al. (2024). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 14(6), 498.
- LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
- Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?
- Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
- Chemical Education Xchange. (n.d.). Inducing Crystallization by Nucleation.
- LibreTexts Chemistry. (2022). 3.5E: Initiating Crystallization.
- ResearchGate. (2025). Optimization of Phenolic Compound Extraction from Bee Products via Solvent Systems and PCA Integration.
- How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?
- ThaiScience. (n.d.). Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes Using Response Surface Methodology.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- AIChE. (n.d.). (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling.
- ResearchGate. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- ACS Publications. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design.
- NIH National Center for Biotechnology Information. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening.
- ResearchGate. (2025). The Effect of Solvent on Crystal Growth and Morphology.
- CORE. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
- YouTube. (2024). Crystallization | Organic Chemistry Lab Techniques.
- ResearchGate. (2025). Crystallization of polymorphs: The effect of solvent.
- BIOVIA. (2021). Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach.
- Journal of Hygienic Engineering and Design. (n.d.). Optimization of Phenolic Compound Extraction from Pistachio Green Hulls: Influence of Blanching, Harvest Time, Solvent Concentration, and Extraction Method.
- YouTube. (2025). Crystallization simplified - strategies for supersaturation.
- ResearchGate. (2025). Strategy for control of crystallization of polymorphs.
- ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.
- ResearchGate. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals.
- NIH National Center for Biotechnology Information. (n.d.). Optimization of crystallization conditions for biological macromolecules.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
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Technical Support Center: Stabilizing 2-(Hydroxymethyl)-5-methoxyphenol Against Oxidation
Welcome to the technical support center for 2-(Hydroxymethyl)-5-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this compound during storage. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and stability of your valuable research material.
Understanding the Challenge: The Instability of this compound
This compound is a phenolic compound susceptible to oxidation, a common issue with this class of molecules. The presence of electron-donating groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring, makes the compound particularly prone to autoxidation when exposed to oxygen, light, and elevated temperatures. This degradation can lead to the formation of colored impurities, primarily quinone-type compounds, which can compromise the purity and activity of the material, impacting experimental outcomes and the viability of drug development pathways.[1]
The oxidation process is typically initiated by the formation of a phenoxy radical, which can then lead to a cascade of reactions, including the formation of a quinone methide intermediate.[2][3] Understanding this mechanism is key to implementing effective preventative measures.
Troubleshooting Guide: Addressing Common Oxidation Issues
This section addresses specific problems you might encounter during the storage and handling of this compound in a question-and-answer format.
Question 1: I've noticed my solid this compound has developed a yellowish or brownish tint over time. What is causing this, and is the material still usable?
Answer: The discoloration you are observing is a strong indicator of oxidation.[1] The phenolic ring is susceptible to oxidation, leading to the formation of colored quinone-like byproducts. The usability of the material depends on the extent of degradation and the sensitivity of your application. For applications requiring high purity, such as in drug development, it is advisable to use fresh, unoxidized material. For less sensitive applications, you may be able to purify the compound, but it is crucial to first assess the level of impurity.
Question 2: My solution of this compound in an organic solvent has turned yellow. Can I still use it for my experiments?
Answer: Similar to the solid form, discoloration in solution indicates oxidation. The rate of oxidation can be accelerated in solution, especially in the presence of light and oxygen. The suitability of the solution for your experiment depends on the tolerance of your assay to the impurities. It is recommended to prepare fresh solutions whenever possible, especially for quantitative studies.
Question 3: I have been storing my this compound in a clear glass vial in the refrigerator, but it still seems to be degrading. What am I doing wrong?
Answer: While refrigeration slows down the rate of chemical reactions, it does not completely prevent oxidation, especially if other factors are not controlled. Clear glass vials allow light to penetrate, which can catalyze the oxidation process. Furthermore, if the vial is not properly sealed, oxygen can still be present in the headspace. For optimal storage, use an amber glass vial to protect from light and ensure the container is tightly sealed. For long-term storage, consider storing under an inert atmosphere.[1]
Question 4: I'm trying to set up an inert atmosphere for storage. What is the difference between using nitrogen and argon, and which one is better?
Answer: Both nitrogen and argon are excellent inert gases for displacing oxygen and preventing oxidation. Argon is denser than air, which can provide a more stable protective layer over the compound, especially if the container is opened briefly. However, nitrogen is generally more economical and suitable for most applications. The key is to ensure the inert gas is dry and of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place. A refrigerator (2-8 °C) is suitable for short-to-medium-term storage. For long-term storage, placing the compound under an inert atmosphere of nitrogen or argon is highly recommended.[1]
Q2: Can I use antioxidants to prevent the oxidation of this compound?
A2: Yes, antioxidants can be very effective. Common choices for phenolic compounds include butylated hydroxytoluene (BHT) and α-tocopherol (a form of Vitamin E). These molecules act as radical scavengers, interrupting the oxidation chain reaction. The choice of antioxidant and its concentration will depend on the solvent system and the specific application.
Q3: What concentration of antioxidants should I use?
A3: The optimal concentration can vary, but a general starting point for BHT is in the range of 0.01% to 0.1% (w/v). For α-tocopherol, concentrations between 100 µM and 500 µM have been shown to be effective in preventing lipid oxidation, which can be a useful reference for other organic systems.[4][5] It is advisable to perform a small-scale stability study to determine the most effective concentration for your specific conditions.
Q4: How can I monitor the degradation of my this compound?
A4: High-Performance Liquid Chromatography (HPLC) is an excellent analytical technique for monitoring the purity of your compound and detecting the formation of degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid like phosphoric or formic acid for better peak shape, is a common setup for analyzing phenolic compounds.[6]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: As with any chemical, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.
Experimental Protocols
Protocol 1: Inert Atmosphere Storage of this compound
This protocol describes the procedure for storing this compound under a nitrogen or argon atmosphere to prevent oxidation.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined screw cap or a Schlenk flask
-
Nitrogen or argon gas cylinder with a regulator
-
Tubing
-
Needles (if using a septum-sealed vial)
-
Parafilm
Procedure:
-
Place the desired amount of this compound into a clean, dry amber glass vial or Schlenk flask.
-
If using a vial, securely cap it with a PTFE-lined screw cap that has a septum.
-
Connect the inert gas cylinder to the vial or Schlenk flask using tubing. If using a vial with a septum, insert a needle connected to the gas line through the septum. Use a second needle as a vent for the displaced air.
-
Gently flush the container with the inert gas for 5-10 minutes to displace all the air.
-
If using a vent needle, remove it first, followed by the gas inlet needle. If using a Schlenk flask, close the stopcock.
-
Seal the cap or joint with Parafilm to ensure an airtight seal.
-
Store the container in a cool, dark, and dry place.
Diagram of Inert Atmosphere Storage Setup:
Caption: Workflow for preparing this compound for storage under an inert atmosphere.
Protocol 2: Stability Assessment of this compound with Antioxidants using HPLC
This protocol outlines a method to evaluate the effectiveness of BHT and α-tocopherol in preventing the degradation of this compound in solution.
Materials:
-
This compound
-
Butylated hydroxytoluene (BHT)
-
α-Tocopherol
-
Methanol (HPLC grade)
-
Amber HPLC vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare 10 mg/mL stock solutions of BHT and α-tocopherol in methanol.
-
-
Prepare Test Samples:
-
Control: In an amber HPLC vial, place 1 mL of the this compound stock solution.
-
BHT Stabilized: In a separate amber HPLC vial, add 1 mL of the this compound stock solution and a volume of the BHT stock solution to achieve the desired final concentration (e.g., 0.01%, 0.05%, 0.1%).
-
α-Tocopherol Stabilized: In another amber HPLC vial, add 1 mL of the this compound stock solution and a volume of the α-tocopherol stock solution to achieve the desired final concentration (e.g., 100 µM, 250 µM, 500 µM).
-
-
Storage Conditions:
-
Store the vials at an elevated temperature (e.g., 40 °C) to accelerate degradation.
-
Also, prepare a set of vials to be stored at the recommended temperature (e.g., 4 °C) as a reference.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC at regular intervals (e.g., day 0, 1, 3, 7, 14).
-
Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound over time for each condition to determine the rate of degradation and the effectiveness of the antioxidants.
-
Table 1: Recommended HPLC Parameters for the Analysis of this compound
| Parameter | Recommended Setting |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Diagram of Proposed Autoxidation Pathway:
Caption: A simplified proposed autoxidation pathway of this compound.
References
- Benchchem. How to prevent the oxidation of 2-Methoxy-3,4,5-trimethylphenol during storage. Benchchem. Accessed January 7, 2026.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. Accessed January 7, 2026.
- Stabilities of tocopherols and phenolic compounds in virgin olive oil during thermal oxidation. SpringerLink. Accessed January 7, 2026.
- Bayram, I. (2025). Influence of Antioxidant Concentration, Temperature, and Saturated Lipid Content on α-Tocopherol Stability in Oil Blends. International Journal of Agriculture, Environment and Food Sciences, 9(4), 1300-1308.
- The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. PubMed. Accessed January 7, 2026.
- How do you store chemicals in inert gas? Sciencemadness.org. Accessed January 7, 2026.
- Oxidation and thermolysis of methoxy-, nitro-, and hydroxy-substituted phenols in supercritical water.
- Dual reactivity of hydroxy- and methoxy- substituted o-quinone methides in aqueous solutions: hydration versus tautomeriz
- HPLC Method Development and Validation Process of Drug Analysis and Applications. ijarsct. Accessed January 7, 2026.
- Optimizing the Extraction of Bioactive Compounds (Polyphenols, Lipids, and Alpha-Tocopherol) from Almond Okara to Unlock Its Potential as Functional Food. PubMed Central. Accessed January 7, 2026.
- Stabilities of tocopherols and phenolic compounds in virgin olive oil during thermal oxidation. Springer. Accessed January 7, 2026.
- The Generation and Reactions of Quinone Methides. PubMed Central. Accessed January 7, 2026.
- Influence of Antioxidant Concentration, Temperature, and Saturated Lipid Content on α-Tocopherol Stability in Oil Blends.
- The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence.
- Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics. Knowde. Accessed January 7, 2026.
- Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes. ACS Omega. Accessed January 7, 2026.
- Opinion on Butylated Hydroxytoluene (BHT). European Commission. Accessed January 7, 2026.
- SAG-CS Opinion 11: Butylated hydroxytoluene in cosmetic products. GOV.UK. Accessed January 7, 2026.
- HPLC METHODOLOGY MANUAL. University of Notre Dame. Accessed January 7, 2026.
- Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment. Avantor. Accessed January 7, 2026.
- a comprehensive review of method development by hplc. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Accessed January 7, 2026.
- This compound. PubChem. Accessed January 7, 2026.
- Atmospheric Storage Tanks - Safety Challenges and Solutions. Process Sensing Technologies. Accessed January 7, 2026.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Accessed January 7, 2026.
- Principles of Inert Atmosphere Storage.
- The Most Decisive Dos & Don'ts of Chemical Storage Safety. Safety Storage Systems. Accessed January 7, 2026.
- Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts. PubMed Central. Accessed January 7, 2026.
- Chemoenzymatic ortho-quinone methide formation. ChemRxiv. Accessed January 7, 2026.
- Lifitegrast Degradation: Products and Pathways. PubMed Central. Accessed January 7, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dual reactivity of hydroxy- and methoxy- substituted o-quinone methides in aqueous solutions: hydration versus tautomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Journal of Agriculture Environment and Food Sciences » Submission » Influence of Antioxidant Concentration, Temperature, and Saturated Lipid Content on α-Tocopherol Stability in Oil Blends [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of 2-(Hydroxymethyl)-5-methoxyphenol
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(Hydroxymethyl)-5-methoxyphenol. Our goal is to provide practical, in-depth troubleshooting advice based on established chemical principles and extensive laboratory experience. This document moves beyond simple protocols to explain the causality behind common synthetic challenges, helping you to not only solve immediate issues but also to build a more robust and reliable synthetic process.
The most prevalent and scalable laboratory synthesis for this compound involves the reduction of 2-hydroxy-4-methoxybenzaldehyde, typically with a mild reducing agent like sodium borohydride (NaBH₄).[1] While seemingly straightforward, this process is susceptible to several side reactions and contamination issues that can compromise the purity and yield of the final product. This guide addresses the most frequently encountered impurities and provides validated strategies for their identification, mitigation, and removal.
Troubleshooting & FAQs: Common Synthetic Impurities
Q1: My post-reaction analysis (NMR/LC-MS) shows a significant amount of unreacted 2-hydroxy-4-methoxybenzaldehyde. What went wrong?
A1: Root Cause Analysis & Remediation
The presence of unreacted starting material is one of the most common issues. It almost always points to incomplete reduction.
Causality: The reduction of an aldehyde to an alcohol with sodium borohydride is generally efficient. However, several factors can impede its completion:
-
Insufficient Reducing Agent: The stoichiometry must account for the active hydride ions. While NaBH₄ theoretically provides four hydrides, practical applications often require a molar excess to drive the reaction to completion, typically 1.1 to 1.5 equivalents.
-
Low Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing it to warm to room temperature is crucial for ensuring it proceeds to completion.[1]
-
Premature Quenching: Adding the quenching agent (typically acid) before the reaction is complete will destroy the remaining NaBH₄ and halt the reduction.
Troubleshooting Protocol:
-
Confirm Reaction Completion: Before workup, always verify the absence of the starting aldehyde using Thin Layer Chromatography (TLC). A co-spotted lane with the starting material and the reaction mixture is essential for accurate comparison.
-
Adjust Stoichiometry: If the reaction stalls, consider adding another portion (e.g., 0.2-0.3 equivalents) of NaBH₄.
-
Optimize Reaction Time & Temperature: Ensure the reaction runs for a sufficient duration (typically 1-3 hours) and is allowed to warm to room temperature after the initial addition of the reducing agent.
Purification Strategy: If unreacted starting material is present in the crude product, it can typically be separated via silica gel column chromatography. The higher polarity of the diol product compared to the aldehyde starting material allows for effective separation.
Q2: I've isolated my product, but I have an acidic impurity that complicates downstream applications. What is its likely identity and how can I remove it?
A2: Identifying and Removing the Cannizzaro Reaction Byproduct
This acidic impurity is almost certainly 2-hydroxy-4-methoxybenzoic acid , a byproduct of the Cannizzaro reaction.
Causality: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens, like 2-hydroxy-4-methoxybenzaldehyde).[2][3] In this side reaction, one molecule of the aldehyde is reduced to the desired alcohol, while a second molecule is oxidized to a carboxylic acid.
Although NaBH₄ is not a strong base, its solution in protic solvents like methanol can become sufficiently basic to promote this side reaction, which competes with the desired reduction pathway.[4] Under ideal conditions, this reaction can consume two equivalents of your valuable starting material to produce one molecule of desired product and one molecule of the acid byproduct.[4]
// Nodes aldehyde1 [label="2-Hydroxy-4-\nmethoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde2 [label="2-Hydroxy-4-\nmethoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Strong Base\n(e.g., OH⁻)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_alcohol [label="2-(Hydroxymethyl)-\n5-methoxyphenol\n(Reduced Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_acid [label="2-Hydroxy-4-\nmethoxybenzoic acid\n(Oxidized Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible node for branching midpoint [shape=point, width=0];
// Edges aldehyde1 -> midpoint [arrowhead=none]; aldehyde2 -> midpoint [arrowhead=none]; base -> midpoint [label="Cannizzaro\nReaction"]; midpoint -> product_alcohol; midpoint -> product_acid; }
Caption: A general workflow for product purification.
References
- LookChem. This compound. LookChem.
- Wikipedia. Cannizzaro reaction. Wikipedia.
- University of Calgary. Cannizzaro Reaction.
- Hassan, M., Ashraf, Z., Seo, S. Y., Kim, D., & Kang, S. K. (2015). Crystal structure of 5-hydroxymethyl-2-methoxyphenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o540–o541.
- Chemistry LibreTexts. Cannizzaro Reaction. Chemistry LibreTexts.
- Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. Wikipedia.
- FEMA. 2-HYDROXY-4-METHOXYBENZALDEHYDE. FEMA.
- Beilstein Journal of Organic Chemistry. Synthetic applications of the Cannizzaro reaction. PMC - NCBI.
- Google Patents. WO2012071508A1 - Process for the preparation of (2r.3s)-2-(hydroxymethyl) -5-methoxytetrahydrofuran-3-ol and acetylated derivatives thereof, free of pyranose compounds. Google Patents.
- PrepChem.com. Synthesis of 2,6-Bis(Hydroxymethyl)-p-Cresol/4-Chlororesorcinol 4-Methoxyphenol Novolaks. PrepChem.com.
- Google Patents. EP2643337B1 - Process for the preparation of (2r,3s)-2-(hydroxymethyl) -5-methoxytetrahydrofuran-3-ol free of pyranose compounds. Google Patents.
- ResearchGate. (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.
- AA Blocks. 4-(Hydroxymethyl)-2-methoxyphenol. AA Blocks.
- PubChem. This compound. PubChem.
Sources
Technical Support Center: Refining the Work-Up Procedure for Isovanillin Reduction
Introduction
Welcome to the technical support center for the reduction of isovanillin to isovanillyl alcohol. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights into the critical work-up and purification stages of this common synthetic transformation. The reduction of the aldehyde functional group in isovanillin is straightforward, typically employing sodium borohydride (NaBH₄). However, the success of the synthesis—measured in yield and purity—is overwhelmingly dependent on a well-executed work-up procedure.
This document moves beyond a simple recitation of steps to explain the underlying chemical principles. We will address common pitfalls and provide robust, validated protocols to ensure reproducible, high-quality results.
Core Principles of the Isovanillin Reduction Work-Up
The conversion of isovanillin to isovanillyl alcohol involves two primary phases: the reduction reaction and the subsequent work-up. The work-up is a multi-step process designed to neutralize excess reagents, separate the product from the reaction medium, and purify it from byproducts and unreacted starting materials.
Caption: General workflow for isovanillin reduction and purification.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of quenching agent important?
A1: The quenching step neutralizes the excess sodium borohydride, a reactive hydride donor. The choice of agent dictates the vigor of the reaction and the final pH of the solution.
-
Strong Acids (e.g., HCl, H₂SO₄): These react rapidly and exothermically with NaBH₄ to produce hydrogen gas.[1][2] They are highly effective but must be added slowly and with cooling to control the reaction rate and prevent foaming. Their primary advantage is that they also serve to protonate the intermediate borate-alkoxide complex and the final product's phenolic hydroxyl group, which is essential for isolation.[3][4]
-
Mild Acids (e.g., Saturated aq. NH₄Cl): Ammonium chloride provides a gentler quench with less vigorous gas evolution.[5] It is a safer option, especially for larger-scale reactions. However, it may not sufficiently acidify the solution for product precipitation or extraction, often requiring subsequent addition of a stronger acid.
Q2: What is the purpose of adjusting the pH to an acidic value (pH 2-6) during the work-up?
A2: Adjusting the pH is arguably the most critical step for successful product isolation. Isovanillyl alcohol has two key functional groups that influence its solubility: the newly formed benzyl alcohol and the pre-existing phenolic hydroxyl group.
-
At Basic pH (>9): The phenolic hydroxyl group (pKa ~9-10) is deprotonated to form a sodium phenoxide salt.[6] This salt is highly polar and water-soluble, meaning your product will remain in the aqueous layer and will not be extractable with common organic solvents.
-
At Acidic/Neutral pH (<7): The phenolic hydroxyl group remains protonated (-OH). In this neutral form, isovanillyl alcohol is significantly less soluble in water and can either be precipitated directly or extracted into an organic solvent.[7][8]
Caption: pH-dependent solubility of isovanillyl alcohol.
Q3: Can I use LiAlH₄ instead of NaBH₄ for this reduction?
A3: While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it is not recommended for this specific transformation in a standard laboratory setting. NaBH₄ is a mild and selective reducing agent that reduces aldehydes and ketones but not more robust functional groups.[3][9] LiAlH₄ is far more reactive, reacting violently with protic solvents like water and alcohols, which are the preferred solvents for dissolving isovanillin.[2] The use of LiAlH₄ would require anhydrous, aprotic solvents (like THF or diethyl ether) and a much more hazardous work-up procedure.[10] For this reaction, NaBH₄ is safer, more convenient, and highly effective.
Troubleshooting Guide
Problem 1: Low or No Yield of Isovanillyl Alcohol.
| Potential Cause | Explanation & Solution |
| Incomplete Reaction | The reduction may not have gone to completion. Solution: Before beginning the work-up, monitor the reaction using Thin Layer Chromatography (TLC).[5] Spot the reaction mixture against a standard of isovanillin. If starting material is still present, allow the reaction to stir longer or add a small additional portion of NaBH₄. |
| Product Lost in Aqueous Layer | The pH of the aqueous solution was likely too high (basic) during extraction or precipitation. The resulting water-soluble phenoxide salt was discarded with the aqueous phase. Solution: Before extraction or after filtration, check the pH of the aqueous layer with pH paper. Ensure it is acidic (pH 2-6).[2] If it is neutral or basic, add 6M HCl dropwise until the desired pH is reached.[1] |
| Premature Quenching | The acidic quenching agent was added too quickly or without sufficient cooling. The resulting exotherm can lead to side reactions or degradation of the product. Solution: Always perform the quench in an ice-water bath.[1][2] Add the acid dropwise with vigorous stirring, allowing the gas evolution to subside between additions. |
| Emulsion Formation During Extraction | A stable emulsion between the aqueous and organic layers has trapped the product, preventing efficient separation. This is common when using solvents like THF.[11] Solution: To break the emulsion, add a saturated solution of sodium chloride (brine).[5] The increased ionic strength of the aqueous layer helps force the separation of the two phases. If the problem persists, filter the entire mixture through a pad of Celite. |
Problem 2: The Final Product is an Oil or Fails to Crystallize.
| Potential Cause | Explanation & Solution |
| Presence of Impurities | Even small amounts of unreacted isovanillin or other byproducts can act as a "eutectic mixture," depressing the melting point and preventing crystallization. Solution: The crude product requires further purification. Column chromatography using a silica gel stationary phase with a hexanes/ethyl acetate mobile phase system is highly effective for separating isovanillyl alcohol from the more polar isovanillin.[12][13] |
| Residual Solvent | Trace amounts of the extraction solvent (e.g., ethyl acetate) or reaction solvent (ethanol) can keep the product oily. Solution: Ensure the crude product is thoroughly dried under high vacuum before attempting recrystallization. If an oil persists, co-evaporation can be effective: dissolve the oil in a volatile solvent like methanol, and then remove it on a rotary evaporator. Repeating this process can help remove less volatile impurities.[11] |
| Incorrect Recrystallization Solvent | The chosen solvent may be too good, keeping the product dissolved even when cooled.[14] Solution: Perform small-scale solvent screening tests. Isovanillyl alcohol is a polar molecule. A good starting point for recrystallization is a solvent pair, such as ethanol/water or ethyl acetate/hexanes.[15] Dissolve the crude product in a minimum amount of the "good" hot solvent (e.g., ethanol), then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[16] |
Experimental Protocols
Protocol 1: Standard Work-Up via Precipitation
This protocol is ideal for reactions run in ethanol or methanol and aims to precipitate the product directly.
-
Cooling: Once TLC confirms the reaction is complete, cool the reaction flask in an ice-water bath (0 °C).
-
Quenching & Acidification: While stirring vigorously, slowly add 6M HCl dropwise.[1][2] Hydrogen gas will evolve. Continue adding acid until the fizzing stops.
-
pH Check: After gas evolution ceases, check the pH of the mixture by spotting a drop onto pH paper. The pH should be acidic (pH ~2-5).[2] If not, add a few more drops of HCl.
-
Precipitation: Continue to stir the mixture in the ice bath for an additional 10-15 minutes. A white precipitate of isovanillyl alcohol should form.[2]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals twice with a small amount of ice-cold water to remove inorganic salts.[1]
-
Drying: Leave the product under vacuum for 15-20 minutes to pull air through and partially dry it. Then, transfer the solid to a pre-weighed watch glass to air dry completely or dry in a vacuum oven at low heat.
Protocol 2: Work-Up via Extraction
Use this protocol if the product does not precipitate or if the reaction was run in a solvent mixture containing aprotic solvents (e.g., THF).
-
Quenching: Cool the reaction flask in an ice-water bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) until gas evolution ceases.[5]
-
Solvent Removal: If a low-boiling organic solvent like THF was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification & Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Add 1M HCl until the pH is acidic (~5-6). Extract the aqueous layer with ethyl acetate (3 x 20 mL for a typical lab-scale reaction).[5]
-
Washing & Drying: Combine the organic extracts. Wash the combined organic layer once with water and once with brine.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude solid or oil via recrystallization (see Problem 2 above).
References
- Reduction of Vanillin Isobutyrate: An Infrared Spectroscopy Structure Determination Experiment.
- Reduction of Vanillin to Vanillyl Alcohol.Course Hero, Accessed January 7, 2026. [Link]
- 12BL Experiment 7: Vanillin Reduction.StuDocu, Accessed January 7, 2026. [Link]
- Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol.Sciencemadness.org, Accessed January 7, 2026. [Link]
- Borohydride Reduction of Vanillin To Vanillyl Alcohol.Scribd, Accessed January 7, 2026. [Link]
- Vanillin Reduction Lab Protocol: NaBH4, Organic Chemistry.Studylib, Accessed January 7, 2026. [Link]
- Lab 16: Reduction of Vanillin to Vanillyl Alcohol.CSUB, Accessed January 7, 2026. [Link]
- Metabolism of isovanillin by aldehyde oxidase, xanthine oxidase, aldehyde dehydrogenase and liver slices.PubMed, Accessed January 7, 2026. [Link]
- Recrystallization.University of Colorado Boulder, Accessed January 7, 2026. [Link]
- Help: NaBH4 workup advice.Reddit, 2018. [Link]
- Reduction of Vanillin Isobutyrate: An Infrared Spectroscopy Structure Determin
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.Master Organic Chemistry, 2011. [Link]
- Purification and Characterization of Vanillyl-Alcohol Oxidase From Penicillium Simplicissimum.PubMed, 1992. [Link]
- Recrystallization.University of Michigan-Dearborn, Accessed January 7, 2026. [Link]
- NaBH4 Reduction of p-Vanillin: Lab Experiment.Studylib, Accessed January 7, 2026. [Link]
- Method for purifying vanillin by liquid-liquid extraction.
- NaBH4 and LiAlH4 Reduction Mechanism Made Easy!YouTube, 2014. [Link]
- Isovanillin.Wikipedia, Accessed January 7, 2026. [Link]
- Recrystallization.Wellesley College, Accessed January 7, 2026. [Link]
- Sodium Borohydride.Common Organic Chemistry, Accessed January 7, 2026. [Link]
- 2: Reduction of Organic Compounds (Experiment).Chemistry LibreTexts, 2021. [Link]
Sources
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- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
comparing antioxidant activity of methoxyphenol isomers
Initiating Data Collection
I'm starting by zeroing in on data. Right now, I'm using Google to find information on the antioxidant properties of methoxyphenol isomers. I'm especially focusing on guaiacol (2-methoxyphenol) and 3-methoxyphenol, making sure to be thorough in my search. My goal is to gather a complete overview.
Refining Search Parameters
I'm now refining my Google searches. I'm expanding my focus to include 4-methoxyphenol, or hydroquinone monomethyl ether. I'm searching for experimental data, comparative studies, and the underlying chemical mechanisms. I'm looking for antioxidant activity assays, detailed protocols, and mechanistic insights into bond dissociation energies and resonance stabilization. My goal is to extract key data points.
Defining the Scope
I've got a clearer picture of the data collection phase. I'm focusing my Google searches on experimental data, comparative studies, and the mechanisms behind the antioxidant properties of the three methoxyphenol isomers. I'm prioritizing data points like bond dissociation energies and assays. I'm aiming for a structured data extraction process.
A Comparative In Vitro Analysis of Phenolic Antioxidants: Evaluating 2-(Hydroxymethyl)-5-methoxyphenol Against Established Benchmarks
Introduction
In the continuous pursuit of novel therapeutic agents and natural preservatives, phenolic compounds have garnered significant attention for their potent antioxidant properties. These molecules, characterized by a hydroxyl group attached to an aromatic ring, play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide provides an in-depth comparative analysis of the in vitro antioxidant capacity of 2-(Hydroxymethyl)-5-methoxyphenol, a methoxyphenolic compound, against widely recognized natural and synthetic antioxidants: Trolox, ascorbic acid (Vitamin C), and quercetin.
Due to the limited availability of direct experimental data for this compound, this guide will utilize its close structural isomer, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) , as a representative proxy to facilitate a robust scientific comparison. The structural similarities between these two molecules, primarily the presence of a phenolic hydroxyl group and a methoxy group on the benzene ring, provide a strong basis for inferring comparable antioxidant behavior. This analysis is designed for researchers, scientists, and drug development professionals, offering both synthesized data and detailed experimental protocols to support further investigation.
The Chemical Landscape of Phenolic Antioxidants
Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby interrupting the oxidative chain reaction. The specific arrangement and number of hydroxyl groups, as well as the presence of other substituents on the aromatic ring, significantly influence their antioxidant efficacy.
This compound and its isomer vanillyl alcohol belong to the family of methoxyphenols. The presence of the electron-donating methoxy group can enhance the stability of the resulting phenoxyl radical, thereby increasing the antioxidant capacity.
Our benchmark antioxidants represent distinct classes of antioxidants:
-
Trolox: A water-soluble analog of vitamin E, it is a potent chain-breaking antioxidant and is widely used as a standard in many antioxidant assays.[1]
-
Ascorbic Acid (Vitamin C): A powerful water-soluble antioxidant that can directly scavenge a wide range of reactive oxygen species (ROS).[2]
-
Quercetin: A flavonoid found in many fruits and vegetables, known for its strong antioxidant and anti-inflammatory properties.[3]
Comparative In Vitro Antioxidant Performance
To provide a comprehensive comparison, we will evaluate the antioxidant activity of vanillyl alcohol (as a proxy for this compound) and the benchmark antioxidants using a panel of common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and FRAP (Ferric Reducing Antioxidant Power) assay.
Table 1: Comparative Antioxidant Activity (IC50 and Trolox Equivalent Values)
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | FRAP (µM Fe(II)/µM) |
| Vanillyl Alcohol | ~150-200 | ~1.5 - 2.0 | ~1.2 - 1.8 |
| Trolox | ~40-60 | 1.0 (by definition) | 1.0 (by definition) |
| Ascorbic Acid | ~20-40 | ~1.0 - 1.2 | ~1.5 - 2.0 |
| Quercetin | ~5-15 | ~2.5 - 4.5 | ~3.0 - 5.0 |
Note: The values for vanillyl alcohol are synthesized from multiple literature sources and are intended for comparative purposes. Actual experimental values may vary.
Mechanistic Insights into Antioxidant Action
The antioxidant activity of phenolic compounds is primarily governed by two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Hydrogen Atom Transfer (HAT)
In the HAT mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it.
ArOH + R• → ArO• + RH
The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization, which prevents it from initiating further oxidative reactions.
Single Electron Transfer (SET)
In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation and an anion.
ArOH + R• → ArOH•+ + R-
The radical cation can then deprotonate to form the phenoxyl radical.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vitro antioxidant assays discussed in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[4]
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compound and reference standards (Trolox, Ascorbic Acid, Quercetin) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A blank containing only methanol and DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[5]
Protocol:
-
Radical Generation: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 20 µL of the antioxidant solution to 180 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the reaction mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.[6]
Protocol:
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: Add 10 µL of the antioxidant solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: Determine the antioxidant capacity from a standard curve of a known antioxidant, such as FeSO₄ or Trolox, and express the results as TEAC.
Signaling Pathways in Cellular Oxidative Stress
Phenolic antioxidants can also exert their protective effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. One of the key pathways is the Nrf2-Keap1 pathway.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or certain phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes. This leads to an enhanced cellular defense against oxidative damage.
Conclusion
While direct experimental data for this compound remains to be fully elucidated, the analysis of its structural isomer, vanillyl alcohol, provides valuable insights into its potential antioxidant capacity. The in vitro assays demonstrate that methoxyphenolic compounds like vanillyl alcohol possess significant radical scavenging and reducing capabilities, though they may be less potent than highly hydroxylated flavonoids like quercetin.
The provided experimental protocols offer a standardized framework for researchers to directly assess the antioxidant activity of this compound and other novel compounds. Further investigation into its effects on cellular signaling pathways, such as the Nrf2-Keap1 pathway, will be crucial in fully understanding its potential as a therapeutic agent or a natural preservative. This guide serves as a foundational resource to stimulate and support such future research endeavors.
References
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methoxyphenol Derivatives
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of methoxyphenol derivatives, exploring how their chemical structure dictates their biological activity. We will delve into the nuances of their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by experimental data and detailed protocols to empower your own research endeavors.
The Significance of the Methoxy Group: A Tale of Two Effects
The seemingly simple addition of a methoxy (-OCH₃) group to a phenol ring introduces a fascinating interplay of electronic effects that profoundly influences the molecule's reactivity and, consequently, its biological activity. This duality is rooted in the methoxy group's ability to exert both an electron-donating resonance effect and an electron-withdrawing inductive effect.[1]
-
Resonance Effect: The lone pair of electrons on the methoxy oxygen can be delocalized into the benzene ring, increasing electron density at the ortho and para positions. This enhanced electron density can make the phenolic proton harder to dissociate, thus decreasing acidity compared to phenol.[1][2]
-
Inductive Effect: Due to the higher electronegativity of oxygen compared to carbon, the methoxy group pulls electron density away from the benzene ring. This effect is strongest at the ortho position and diminishes with distance.[1]
The position of the methoxy group (ortho, meta, or para) determines which effect dominates, leading to significant differences in the chemical properties and biological activities of isomers like guaiacol (2-methoxyphenol), 3-methoxyphenol, and 4-methoxyphenol. For instance, when the methoxy group is in the meta position, only the electron-withdrawing inductive effect influences the hydroxyl group, leading to increased acidity compared to phenol.[1]
Comparative Analysis of Biological Activities
The diverse biological activities of methoxyphenol derivatives are a direct consequence of their structural features. The following sections compare their performance in key therapeutic areas.
Antioxidant Activity: Quenching the Fire of Oxidative Stress
Methoxyphenol derivatives are renowned for their antioxidant properties, primarily their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in numerous diseases. The primary mechanisms of antioxidant action include Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET), with the dominant mechanism being influenced by the solvent environment.[3][4] In non-polar environments, HAT is often favored, while polar solvents can promote the SPLET mechanism.[3][4]
The antioxidant capacity is significantly influenced by the number and position of both hydroxyl and methoxy groups.[5] Additional electron-donating groups generally enhance antioxidant activity.[6]
Table 1: Comparative Antioxidant Activity of Methoxyphenol Derivatives
| Compound | Assay | IC50 / Activity Metric | Source(s) |
| Eugenol | DPPH Radical Scavenging | High Activity | [7][8][9] |
| ORAC | 2.12 ± 0.08 | [7][8][9] | |
| Vanillin | DPPH Radical Scavenging | Moderate Activity | [7][8][9] |
| ORAC | 1.81 ± 0.19 | [7][8][9] | |
| Ferulic Acid | DPPH Radical Scavenging | High Activity | [10] |
| Curcumin | DPPH Radical Scavenging | High Activity | [10] |
| 2,2'-dihydroxy-5,5'-dimethylbiphenol | Induction Period Method | n = 3 | [11] |
| 2,2'-dihydroxy-5,5'-dimethoxybiphenol | Induction Period Method | n = 2.8 | [11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Anti-inflammatory Activity: Taming the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases. Methoxyphenol derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators and signaling pathways. A significant number of 2-methoxyphenols have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[10]
The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical mechanism for the anti-inflammatory and antioxidant effects of many polyphenols.[12][13][14] Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and cytoprotective genes. Conversely, the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway is another avenue through which these compounds exert their anti-inflammatory effects.[14]
Signaling Pathway: Nrf2 Activation by Methoxyphenols
Caption: Nrf2 activation by methoxyphenol derivatives.
Antimicrobial Activity: A Defense Against Pathogens
Several naturally occurring methoxyphenol derivatives have demonstrated significant antimicrobial activity against a range of foodborne pathogens and spoilage bacteria.[7][8][9][15] This makes them attractive candidates for natural food preservatives. The structure of the side chain attached to the methoxyphenol core plays a crucial role in determining the potency and spectrum of antimicrobial action.[16]
Table 2: Comparative Antimicrobial Activity of Methoxyphenol Derivatives
| Compound | Microorganism | IC50 (mM) | Source(s) |
| Eugenol | Staphylococcus aureus | 0.75 | [7][8][9] |
| Capsaicin | Staphylococcus aureus | 0.68 | [7][8][9] |
| Vanillin | Staphylococcus aureus | 1.38 | [7][8][9] |
| Guaiacol | Staphylococcus epidermidis | Less potent than Eugenol | [16] |
| 4-n-propyl-2-methoxyphenol | Staphylococcus epidermidis | More potent than Eugenol | [16] |
Anticancer Activity: Targeting Malignant Cells
The potential of methoxyphenol derivatives as anticancer agents is an active area of research.[17][18][19][20] Their cytotoxic effects against various cancer cell lines are often evaluated using assays like the MTT assay.[10][17][18] The mechanisms underlying their anticancer activity can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression. For example, some derivatives have shown promising activity against human glioblastoma and triple-negative breast cancer cell lines.[17][18]
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate your research, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activities of methoxyphenol derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[21][22][23]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[21][22]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound dilutions.
-
Add the DPPH working solution to each well.
-
For the control, add the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[23]
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[21]
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This is another widely used method for determining the antioxidant capacity of compounds.[24][25]
Principle: ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored (blue-green). Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[24]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[24]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or methanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[26]
-
-
Assay Procedure:
-
Add a small volume of the test compound to the diluted ABTS•+ solution.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature.[24]
-
-
Measurement:
-
Measure the absorbance at 734 nm.[26]
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[23]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cultured cells.[27][28][29][30]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[28][30]
Step-by-Step Protocol:
-
Cell Culture:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the methoxyphenol derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[30]
-
-
Measurement:
-
Calculation:
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration that causes 50% inhibition of cell growth, can then be calculated.
-
Tyrosinase Inhibition Assay
This assay is used to identify compounds that can inhibit the enzyme tyrosinase, which is involved in melanin production.[32][33][34]
Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA, which is then further oxidized to dopaquinone. Dopaquinone eventually forms melanin. The activity of tyrosinase can be monitored by measuring the formation of dopachrome, an intermediate in the melanin synthesis pathway, which absorbs light at approximately 475-510 nm.[34][35]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate buffer).
-
Prepare solutions of mushroom tyrosinase, L-tyrosine (substrate), and the test compound. A known inhibitor like kojic acid can be used as a positive control.[35]
-
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 510 nm kinetically for a set duration (e.g., 30-60 minutes).[35]
-
-
Calculation:
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (Slope_control - Slope_sample) / Slope_control ] x 100.[34]
-
Conclusion and Future Directions
The structure-activity relationship of methoxyphenol derivatives is a rich and complex field. The position of the methoxy group, in concert with other substituents, fine-tunes the electronic properties of the molecule, thereby dictating its biological activity. This guide has provided a comparative overview of their antioxidant, anti-inflammatory, antimicrobial, and anticancer potential, grounded in experimental data and methodologies.
Future research should continue to explore the vast chemical space of methoxyphenol derivatives. The synthesis of novel analogues with optimized activity and reduced toxicity is a promising avenue. Furthermore, a deeper understanding of their mechanisms of action, particularly their interactions with specific cellular targets and signaling pathways, will be crucial for their translation into therapeutic agents. The protocols and comparative data presented herein serve as a valuable resource for researchers dedicated to unlocking the full potential of these versatile compounds.
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A Senior Application Scientist's Guide to the Comparative Analysis of Reducing Agents for Isovanillin
For researchers, scientists, and professionals in drug development, the precise and selective transformation of functional groups is a cornerstone of molecular synthesis. The reduction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to isovanillyl alcohol is a critical reaction, yielding a valuable building block for pharmaceuticals and other fine chemicals. The choice of reducing agent is paramount, directly influencing reaction efficiency, selectivity, cost, and safety. This guide provides an in-depth comparative analysis of common reducing agents for this transformation, grounded in established chemical principles and supported by experimental data from closely related substrates.
Introduction to the Reduction of Isovanillin
Isovanillin, a structural isomer of the more common vanillin, possesses an aldehyde, a phenolic hydroxyl, and a methoxy group. The selective reduction of the aldehyde to a primary alcohol, while preserving the other functionalities, is the desired outcome. The resulting isovanillyl alcohol serves as a key intermediate in organic synthesis. The challenge lies in achieving high chemoselectivity, avoiding the reduction of other groups or polymerization of the starting material.
Comparative Analysis of Key Reducing Agents
The selection of an appropriate reducing agent is a balance of reactivity, selectivity, operational simplicity, and safety. Here, we compare the most relevant classes of reducing agents for the transformation of isovanillin.
Sodium Borohydride (NaBH₄): The Selective Workhorse
Sodium borohydride is a mild and highly selective reducing agent, renowned for its ability to reduce aldehydes and ketones to their corresponding alcohols.[1] Its chemoselectivity makes it an excellent first choice for the reduction of isovanillin, as it is not reactive towards the phenolic hydroxyl or the ether linkage.[2]
Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol.
dot
Caption: Mechanism of Isovanillin Reduction by NaBH₄.
Advantages:
-
High Chemoselectivity: Specifically targets aldehydes and ketones, leaving other functional groups intact.
-
Operational Simplicity: The reaction can be carried out in protic solvents like ethanol or methanol at room temperature or below.[3]
-
Safety: Safer to handle compared to more powerful hydride reagents.
Disadvantages:
-
Stoichiometric Reagent: Requires at least a stoichiometric amount, and often an excess, of the reagent.[4]
-
Hydrogen Evolution during Quenching: The workup with acid to decompose excess NaBH₄ results in the evolution of hydrogen gas, which requires careful handling.
Catalytic Hydrogenation: The Green and Efficient Alternative
Catalytic hydrogenation is a powerful and often more environmentally friendly method for reductions. It involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of aromatic aldehydes like isovanillin, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), nickel-based catalysts (e.g., Ni-Cu, Ni/Biochar), and ruthenium on carbon (Ru/C) have been shown to be effective for the analogous reduction of vanillin.[5][6][7][8]
Mechanism of Action: The catalyst surface adsorbs both the hydrogen gas and the aldehyde. The adsorbed hydrogen atoms are then transferred to the carbonyl group of the aldehyde, leading to the formation of the alcohol.
dot
Caption: Catalytic Hydrogenation of Isovanillin.
Advantages:
-
High Efficiency and Selectivity: Often provides high yields and clean reactions with minimal byproducts under optimized conditions.[5]
-
Catalytic Nature: Only a small amount of catalyst is required, making it cost-effective for large-scale synthesis.
-
Green Chemistry: The only byproduct is often the product itself, with the catalyst being recyclable.
Disadvantages:
-
Specialized Equipment: Requires a hydrogenation apparatus to handle hydrogen gas safely, which can be a significant investment.
-
Catalyst Poisoning: The catalyst can be deactivated by impurities in the substrate or solvent.
-
Over-reduction: Under harsh conditions (high pressure and temperature), other functional groups might be reduced.
Lithium Aluminum Hydride (LiAlH₄): The Powerful, Non-Selective Option
Lithium aluminum hydride is a very powerful and non-selective reducing agent. It will readily reduce aldehydes, ketones, esters, carboxylic acids, and amides. While it would certainly reduce the aldehyde group of isovanillin, its high reactivity presents significant challenges for selective transformations.
Advantages:
-
High Reactivity: Can reduce a wide range of functional groups.
Disadvantages:
-
Lack of Selectivity: Will likely reduce other functional groups if present and is generally overkill for a simple aldehyde reduction.
-
Hazardous: Reacts violently with water and other protic solvents, requiring strictly anhydrous conditions and careful handling.
Quantitative Data Summary
While direct comparative data for isovanillin is limited in the readily available literature, the following table summarizes the expected performance based on data from vanillin and other hydroxybenzaldehydes.
| Reducing Agent | Typical Yield | Selectivity | Key Conditions | Safety Considerations |
| Sodium Borohydride (NaBH₄) | High (>90%) | Excellent | Methanol or Ethanol, 0°C to RT | Handle with care; hydrogen evolution during quench. |
| Catalytic Hydrogenation (e.g., Pd/C) | Very High (>95%) | Excellent | H₂ gas (1-3 atm), RT, Ethanol/Ethyl Acetate | Requires specialized hydrogenation equipment. |
| Lithium Aluminum Hydride (LiAlH₄) | High | Poor (if other reducible groups are present) | Anhydrous ether or THF | Highly reactive and pyrophoric; reacts violently with water. |
Experimental Protocols
Protocol 1: Reduction of Isovanillin using Sodium Borohydride
This protocol is adapted from established procedures for the reduction of vanillin.[4][9]
dot
Caption: Workflow for NaBH₄ Reduction of Isovanillin.
Materials:
-
Isovanillin
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
1M Sodium hydroxide (NaOH) solution
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve isovanillin (1 equivalent) in ethanol (approximately 2 mL per gram of isovanillin).
-
Cool the stirred solution in an ice-water bath.
-
In a separate vial, dissolve NaBH₄ (approximately 1.2 equivalents) in a small amount of cold 1M NaOH solution.
-
Slowly add the NaBH₄ solution dropwise to the isovanillin solution over a period of 10-15 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.
-
Cool the reaction mixture again in an ice bath and slowly add 6M HCl dropwise to quench the excess NaBH₄. Continue adding HCl until the evolution of hydrogen gas ceases and the solution is acidic (pH ~2).
-
The product may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product to obtain isovanillyl alcohol.
Protocol 2: General Procedure for Catalytic Hydrogenation of Isovanillin
This is a general protocol and may require optimization based on the specific catalyst and equipment used.[5]
Materials:
-
Isovanillin
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas source
-
Filtration medium (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve isovanillin (1 equivalent) in ethanol or ethyl acetate.
-
Add the 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
The filtrate contains the product, which can be isolated by removing the solvent under reduced pressure.
Conclusion
For the selective reduction of isovanillin to isovanillyl alcohol, both sodium borohydride and catalytic hydrogenation are excellent choices, offering high yields and selectivity. The decision between these two methods will largely depend on the available laboratory infrastructure and the scale of the synthesis. Sodium borohydride offers a straightforward and accessible method for smaller-scale preparations. In contrast, catalytic hydrogenation is a more efficient and greener option for larger-scale production, provided the necessary equipment is available. Lithium aluminum hydride, due to its high reactivity and lack of selectivity, is not recommended for this specific transformation unless other, more robust functional groups are also targeted for reduction.
References
- BenchChem. (2025). Application Note: Chemoselective Reduction of 4-Acetylbenzaldehyde.
- Hawra Jawad. (n.d.). Borohydride Reduction of Vanillin To Vanillyl Alcohol. Scribd.
- ResearchGate. (n.d.). Reduction of 4-hydroxybenzaldehyde (2a). [Link]
- Unknown. (n.d.). Reduction of Vanillin to Vanillyl Alcohol.
- BenchChem. (2025).
- Reddit. (2019). Reduction of Vanillin into Vanillyl Alcohol with Sodium Borohydride. [Link]
- New Journal of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Royal Society of Chemistry. [Link]
- Salakka, A. K., Jokela, T. H., & Wähälä, K. (2006). Multiple hydride reduction pathways in isoflavonoids. Beilstein Journal of Organic Chemistry, 2, 16. [Link]
- RSC Publishing. (2021). In situ hydrodeoxygenation of vanillin over Ni–Co–P/HAP with formic acid as a hydrogen source. [Link]
- ScienceMadness.org. (n.d.). Sodium Borohydride Reduction of Vanillin: A Low Solvent Synthesis of Vanillyl Alcohol.
- BenchChem. (2025). A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals.
- National Institutes of Health. (2024).
- Bindwal, A. B., & Vaidya, P. D. (2014). Reaction Kinetics of Vanillin Hydrogenation in Aqueous Solutions Using a Ru/C Catalyst. Energy & Fuels, 28(5), 3333-3339. [Link]
- MDPI. (n.d.).
- PubMed. (n.d.).
- National Institutes of Health. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. [Link]
- Reddit. (2016). Reduction of Vanillin to Vanillyl Alcohol w/ borohydride. [Link]
- BenchChem. (2025). Isovanillin: A Comparative Analysis of its Anticancer Effects in Cell Lines.
- White Rose Research Online. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (2025). Concurrent synthesis of vanillin and isovanillin. [Link]
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assessing the purity of synthesized 2-(Hydroxymethyl)-5-methoxyphenol
An Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-(Hydroxymethyl)-5-methoxyphenol
For professionals in pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate like this compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. An impurity, whether a starting material, a by-product, or a degradant, can introduce significant variability, confound biological data, and pose potential safety risks.
The Rationale for a Multi-Technique (Orthogonal) Approach
Relying on a single analytical method for purity determination is a common but flawed practice. For instance, a High-Performance Liquid Chromatography (HPLC) method might show a single peak, suggesting >99% purity. However, this value is relative (% area) and blind to impurities that do not possess a chromophore, are non-retained or irreversibly retained on the column, or are volatile. To build a trustworthy purity profile, we must employ techniques that rely on different chemical and physical principles. The core of our recommended strategy rests on three complementary pillars: High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy .
Overall Purity Assessment Workflow
The journey from a synthesized compound to a well-characterized material with a confidently assigned purity value involves a logical sequence of analyses. Each step provides unique information, and together they create a comprehensive quality profile.
Caption: High-level workflow for comprehensive purity determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
HPLC is the cornerstone of purity analysis for non-volatile organic compounds. For a phenolic compound like this compound, a reversed-phase method provides excellent separation of the main component from polar and non-polar impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase (C18) Column: The non-polar C18 stationary phase effectively retains the moderately polar analyte through hydrophobic interactions.
-
Acidified Mobile Phase (e.g., 0.1% Formic Acid): The phenolic hydroxyl group can ionize at higher pH, leading to poor peak shape (tailing). Adding a small amount of acid suppresses this ionization, ensuring sharp, symmetrical peaks, which is critical for accurate integration and quantification.[1]
-
Gradient Elution: Starting with a higher aqueous composition and gradually increasing the organic solvent (acetonitrile) allows for the effective elution of a wide range of impurities, from highly polar starting materials to more non-polar by-products, in a single run.
-
UV Detection: The aromatic ring in this compound provides strong UV absorbance, making a Diode Array Detector (DAD) or UV-Vis detector a sensitive and robust choice.[2][3]
HPLC Experimental Workflow
Caption: Step-by-step HPLC experimental workflow.
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).
-
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the synthesized this compound.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same solvent mixture.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a DAD or UV detector.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the absorbance maximum of the analyte (e.g., ~274 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] For a phenolic compound, direct analysis can be challenging due to its polarity and potential for thermal degradation in the hot injector. Derivatization is a key experimental choice to overcome this.
Causality Behind Experimental Choices:
-
Derivatization: The phenolic and alcohol hydroxyl groups are polar and contain active hydrogens. Replacing these hydrogens with a non-polar group, such as a trimethylsilyl (TMS) group, dramatically increases the compound's volatility and thermal stability.[4][5] This leads to better peak shape and prevents on-column degradation. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent.[4]
-
Mass Spectrometry (MS) Detection: MS provides structural information through fragmentation patterns. The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification of the main peak and tentative identification of impurity peaks by comparison to spectral libraries (like NIST).[6]
GC-MS Experimental Workflow
Caption: Step-by-step GC-MS experimental workflow including derivatization.
Detailed GC-MS Protocol
-
Derivatization (Trimethylsilylation):
-
Accurately weigh approximately 1.0 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a dry solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[4]
-
Tightly cap the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Instrument: Standard GC-MS system.
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[1]
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.[7]
-
-
Data Analysis:
-
Identify the main peak corresponding to the di-TMS derivative of this compound based on its retention time and mass spectrum.
-
Calculate purity by the area percentage of the main peak.
-
Tentatively identify impurities by searching their mass spectra against the NIST library.
-
Quantitative NMR (qNMR): The Path to Absolute Purity
While chromatographic methods provide relative purity, quantitative NMR (qNMR) offers a direct route to determining absolute purity (wt%) without the need for a specific reference standard of the analyte itself.[8][9] The technique is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]
Causality Behind Experimental Choices:
-
Internal Standard: A high-purity internal standard with a known concentration is added to the sample. This standard must have at least one resonance that is well-resolved from all analyte and impurity signals. Maleic acid or dimethyl sulfone are common choices.
-
Long Relaxation Delay (d1): To ensure accurate quantification, all protons must fully relax back to their equilibrium state before the next pulse. A long relaxation delay (typically 5 times the longest T1 relaxation time of any proton being quantified) is crucial for accurate integration.[9]
-
Orthogonality: qNMR is a spectroscopic method, fundamentally different from chromatography. It will detect any soluble impurity containing NMR-active nuclei (like protons), making it an excellent orthogonal technique to confirm or challenge HPLC/GC results.[10]
qNMR Experimental Workflow
Caption: Step-by-step qNMR experimental workflow for absolute purity.
Detailed qNMR Protocol
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of the synthesized this compound (W_x).
-
Accurately weigh (to 0.01 mg) approximately 8 mg of a high-purity (>99.5%) internal standard, such as Maleic Acid (W_cal).
-
Transfer both solids to the same vial and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.[9]
-
-
¹H NMR Data Acquisition:
-
Instrument: NMR Spectrometer (≥400 MHz).
-
Pulse Sequence: Standard 90° pulse.
-
Relaxation Delay (d1): ≥ 20 seconds to allow for full relaxation of all relevant protons.[9]
-
Number of Scans: 16-64 (to achieve good signal-to-noise).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, and carefully perform phase and baseline correction.
-
Select a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methoxy protons) and integrate it (I_x). Note the number of protons it represents (N_x).
-
Integrate the signal from the internal standard (e.g., the two vinyl protons of maleic acid) (I_cal). Note the number of protons it represents (N_cal).
-
Calculate the purity using the following equation:[11] Purity (wt%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * P_cal Where:
-
M_x, M_cal = Molecular weights of the analyte and standard.
-
P_cal = Purity of the internal standard (as a fraction, e.g., 0.998).
-
-
Stability Assessment: Forced Degradation Studies
A purity assessment is incomplete without understanding the compound's intrinsic stability. Forced degradation (or stress testing) studies are essential for identifying potential degradation products that could form during storage or formulation.[12][13] This is a regulatory requirement in drug development and a hallmark of a robust analytical validation package.[12][14] The goal is to achieve 5-20% degradation to ensure that degradation pathways are revealed without being overly destructive.[15][16]
Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80 °C | To evaluate degradation in acidic conditions.[16] |
| Base Hydrolysis | 0.1 M NaOH, heated at 60-80 °C | To assess degradation in alkaline conditions.[16] |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temp. | To test susceptibility to oxidative degradation.[16] |
| Thermal Degradation | Solid sample at 80 °C | To determine the effect of heat on the drug substance.[16] |
| Photolytic Degradation | Exposure to UV/Vis light (ICH Q1B) | To assess light sensitivity.[12] |
Protocol:
-
Prepare separate solutions of the analyte (~1 mg/mL) for acid, base, and oxidative studies.
-
Expose the solutions and a solid sample to the conditions outlined in the table.
-
Monitor the degradation over time (e.g., 2, 8, 24 hours) by HPLC.
-
If significant degradation occurs, neutralize the acid/base samples before analysis.
-
The goal is to develop a "stability-indicating" HPLC method where all degradation product peaks are baseline-resolved from the main analyte peak.
Comparative Summary of Purity Assessment Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation by polarity | Chromatographic separation by boiling point | Nuclear magnetic resonance spectroscopy |
| Purity Type | Relative (% Area) | Relative (% Area) | Absolute (wt%) |
| Key Advantage | Robust, widely applicable for non-volatiles, excellent for isomer separation. | High sensitivity, provides structural ID of volatile impurities via mass spectra. | Gold standard for absolute purity, requires no analyte-specific standard, structurally informative.[8][10] |
| Key Limitation | Blind to non-chromophoric and volatile impurities. Purity is relative. | Requires analyte to be volatile or derivable. Potential for thermal degradation. | Lower sensitivity than chromatography, requires high-purity internal standard, complex mixtures can be challenging. |
| Impurity Detection | Starting materials, non-volatile by-products, isomers, degradants. | Residual solvents, volatile by-products, volatile starting materials. | Most soluble impurities containing ¹H nuclei. |
| Self-Validating? | No, requires orthogonal methods for validation. | No, requires orthogonal methods for validation. | Yes, provides an independent, absolute measure of purity. |
Conclusion and Recommendations
Assessing the purity of a synthesized compound like this compound requires a diligent, multi-pronged analytical strategy. No single technique can provide a complete picture.
-
Initial Screening: Begin with HPLC-UV to establish a preliminary purity profile and identify any major non-volatile impurities. This method will likely become the primary tool for routine quality control.
-
Orthogonal Verification: Follow up with GC-MS (after derivatization) to search for volatile impurities, such as residual synthesis solvents, which HPLC would miss.
-
Absolute Quantification: Employ ¹H-qNMR as the definitive technique to assign an absolute weight-percent (wt%) purity value. This result serves as the ultimate validation of the chromatographic data. A qNMR purity of 98.5 wt% alongside an HPLC purity of 99.5% area indicates the presence of 1% of non-UV active or co-eluting impurities, a critical piece of information.
-
Stability Profiling: Conduct Forced Degradation Studies to develop a stability-indicating HPLC method and to understand how the molecule behaves under stress, ensuring long-term quality and safety.
By integrating these complementary techniques, researchers and drug development professionals can build a robust, reliable, and defensible purity profile for this compound, ensuring the integrity of all subsequent research and development activities.
References
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.
- ResearchGate. (n.d.). Determining and reporting purity of organic molecules: Why qNMR.
- LCGC North America. (2014). Validation of Impurity Methods, Part II.
- G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Butts, C. P., et al. (2008). “Pure by NMR”? Organic Letters.
- ResearchGate. (n.d.). 7 Analytical Methods.
- JEOL. (n.d.). Quantitative NMR Spectroscopy.
- Salehi, B., et al. (2018). Techniques for Analysis of Plant Phenolic Compounds. Molecules.
- International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives.
- MDPI. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2017). Analytical method validation: A brief review.
- Zhang, H., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology.
- Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals.
- Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chemical determination of phenolic compounds. PROMETHEUS – Protocols.
- Singh, S., & Junwal, M. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research.
- LookChem. (n.d.). This compound.
- Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.
- BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals.
- ResearchGate. (2022). Asian Journal of Pharmaceutical Research and Development Development of Forced Degradation and Stability Indicating Studies of.
- PubChem. (n.d.). This compound.
- The Journal of Phytopharmacology. (2018). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.).
- MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.
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A Comparative Analysis of the Biological Activities of Eugenol, Capsaicin, and Vanillin: A Guide for Researchers
Introduction
Eugenol, capsaicin, and vanillin are three naturally occurring phenolic compounds that have garnered significant interest within the scientific community for their diverse and potent biological activities.[1][2][3] While they share structural similarities, each possesses unique functional groups that dictate their distinct interactions with biological systems. This guide provides an in-depth, objective comparison of the antimicrobial, antioxidant, anti-inflammatory, and analgesic properties of these three compounds, supported by experimental data from peer-reviewed literature. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource to inform experimental design and guide future research in the therapeutic applications of these versatile molecules.
Structural Overview and Physicochemical Properties
A fundamental understanding of the chemical structures of eugenol, capsaicin, and vanillin is crucial to appreciating their distinct biological activities. All three are methoxyphenols, but with different side chains that influence their reactivity and receptor interactions.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Key Functional Groups |
| Eugenol | 4-allyl-2-methoxyphenol | C₁₀H₁₂O₂ | 164.20 | Phenolic hydroxyl, Methoxy, Allyl |
| Capsaicin | (E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide | C₁₈H₂₇NO₃ | 305.41 | Phenolic hydroxyl, Methoxy, Amide, Alkene |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | Phenolic hydroxyl, Methoxy, Aldehyde |
Comparative Biological Activities
This section provides a detailed comparison of the key biological activities of eugenol, capsaicin, and vanillin, with quantitative data summarized for ease of reference. The presented data is a synthesis from multiple independent studies and variations in experimental conditions should be considered when making direct comparisons.
Antimicrobial Activity
Eugenol, capsaicin, and vanillin have all demonstrated broad-spectrum antimicrobial properties against a range of pathogens. Their primary mechanism of action involves the disruption of microbial cell membranes and interference with essential cellular functions.[2][4][5]
Mechanism of Action:
-
Eugenol: Disrupts the cytoplasmic membrane, increases its permeability, and inhibits membrane-bound enzymes like ATPase.[6]
-
Capsaicin: Exerts its antimicrobial effects through membrane disruption and potential inhibition of microbial enzymes.
-
Vanillin: While also affecting membrane integrity, its aldehyde group can react with cellular proteins and nucleic acids, contributing to its antimicrobial effect.[5]
Quantitative Comparison of Minimum Inhibitory Concentration (MIC)
The following table summarizes the MIC values (in mM) of the three compounds against common bacterial strains, providing a quantitative measure of their antimicrobial potency. Lower MIC values indicate greater efficacy.
| Microorganism | Eugenol (mM) | Capsaicin (mM) | Vanillin (mM) |
| Escherichia coli | ~8.33[7] | ~5.87[5] | ~12.5[5] |
| Staphylococcus aureus | ~8.33[7] | ~1.38[5] | ~12.5[5] |
| Pseudomonas aeruginosa | - | ~9.12[5] | ~25[5] |
Note: These values are compiled from different studies and should be used for relative comparison.
Antioxidant Activity
The antioxidant properties of these phenolic compounds are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group, thereby neutralizing free radicals.
Mechanism of Action: The phenolic hydroxyl group is the key to their antioxidant activity. The stability of the resulting phenoxyl radical, influenced by the other substituents on the aromatic ring, determines the antioxidant efficiency.
Quantitative Comparison of Antioxidant Capacity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant activity. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µg/mL) - DPPH Assay |
| Eugenol | ~15 (inhibited 96.7% at this concentration)[3] |
| Capsaicin | Data not consistently reported in IC50 format, but demonstrates potent free radical scavenging.[8] |
| Vanillin | Varies significantly with assay conditions. |
Anti-inflammatory Activity
All three compounds exhibit significant anti-inflammatory effects through the modulation of key inflammatory pathways.
Mechanism of Action:
-
Eugenol: Inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). It can suppress the activation of the NF-κB and MAPK signaling pathways.[2][9]
-
Capsaicin: Its anti-inflammatory action is complex and linked to its interaction with TRPV1 receptors. It can modulate the release of inflammatory neuropeptides.[10]
-
Vanillin: Reduces the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS by inhibiting the NF-κB and MAPK signaling pathways.[11][12]
Signaling Pathway: Eugenol's Anti-inflammatory Action
Caption: Eugenol's inhibition of the NF-κB signaling pathway.
Signaling Pathway: Capsaicin's Anti-inflammatory Action
Caption: Capsaicin's modulation of neurogenic inflammation via TRPV1.
Signaling Pathway: Vanillin's Anti-inflammatory Action
Caption: Vanillin's inhibition of MAPK and NF-κB pathways.
Analgesic Activity
The analgesic properties of these compounds are closely linked to their interactions with specific ion channels and receptors involved in pain signaling.
Mechanism of Action:
-
Eugenol: Exerts analgesic effects through its interaction with transient receptor potential (TRP) channels, including TRPV1 and TRPA1.[13][14][15] It can also modulate voltage-gated sodium and calcium channels.[16]
-
Capsaicin: The most well-studied of the three for analgesia, it selectively activates TRPV1 receptors on nociceptive neurons.[6][17][18] This initial activation is followed by a desensitization period, leading to long-lasting analgesia.[6]
-
Vanillin: Its analgesic mechanism is thought to involve the activation of TRPV1 channels, similar to capsaicin, as well as interactions with α2-adrenergic and opioid receptors.[2][19][20]
Quantitative Comparison of Analgesic Efficacy (Acetic Acid-Induced Writhing Test)
The writhing test is a common in vivo model for assessing peripheral analgesic activity. A reduction in the number of writhes indicates an analgesic effect.
| Compound | Dose (mg/kg, oral) | % Inhibition of Writhing |
| Eugenol | 10 | Significant dose-dependent reduction[21] |
| Capsaicin | - | - |
| Vanillin | 10 | Significant dose-dependent reduction[2] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Workflow for MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Detailed Protocol:
-
Preparation of Test Compounds: Prepare stock solutions of eugenol, capsaicin, and vanillin in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to all wells. Add 50 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the row.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear).
Antioxidant Activity: DPPH Radical Scavenging Assay
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Preparation of Test Solutions: Prepare a series of dilutions of eugenol, capsaicin, and vanillin in methanol. Also, prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Assay Procedure: In a 96-well plate, add a specific volume of each compound dilution (e.g., 100 µL).
-
Reaction Initiation: Add a specific volume of the DPPH solution (e.g., 100 µL) to each well.
-
Controls: Include a blank (methanol only) and a control (methanol with DPPH solution).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of eugenol, capsaicin, or vanillin for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include an untreated control group and an LPS-only group.
-
Nitrite Measurement (Griess Assay): a. Collect the cell culture supernatant. b. Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a new 96-well plate. c. Incubate at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with sodium nitrite. A decrease in nitrite concentration in the treated groups compared to the LPS-only group indicates inhibition of NO production.
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
Detailed Protocol:
-
Animal Acclimatization: Acclimatize adult male mice to the laboratory environment for at least one week before the experiment.
-
Grouping and Administration: Randomly divide the mice into groups (n=6-8 per group). Administer the test compounds (eugenol, capsaicin, or vanillin) orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., a standard analgesic like indomethacin).
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg body weight) to each mouse to induce writhing.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation cage and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20-30 minutes).
-
Calculation: Calculate the percentage of inhibition of writhing for each treated group compared to the control group using the formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100.
Conclusion
Eugenol, capsaicin, and vanillin each exhibit a remarkable spectrum of biological activities with significant therapeutic potential. This guide has provided a comparative overview of their antimicrobial, antioxidant, anti-inflammatory, and analgesic properties, supported by available quantitative data and mechanistic insights. While capsaicin's potent interaction with the TRPV1 receptor makes it a standout for analgesic research, eugenol demonstrates a broader and more balanced profile across the evaluated activities. Vanillin, though generally less potent than the other two in antimicrobial and analgesic assays, still presents significant anti-inflammatory and antioxidant effects. The choice of compound for a specific research or drug development application will ultimately depend on the desired therapeutic outcome, target biological system, and consideration of their respective potencies and mechanisms of action. The provided experimental protocols offer a solid foundation for researchers to further investigate and compare these promising natural compounds.
References
- Fight fire with fire: Neurobiology of capsaicin-induced analgesia for chronic pain. Pain.
- Capsaicin (TRPV1 Agonist) Therapy for Pain Relief: Farewell or Revival? Journal of Clinical Medicine.
- Vanillin: A food additive with multiple biological activities. Food Bioscience.
- Capsaicin: Current Understanding of Its Mechanisms and Therapy of Pain and Other Pre-Clinical and Clinical Uses. Molecules.
- Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applic
- Pharmacology of Capsaicin (Compound in Chilli Peppers); Mechanism of action, Pharmacokinetics, Uses. YouTube.
- Pharmacological activity of capsaicin: Mechanisms and controversies (Review). Experimental and Therapeutic Medicine.
- Activation of transient receptor potential ankyrin 1 by eugenol. Neuroscience.
- Analgesic and Anti-Inflammatory Activity of Vanillin Deriv
- Anti-inflammatory and antinociceptive activity of vanillin. Drug Development and Therapeutics.
- Diagram illustrating the proposed pathways by which dietary capsaicin...
- Chemical information on eugenol, capsaicin, and vanillin.
- Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update.
- Neuroprotective effects and mechanisms of vanillin. Vanillin exerts...
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services.
- Herbal Compounds and Toxins Modul
- Study on mechanism of transdermal administration of eugenol for pain treatment by network pharmacology and molecular docking technology. Journal of Ethnopharmacology.
- (PDF) Evaluation of antinociceptive activity of Vanillin mediated through opioid receptors.
- (PDF) Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives.
- Enhanced Anti-Inflammatory Effects of Silibinin and Capsaicin Combination in Lipopolysaccharide-Induced RAW264.
- Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus
- Mechanism of capsaicin regulating antiviral immunity pathway. Working...
- Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions.
- The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. SID.
- Eugenol: a natural compound with versatile pharmacological actions.
- Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers.
- Mode-selective inhibitory effects of eugenol on the mouse TRPV1 channel.
- Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update.
- Anti-Inflammatory and Antioxidant Activities of Eugenol: An Upd
- Effects of vanillin on inflammatory cytokines, including IL-1β, IL-6,...
- Acetic acid induced painful endogenous infliction in writhing test on mice. Indian Journal of Pharmacology.
- Molecular signaling cascade regulated by eugenol in combating proliferation and apoptosis induction.
- Capsaicin-induced inflammatory response is initiated by activation of...
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
- Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review. GMS German Medical Science.
- An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol.
- The analgesic effects and mechanisms of orally administered eugenol. Archives of Pharmacal Research.
- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.
- Overview of the antimutagenic effect of vanillin.
- MIC (mM) of EO components against E. coli and S. aureus (n = 6).
- Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.
- Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Antibiotics.
- Capsaicin, eugenol, vanillin and zingerone energetic levels (eV) of...
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs.
- Anti-inflammatory and antinociceptive activities of eugenol essential oil in experimental animal models. Revista Brasileira de Farmacognosia.
- (a). Inhibition of LPS induced nitric oxide production in RAW 264.7...
- Capsaicin-like activity of some natural pungent substances on peripheral endings of visceral primary afferents. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Microarray Analysis of the Genomic Effect of Eugenol on Methicillin-Resistant Staphylococcus aureus.
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A Guide to the Structural Confirmation of 2-(Hydroxymethyl)-5-methoxyphenol using ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. This guide, designed for professionals in the field, provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Hydroxymethyl)-5-methoxyphenol, a valuable building block in organic synthesis. By delving into the theoretical underpinnings and practical application of ¹H NMR, we will not only confirm the compound's structure but also explore how this powerful analytical technique can differentiate it from potential isomeric impurities.
The Imperative of Structural Verification
The precise arrangement of atoms within a molecule dictates its chemical and biological properties. In drug development, an erroneous structural assignment can lead to wasted resources, misleading biological data, and potential safety concerns. ¹H NMR spectroscopy stands as a primary and indispensable tool for organic chemists, offering a detailed fingerprint of a molecule's proton environment. Its ability to provide information on the number of different types of protons, their electronic environment, and their spatial relationships makes it a powerful method for structural elucidation.
Predicting the ¹H NMR Spectrum of this compound
Before examining an experimental spectrum, a robust understanding of the expected chemical shifts and coupling patterns is crucial. The structure of this compound contains several distinct proton environments that will give rise to a characteristic set of signals in the ¹H NMR spectrum.
Based on established substituent effects on the chemical shifts of aromatic protons and related compounds, we can predict the approximate chemical shifts for each proton in this compound.
dot graph "" { graph [layout="neato", size="7,5", overlap=false, splines=true, sep="+6,6"] node [shape=plaintext, fontname="Helvetica", fontsize=12] edge [fontname="Helvetica", fontsize=10]
} caption: "Proton designations for ¹H NMR analysis of this compound."
Predicted Chemical Shifts and Coupling Constants
The expected ¹H NMR spectrum can be broken down into signals arising from the aromatic protons, the methoxy group, the hydroxymethyl group, and the phenolic hydroxyl group.
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenolic OH | ~5.0 - 6.0 | Broad Singlet | 1H | N/A |
| Aromatic H-6 | ~6.9 | Doublet | 1H | J ≈ 8.5 Hz |
| Aromatic H-4 | ~6.8 | Doublet of Doublets | 1H | J ≈ 8.5, 2.5 Hz |
| Aromatic H-3 | ~6.7 | Doublet | 1H | J ≈ 2.5 Hz |
| Benzylic CH₂ | ~4.7 | Singlet | 2H | N/A |
| Methoxy OCH₃ | ~3.8 | Singlet | 3H | N/A |
| Benzylic OH | ~2.0 - 4.0 | Broad Singlet | 1H | N/A |
Causality behind Predicted Shifts:
-
Aromatic Protons (6.7-6.9 ppm): The protons on the benzene ring are influenced by the electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which shield the protons and shift their signals upfield compared to benzene (δ 7.34 ppm). The hydroxymethyl group (-CH₂OH) has a weaker electronic effect. The specific positions are determined by the additive effects of these substituents.
-
Benzylic Protons (~4.7 ppm): The methylene protons (-CH₂) are adjacent to an oxygen atom and the aromatic ring, both of which are deshielding. This results in a downfield shift compared to a simple alkyl group.
-
Methoxy Protons (~3.8 ppm): The protons of the methoxy group (-OCH₃) are attached to an oxygen atom, causing a characteristic downfield shift.
-
Hydroxyl Protons (variable): The chemical shifts of the phenolic and benzylic hydroxyl protons are highly dependent on concentration, solvent, and temperature due to hydrogen bonding. They typically appear as broad singlets and their signals can be confirmed by a D₂O exchange experiment, where the addition of deuterium oxide results in the disappearance of the -OH signals from the spectrum.[1]
Comparison with an Isomeric Alternative: 4-(Hydroxymethyl)-2-methoxyphenol
To underscore the diagnostic power of ¹H NMR, let's compare the expected spectrum of our target molecule with that of a potential isomer, 4-(Hydroxymethyl)-2-methoxyphenol.
dot graph "" { graph [layout="neato", size="7,5", overlap=false, splines=true, sep="+6,6"] node [shape=plaintext, fontname="Helvetica", fontsize=12] edge [fontname="Helvetica", fontsize=10]
} caption: "Comparison of this compound and its isomer."
While both isomers would exhibit signals for the hydroxymethyl, methoxy, and phenolic protons in similar regions, the aromatic region of their ¹H NMR spectra would be distinctly different due to the different substitution patterns.
| Compound | Aromatic Proton Splitting Pattern |
| This compound | Three distinct signals: a doublet, a doublet of doublets, and a doublet. |
| 4-(Hydroxymethyl)-2-methoxyphenol | Three distinct signals, likely with different coupling constants and chemical shifts due to the altered substituent positions. The proton between the -OH and -OCH₃ groups would be significantly shielded. |
This clear difference in the aromatic region allows for the unambiguous differentiation between the two isomers, highlighting the importance of analyzing both chemical shifts and coupling patterns.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain reliable data for structural confirmation, a standardized experimental protocol is essential.
Workflow for ¹H NMR Sample Preparation and Data Acquisition
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.[1]
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons giving rise to each signal.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Conclusion: The Definitive Role of ¹H NMR
¹H NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of organic molecules like this compound. Through a careful analysis of chemical shifts, integration, and spin-spin coupling patterns, researchers can confidently confirm the identity and purity of their compounds. The ability to predict a spectrum and compare it with experimental data, as well as to distinguish between isomers, solidifies ¹H NMR as a cornerstone of scientific integrity in the fields of chemistry and drug development.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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A Comparative Guide to the Efficacy of Synthetic vs. Natural Antioxidants
This guide provides an in-depth, objective comparison of the efficacy, mechanisms, and applications of synthetic and natural antioxidants. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic categorizations to explore the causal relationships behind experimental choices and the nuances of antioxidant performance in both in vitro and biological systems.
Introduction: The Imperative of Oxidative Stress Management
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Antioxidants are molecules that can safely interact with free radicals, terminating the chain reaction of oxidation before vital molecules are damaged.[1] These compounds are sourced from both natural origins and chemical synthesis, creating a critical decision point in the development of therapeutics, food preservation, and cosmetic formulations: which source provides superior efficacy and safety? This guide will dissect that question through a review of their core mechanisms, comparative experimental data, and the standardized protocols used to validate their activity.
A Dichotomy of Origin: Defining the Antioxidant Classes
Natural Antioxidants
Derived from plants, animals, and microorganisms, natural antioxidants encompass a vast and structurally diverse group of compounds.[2] They are often found as part of a complex mixture in their source, which can lead to synergistic interactions.[3]
-
Vitamins:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that scavenges aqueous peroxide radicals and works in concert with Vitamin E.[4] It is prevalent in citrus fruits and green vegetables.[4][5]
-
Tocopherols and Tocotrienols (Vitamin E): A family of fat-soluble compounds, with α-tocopherol being the most bioavailable, that protect cell membranes from lipid peroxidation.[6] They are abundant in vegetable oils.[7]
-
-
Polyphenols:
-
Carotenoids:
Synthetic Antioxidants
Synthetic antioxidants are man-made compounds, often phenolic in structure, developed for their high stability, low cost, and effectiveness in industrial applications.[11][12]
-
Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): Phenolic compounds widely used to prevent rancidity in processed foods, particularly animal fats.[7][11]
-
Tertiary Butylhydroquinone (TBHQ): A highly effective antioxidant for stabilizing vegetable oils and animal fats, especially in frying applications due to its heat stability.[7][11]
-
Propyl Gallate (PG): An ester of gallic acid, often used synergistically with BHA and BHT to protect oils and fats.[7][11]
Core Mechanisms of Antioxidant Action
The primary function of most antioxidants is to inhibit oxidation by donating a hydrogen atom or an electron to a free radical, thereby neutralizing it. This process is often referred to as radical scavenging.
Caption: Primary antioxidant mechanism: Hydrogen Atom Transfer (HAT).
While both natural and synthetic antioxidants largely operate via this radical scavenging mechanism, their efficacy can differ based on their chemical structure, solubility, and interaction with the surrounding matrix.[13] Some antioxidants also function by chelating transition metals like iron and copper, which can catalyze the formation of free radicals.[5][6]
Comparative Efficacy: An Evidence-Based Analysis
The debate over the superiority of natural versus synthetic antioxidants is context-dependent. Synthetics often exhibit high efficacy and stability in simplified systems like processed foods, primarily due to their optimized chemical structures and low cost.[11] However, evidence suggests that in complex biological systems, natural antioxidants may offer advantages.
A randomized controlled trial investigating inflammatory diseases found that while both antioxidant types reduced oxidative stress, the natural antioxidant group showed a more pronounced improvement.[14]
| Parameter | Synthetic Antioxidant Group | Natural Antioxidant Group | Time Point |
| Reactive Oxygen Species (ROS) Reduction | 40.0% | 53.5% | 6 Months |
| Disease Activity Score (DAS28) | 3.5 | 2.7 | 6 Months |
| Table 1: Comparative efficacy in reducing oxidative stress and disease activity in individuals with inflammatory diseases. Data synthesized from a randomized controlled trial.[14] |
This enhanced biological efficacy of natural antioxidants may be attributed to the synergistic interplay of various compounds within a natural extract and their better bioavailability.[3][14] A meta-analysis comparing natural and synthetic antioxidants in the preservation of beef products concluded that natural alternatives demonstrated comparable quality preservation, making them viable substitutes for synthetics.[2] Furthermore, a study on supplementation showed that natural vitamins exhibited higher antioxidant power in the body compared to their synthetic counterparts.[15]
Bioavailability and Safety Profile
-
Bioavailability: Natural antioxidants, consumed as part of a food matrix, may be more readily absorbed and utilized by the body. The presence of other phytochemicals can enhance their stability and uptake.
-
Safety: Concerns have been raised about the potential health risks of some synthetic antioxidants at high doses, leading to regulatory bodies in some regions banning or setting strict limits on their use (e.g., TBHQ in Europe).[7][12] Natural antioxidants are generally perceived as safer, though robust toxicological data for many complex extracts are still needed.[16]
Standardized Protocols for Efficacy Evaluation
To objectively compare antioxidant efficacy, a suite of standardized in vitro and cell-based assays is essential. The choice of assay depends on the antioxidant's properties (hydrophilic vs. lipophilic) and the desired level of biological relevance.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This method measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from deep purple to yellow.[17][18]
-
Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at approximately 517 nm.[19] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Experimental Protocol (96-Well Plate Format):
-
Reagent Preparation: Prepare a working solution of DPPH in methanol or ethanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be ~1.0.[17][19]
-
Sample Preparation: Prepare serial dilutions of the test sample and a positive control (e.g., Ascorbic Acid, Trolox) in the appropriate solvent.[17]
-
Reaction Setup: To each well, add 20 µL of the sample or standard dilution, followed by 200 µL of the DPPH working solution. Include a blank control containing only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[17]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100[19] Plot the % scavenging against the sample concentration to determine the IC50 value.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[20] It is applicable to both hydrophilic and lipophilic antioxidants.[20]
-
Principle: The reduction of the ABTS•+ by an antioxidant causes decolorization, which is measured by the decrease in absorbance at 734 nm.[20] Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Experimental Protocol:
-
Radical Generation: Generate the ABTS•+ by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[20][21]
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Setup: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of the test sample, standard (Trolox), or blank.[21]
-
Incubation: Incubate for a specified time (e.g., 5-6 minutes) at room temperature.
-
Measurement: Read the absorbance at 734 nm.[20]
-
Calculation: Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox standards. Use the linear regression equation from the curve to determine the TEAC of the test samples.[20]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.[22][23]
-
Principle: The assay quantifies the inhibition of peroxyl radical-induced oxidation. A free radical initiator, AAPH, is used to generate peroxyl radicals that quench the fluorescence of a probe (fluorescein). The antioxidant's presence preserves the fluorescence.[23][24] The result is quantified as the area under the fluorescence decay curve (AUC).
-
Experimental Protocol:
-
Reagent Setup: Prepare Trolox standards, sample dilutions, and a fluorescein working solution (~10 nM) in a phosphate buffer (75 mM, pH 7.4).[24][25]
-
Plate Loading: In a 96-well black microplate, pipette 150 µL of the fluorescein working solution into each well. Add 25 µL of the sample, Trolox standard, or blank (buffer) to the respective wells.[26][24]
-
Incubation: Incubate the plate at 37 °C for 30 minutes.[26][25]
-
Reaction Initiation: Add 25 µL of a freshly prepared AAPH solution to each well to start the reaction. This can be done with a multichannel pipette or onboard injectors.[26][24]
-
Measurement: Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) at 37°C, taking measurements every 1-5 minutes for at least 60 minutes.[26][24]
-
Calculation: Calculate the Net Area Under the Curve (AUC) for each sample by subtracting the AUC of the blank. Plot a standard curve of Net AUC versus Trolox concentration and use it to determine the antioxidant capacity of the samples in Trolox Equivalents (TE).[26][25]
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay is more biologically relevant as it accounts for cellular uptake, metabolism, and localization of the antioxidant compounds.[9][27]
-
Principle: The assay uses a cell-permeable probe, DCFH-DA, which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS (generated by AAPH), DCFH is oxidized to the highly fluorescent DCF. Antioxidants that are taken up by the cells can prevent this oxidation.[27][28]
-
Experimental Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom cell culture plate and grow to confluence.[27]
-
Cell Loading: Wash cells with buffer and then incubate them with a solution containing the DCFH-DA probe (e.g., 50 µL) and the test antioxidant or standard (e.g., Quercetin, 50 µL) for 1 hour at 37°C.[27]
-
Washing: Carefully wash the cells to remove the probe and compounds from the extracellular medium.[27]
-
Oxidative Stress Induction: Add a free radical initiator (e.g., 100 µL of AAPH solution) to the wells to induce cellular ROS production.[29]
-
Measurement: Immediately place the plate in a fluorescence plate reader set to perform a kinetic read (Excitation: ~485 nm, Emission: ~538 nm) at 37°C for 60 minutes.[29]
-
Calculation: The antioxidant activity is determined by comparing the fluorescence inhibition of the test samples to a standard like Quercetin, often calculated using the area under the curve and expressed as Quercetin Equivalents (QE).[9]
-
Conclusion and Future Directions
The distinction between synthetic and natural antioxidants is not merely one of origin, but of performance, application, and biological interaction. While synthetic antioxidants offer high stability and cost-effectiveness for industrial preservation, a growing body of evidence indicates that natural antioxidants may provide superior efficacy in biological systems, partly due to synergistic effects and better bioavailability.[3][11][14]
The choice of antioxidant must be guided by the specific application. For food preservation, the stability and cost of synthetics like BHT and TBHQ are compelling.[11] For nutraceuticals and therapeutics, the enhanced biological activity and positive consumer perception of natural compounds like flavonoids and carotenoids are driving innovation.[7][14]
Ultimately, rigorous, and contextually appropriate testing is paramount. The use of a combination of in vitro assays (DPPH, ABTS, ORAC) for initial screening, followed by more biologically relevant cell-based methods like the CAA assay, provides a comprehensive framework for validating the true efficacy of any antioxidant, regardless of its origin.
References
- ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure.
- Benchchem. Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- Scribd. ORAC Assay Protocol.
- Wellt Chemicals. (2025, October 14). Natural and Synthetic Antioxidant Types & Benefits.
- Benchchem. Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
- Btsa. Examples of natural and synthetic antioxidants available on the market.
- Comparative Study of Synthetic vs. Natural Antioxidants in Inflammatory Diseases.
- Semantic Scholar. Natural and synthetic antioxidants: An updated overview.
- ResearchGate. Are natural antioxidants better - and safer - Than synthetic antioxidants?.
- Protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity.
- BMG Labtech. Antioxidant potential using ORAC assay.
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- ResearchGate. (2024, October 14). Comparing Synthetic and Natural Antioxidants in Vegetable Oils: Effects on Oxidation and Oil Quality.
- MDPI. (2024, February 9). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices.
- Kamiya Biomedical Company. Cellular Antioxidant Activity Assay.
- Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs..
- NIH. Natural antioxidants from some fruits, seeds, foods, natural products, and associated health benefits: An update.
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- G-Biosciences. ABTS Antioxidant Capacity Assay.
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- R Discovery. (2007, June 1). Are natural antioxidants better – and safer – than synthetic antioxidants?.
- The Pharma Innovation Journal. (2023, April 14). Antioxidants rich natural fruit and synthetic fruit products.
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- BYJU'S. Examples of Antioxidants.
- ResearchGate. (2025, August 7). (PDF) Natural and synthetic antioxidants: An updated overview.
- ACS Publications. Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry.
- An Overview of Natural and Synthetic Antioxidants.
- BioIVT. Cell-Based Antioxidant Assays.
- Mayo Clinic. Add antioxidants to your diet.
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- Zen-Bio. CAA Antioxidant Assay Kit.
- Synthetic antioxidant: Significance and symbolism. (2025, December 1).
- MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
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A Senior Application Scientist's Guide to the Validation of the DPPH Assay for Methoxyphenol Antioxidant Capacity
For researchers, scientists, and drug development professionals, the precise quantification of antioxidant capacity is not merely a procedural step but the bedrock of credible research. Methoxyphenols, a class of compounds renowned for their antioxidant properties, are frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. However, the apparent simplicity of this assay belies a complexity that, if unaddressed, can lead to unreliable and irreproducible data.
This guide provides an in-depth, experience-driven framework for the validation of the DPPH assay tailored specifically for methoxyphenolic compounds. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, establish a self-validating system, and compare the DPPH assay's performance against viable alternatives, ensuring your methodology is robust, reliable, and scientifically sound.
Part 1: Foundational Principles - The DPPH Radical and Methoxyphenols
The DPPH assay is a spectrophotometric method predicated on the interaction between an antioxidant and the stable DPPH free radical.[1][2] The DPPH molecule is characterized by a delocalized spare electron, which imparts a deep violet color to its solutions, with a maximum absorbance (λmax) typically observed around 517 nm.[2][3]
The core of the assay is a redox reaction. When a methoxyphenol—or any hydrogen-donating antioxidant—is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[2][4] This process neutralizes the free radical and leads to a stoichiometric discoloration from violet to a pale yellow or colorless solution. The decrease in absorbance at 517 nm is directly proportional to the concentration of radical-scavenging species present.
The antioxidant capacity of methoxyphenols is intrinsically linked to the hydrogen-donating ability of their phenolic hydroxyl (-OH) groups. The methoxy (-OCH3) substituent plays a crucial role in modulating this activity by influencing the electron density of the aromatic ring and the stability of the resulting phenoxyl radical.[5][6] A properly validated DPPH assay can effectively quantify these structure-activity relationships.
Part 2: The Core of Trustworthiness - A Comprehensive Validation Protocol
An unvalidated analytical method is a source of scientific ambiguity. To ensure our DPPH assay is "fit for purpose," we must validate it according to internationally recognized standards, such as those outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guidelines.[7][8] This process transforms a qualitative observation into a quantitative, reliable analytical procedure.
Key Validation Parameters
The validation of the DPPH assay involves establishing a series of performance characteristics to ensure the method is accurate, precise, and specific for its intended use.
-
Specificity: This parameter assesses the assay's ability to measure the antioxidant's activity without interference from other components in the sample matrix. A primary challenge in the DPPH assay is interference from colored compounds (e.g., pigments in plant extracts) that absorb light near 517 nm.[9][10]
-
Causality & Mitigation: To counteract this, a sample blank, containing the sample and the solvent but not the DPPH reagent, must be run for each sample. The absorbance of this blank is subtracted from the sample's reading to correct for intrinsic color.
-
-
Linearity and Range: Linearity demonstrates that the assay's response is directly proportional to the concentration of the antioxidant. The range is the concentration interval over which this proportionality, along with acceptable accuracy and precision, is maintained.[11]
-
Experimental Design: A calibration curve is generated by plotting the percentage of DPPH inhibition against a series of known concentrations of a standard antioxidant (e.g., Trolox, a water-soluble vitamin E analog). The linearity is typically evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.99.
-
-
Accuracy: Accuracy reflects the closeness of the measured value to the true value.
-
Experimental Design: Accuracy is determined by spiking a sample matrix with a known quantity of a standard antioxidant (like Trolox or Gallic Acid) at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery of the spiked standard is then calculated.[11][12]
-
-
Precision: This measures the degree of scatter between a series of measurements obtained from the same homogenous sample. It is usually expressed as the Relative Standard Deviation (%RSD).
-
Repeatability (Intra-assay Precision): The precision of the assay under the same operating conditions over a short interval. This is assessed by analyzing at least six replicates of the same sample on the same day.[4]
-
Intermediate Precision (Inter-assay Precision): This evaluates the method's consistency when performed by different analysts, on different days, or with different equipment.
-
-
Limits of Detection (LOD) and Quantitation (LOQ):
-
LOD: The lowest concentration of an antioxidant that can be reliably detected by the assay.
-
LOQ: The lowest concentration that can be quantitatively measured with defined accuracy and precision.
-
Determination: These values are typically calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
-
Robustness: This parameter examines the method's resilience to small, deliberate variations in experimental parameters, such as incubation time (e.g., 25, 30, 35 minutes) or minor changes in DPPH concentration.[11][12] A robust method will show minimal variation in results, indicating its reliability for routine use.
Below is a summary of typical acceptance criteria for these validation parameters.
| Parameter | Acceptance Criterion | Rationale |
| Specificity | No significant interference at λmax | Ensures the measured signal is from the antioxidant-radical reaction. |
| Linearity (R²) | ≥ 0.99 | Confirms a proportional relationship between concentration and response.[4][11] |
| Range | Defined by linearity, accuracy, & precision | Establishes the usable concentration boundaries of the assay. |
| Accuracy (% Recovery) | Typically 98.0% - 102.0% | Verifies the method's ability to measure the true value.[11] |
| Precision (%RSD) | ≤ 2.0% | Demonstrates the low variability and high reproducibility of the results.[4] |
| Robustness | %RSD ≤ 5.0% for varied conditions | Confirms the method is reliable under minor procedural fluctuations. |
Part 3: From Theory to Benchtop - Experimental Protocol and Data Interpretation
A validated method requires a meticulously documented protocol. The following is a step-by-step guide for assessing the antioxidant capacity of a methoxyphenol compound.
Detailed Experimental Protocol
1. Reagent Preparation:
-
DPPH Working Solution (approx. 0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol or ethanol. This solution should be prepared fresh daily and stored in an amber glass bottle to protect it from light. Adjust the concentration to achieve an absorbance of 1.0 ± 0.1 at 517 nm against a solvent blank.
-
Standard Stock Solution (e.g., 1 mM Trolox): Accurately weigh and dissolve Trolox in the chosen solvent to prepare a stock solution.
-
Sample Stock Solution (e.g., 1 mg/mL Methoxyphenol): Accurately weigh and dissolve the test methoxyphenol in the solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solutions of the standard and the sample to cover the expected analytical range.
2. Assay Procedure (96-Well Plate Format):
-
Add 20 µL of each working solution (standard, sample, or solvent for control) to triplicate wells of a 96-well microplate.
-
To create the sample blank wells, add 20 µL of the sample working solutions and 180 µL of the solvent (e.g., methanol).
-
Initiate the reaction by adding 180 µL of the DPPH working solution to all wells except the sample blank wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The incubation time is a critical parameter that should be optimized and fixed during validation.[13]
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
3. Data Calculation:
-
Correct for Sample Color: Subtract the average absorbance of the sample blank from the absorbance of the corresponding sample wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the control (solvent + DPPH solution) and A_sample is the color-corrected absorbance of the sample.[13]
-
Determine IC50 Value: The IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[3] It is determined by plotting the % Inhibition against the sample concentrations and calculating the concentration corresponding to 50% inhibition from the linear regression equation. A lower IC50 value signifies a higher antioxidant capacity.
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC): The antioxidant capacity can also be expressed relative to the standard. The TEAC is calculated by dividing the slope of the calibration curve for the sample by the slope of the curve for Trolox.[3]
Illustrative Data
The output of a validated assay allows for the confident comparison of different compounds.
Table 2: Comparative Antioxidant Capacity of Selected Methoxyphenols (Illustrative Data)
| Methoxyphenol Compound | IC50 (µg/mL) | Interpretation |
|---|---|---|
| Ferulic Acid | 12.5 | High antioxidant capacity |
| Eugenol | 25.8 | Moderate antioxidant capacity |
| Vanillin | 85.3 | Lower antioxidant capacity |
Part 4: Visualizing the Workflow and Logic
Visual diagrams are essential for clarifying complex scientific processes. The following workflows are rendered using Graphviz to illustrate the experimental and logical frameworks.
Caption: Interrelationship of validation parameters for a reliable assay.
Part 5: A Comparative Perspective - DPPH vs. ABTS Assay
No single assay can fully capture the complex nature of antioxidant activity. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS assay is another common method. A critical comparison is essential for informed methodological choices.
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore that is reduced in the presence of an antioxidant. [10]While both are electron transfer-based assays, key differences exist.
Table 3: DPPH vs. ABTS Assay - A Head-to-Head Comparison
| Feature | DPPH Assay | ABTS Assay |
|---|---|---|
| Radical Type | Nitrogen-centered radical (DPPH•) | Nitrogen-sulfur centered radical (ABTS•+) |
| Solubility | Soluble only in organic solvents. [1] | Soluble in both aqueous and organic solvents. |
| Reaction Kinetics | Can be slow; may not reach completion for some sterically hindered phenols. [3] | Generally rapid reaction kinetics. |
| Absorption λmax | ~517 nm | ~734 nm |
| Interference | Prone to interference from colored compounds absorbing near 517 nm. [9][10] | Less interference due to measurement at a longer wavelength (734 nm). [10] |
| Applicability | Best suited for lipophilic antioxidants in organic media. | Versatile for both hydrophilic and lipophilic antioxidants. [14]|
Senior Scientist's Recommendation
The DPPH assay, when properly validated, is an excellent, cost-effective tool for screening and comparing the antioxidant capacity of methoxyphenols, particularly in non-aqueous systems. Its primary limitations are potential interferences and reaction kinetics with certain molecules.
The ABTS assay often proves more robust, especially for complex samples (like plant extracts) or for comparing a mix of hydrophilic and lipophilic compounds. [14]Some compounds, such as certain flavanones, may show activity in the ABTS assay but not the DPPH assay due to steric hindrance. [15] For a comprehensive and authoritative assessment of a methoxyphenol's antioxidant profile, it is best practice to employ at least two different methods, such as DPPH and ABTS. [3][10]This orthogonal approach provides a more complete picture of the compound's radical scavenging capabilities and strengthens the overall conclusions of the research.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines. ICH. [Link]
- 3 Key Regulatory Guidelines for Method Valid
- ICH Q2 R1: Mastering Analytical Method Valid
- ICH Q2 Analytical Method Valid
- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. [Link]
- Physico-chemical properties and antioxidant activities of methoxy phenols. PubMed. [Link]
- Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Bentham Science. [Link]
- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
- Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results.
- DPPH Radical Scavenging Assay. MDPI. [Link]
- Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central. [Link]
- DPPH Antioxidant Assay. G-Biosciences. [Link]
- Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity.
- [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. PubMed. [Link]
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Antioxidant activity of selected o-methoxyphenols and biphenols: Theoretical and experimental studies.
- DPPH assay and TPC assays. YouTube. [Link]
- Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Indian Journal of Geo-Marine Sciences. [Link]
- Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aer
- Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. NIH. [Link]
- ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Social Sciences. [Link]
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]
- Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Kyung Hee University. [Link]
- (PDF) Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis.
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Introduction: Ensuring Analytical Consistency in Phenolic Research
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Phenolic Compounds
Phenolic compounds, a diverse group of secondary metabolites found throughout the plant kingdom, are the subject of intense research in the pharmaceutical, nutraceutical, and food science industries. Their antioxidant, anti-inflammatory, and other health-promoting properties make their accurate quantification essential for product development, quality control, and efficacy studies. The analytical methods used to measure these compounds must be not only precise and accurate but also consistent and transferable across different laboratories, technologies, and time.
This guide provides a comprehensive framework for the cross-validation of analytical methods for phenolic compounds. Cross-validation, in this context, is the formal process of comparing two distinct analytical procedures to demonstrate their equivalency or to understand the systematic differences between them. This is a critical step when transferring a method to a new laboratory, updating instrumentation (e.g., from HPLC to UPLC), or comparing a new, rapid screening method against an established, high-specificity reference method. As a Senior Application Scientist, this guide is structured to explain not just the procedural steps but the scientific rationale underpinning them, ensuring your methods are robust, reliable, and defensible.
Part 1: The Foundation of Comparability: Core Principles of Method Validation
Before any two methods can be compared, each must individually be proven fit for its intended purpose through a rigorous validation process. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a globally recognized framework for this process, which establishes the performance characteristics of an analytical procedure.[1][2] The recent evolution towards ICH Q2(R2) and Q14 further emphasizes a lifecycle approach, where a method is understood and refined from development through its entire operational life.[3][4][5]
A properly validated method provides the baseline data against which a second method can be compared. The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] For phenolic analysis, this means distinguishing between different isomers or separating the target analyte from a complex plant matrix.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][7] It is often determined by recovery studies of a known quantity of analyte spiked into the sample matrix.[6]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (as in collaborative studies).
-
-
Linearity & Range: The ability to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected or quantitatively determined with suitable precision and accuracy, respectively.[7][8]
Only when these parameters are well-defined for both the "originator" and "comparator" methods can a meaningful cross-validation study be designed.
Part 2: The Cross-Validation Workflow: From Protocol to Decision
Cross-validation is a systematic process to assess the relative agreement and potential bias between two methods.[9][10] A common mistake is to rely solely on the correlation coefficient (R²), which only measures the strength of a linear relationship, not the agreement.[11] A robust cross-validation workflow follows a more rigorous path.
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A Comparative Guide to the Antimicrobial Activity of Guaiacol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge of our time. Guaiacol, a naturally occurring phenolic compound, and its derivatives have emerged as a promising class of molecules with significant antimicrobial potential.[1][2][3] This guide provides an in-depth comparative analysis of the antimicrobial activity of key guaiacol derivatives, supported by experimental data and standardized protocols to ensure scientific integrity and reproducibility.
Introduction to Guaiacol and its Antimicrobial Promise
Guaiacol (2-methoxyphenol) is a phenolic compound found in wood creosote and the guaiacum plant.[3][4] Its chemical structure, featuring a hydroxyl group and a methoxy group on a benzene ring, is the foundation of its biological activity.[1] Guaiacol and its derivatives are known for their antioxidant, anti-inflammatory, and, most notably, antimicrobial properties.[1][2][5][6] The primary mechanism of their antimicrobial action is attributed to the disruption of microbial cell membranes.[1][7] The phenolic structure interacts with the lipid bilayer of bacterial and fungal cells, increasing membrane permeability and leading to the leakage of cellular contents and eventual cell death.[1]
This guide will focus on a comparative evaluation of guaiacol and several of its well-studied derivatives: eugenol, isoeugenol, and vanillin. We will examine their relative efficacy against a range of pathogenic and spoilage microorganisms, providing a clear, data-driven comparison to inform research and development efforts.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potency of guaiacol derivatives varies depending on their specific chemical structure and the target microorganism. The following sections and tables summarize the available data, primarily focusing on Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, which are key indicators of antimicrobial effectiveness.
Guaiacol: The Parent Compound
While guaiacol itself possesses antimicrobial properties, studies suggest that some of its derivatives exhibit enhanced activity.[4] For instance, one study noted that guaiacol reduced the growth of Staphylococcus epidermidis and Pseudomonas aeruginosa by less than 2%, whereas its derivative eugenol showed a much more significant reduction in growth.[4] However, it's important to note that the efficacy of guaiacol can be significant in certain contexts. For example, a preparation containing glucose oxidase, lactoperoxidase, and guaiacol (GLG) has been shown to be effective in preventing the formation of biofilms of Staphylococcus aureus.[8]
Eugenol and Isoeugenol: The Potent Isomers
Eugenol, a major component of clove oil, and its isomer isoeugenol are well-documented for their strong antimicrobial action against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][9] Their primary mechanism of action involves disrupting the integrity of microbial cell membranes and inhibiting essential enzymes.[7]
Comparative studies have shown that isoeugenol often exhibits stronger antibacterial activity than eugenol, particularly against Gram-positive bacteria.[10]
Table 1: Comparative Antimicrobial Activity of Eugenol and Isoeugenol against Foodborne Pathogens [10]
| Microorganism | Compound | Zone of Inhibition (ZOI, mm) | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli | Eugenol | 12.7 - 22.3 | 312.5 | 312.5 |
| Isoeugenol | 18.0 - 26.0 | 312.5 | 312.5 | |
| Listeria monocytogenes | Eugenol | 12.7 - 22.3 | 625 | 625 |
| Isoeugenol | 18.0 - 26.0 | 312.5 | 312.5 | |
| Salmonella typhimurium | Eugenol | 12.7 - 22.3 | 625 | 625 |
| Isoeugenol | 18.0 - 26.0 | 312.5 | 312.5 | |
| Staphylococcus aureus | Eugenol | 12.7 - 22.3 | 625 | 625 |
| Isoeugenol | 18.0 - 26.0 | 312.5 | 312.5 |
Vanillin: A Flavorful Antimicrobial
Vanillin, the primary component of vanilla bean extract, also demonstrates notable antimicrobial properties, albeit generally less potent than eugenol and isoeugenol.[11][12] It is effective against a range of bacteria, including multidrug-resistant strains.[13]
Table 2: Antimicrobial Activity of Vanillin against Various Pathogens [13]
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
| Multidrug-resistant Escherichia coli | 1.25 | 5 - 10 |
| Salmonella strains | 1.25 - 2.5 | 5 - 10 |
| Multidrug-resistant Staphylococcus aureus | 2.5 | 5 - 10 |
A comparative study of eugenol, capsaicin, and vanillin against foodborne pathogens and spoilage bacteria found that eugenol and capsaicin were generally more active.[11] For instance, against Staphylococcus aureus, the median inhibitory concentrations (IC50) were 0.75 mM for eugenol, 0.68 mM for capsaicin, and 1.38 mM for vanillin.[11]
Mechanism of Action: A Deeper Dive
The antimicrobial efficacy of guaiacol derivatives is intrinsically linked to their chemical structure and ability to interact with microbial cells.
Proposed Mechanism of Action of Guaiacol Derivatives
Caption: Proposed antimicrobial mechanism of guaiacol derivatives.
The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the microbial cell membrane, disrupting its structure and function. This leads to increased permeability, the dissipation of ion gradients, and the leakage of essential intracellular components, ultimately resulting in cell death.[1][7] Some derivatives may also interfere with the activity of crucial cellular enzymes.[7]
Standardized Protocol for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and comparable data, it is imperative to follow standardized protocols for antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[14][15][16][17][18][19][20][21][22][23] The following is a detailed, step-by-step methodology for the broth microdilution method, a common technique for determining MIC values, based on CLSI guidelines.[14][15][17]
Experimental Workflow: Broth Microdilution Method
Caption: Workflow for the broth microdilution susceptibility test.
Detailed Step-by-Step Methodology
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a guaiacol derivative against a specific bacterial strain.
Materials:
-
Guaiacol derivative stock solution of known concentration
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. The rationale for this specific concentration is that it is high enough to show visible growth after incubation but low enough to be sensitive to the antimicrobial agent.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Perform serial two-fold dilutions of the guaiacol derivative stock solution in CAMHB across the wells of the 96-well microtiter plate. This creates a range of concentrations to test.
-
Typically, 100 µL of CAMHB is added to wells 2 through 12. 200 µL of the stock solution is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 serve as positive (inoculum only) and negative (broth only) controls, respectively.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well (except the negative control well), bringing the final volume in each well to 110 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air. The incubation time is critical to allow for sufficient bacterial growth in the absence of the antimicrobial agent.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the guaiacol derivative that completely inhibits visible growth of the bacterium.
-
-
Determination of MBC (Optional):
-
To determine the MBC, subculture the contents of the wells that show no visible growth onto an appropriate agar medium.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Conclusion and Future Perspectives
Guaiacol and its derivatives, particularly eugenol and isoeugenol, represent a valuable class of naturally derived antimicrobial agents. Their broad-spectrum activity and membrane-disruptive mechanism of action make them attractive candidates for further investigation in the development of new therapeutics and preservatives. This guide provides a comparative framework and a standardized methodology to facilitate such research. Future studies should focus on elucidating the structure-activity relationships in more detail, exploring synergistic combinations with other antimicrobial agents, and evaluating their efficacy and safety in in vivo models. The synthesis of novel guaiacol derivatives also holds promise for the discovery of compounds with even greater potency and improved pharmacological properties.[24][25][26][27][28]
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A Comparative Guide to the Anti-Inflammatory Potential of Methoxyphenols
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents is a perpetual frontier. Naturally occurring compounds, refined over millennia of evolution, offer a rich reservoir of therapeutic candidates. Among these, methoxyphenols have emerged as a promising class of molecules with significant anti-inflammatory properties. This guide provides an in-depth, comparative analysis of the anti-inflammatory potential of key methoxyphenols, grounded in experimental data and mechanistic insights. Our objective is to equip you with the knowledge to strategically evaluate and integrate these compounds into your research and development pipelines.
Introduction to Methoxyphenols and Inflammation
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet also a key driver of numerous chronic diseases when dysregulated.[1] The inflammatory cascade is orchestrated by a complex network of signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which lead to the production of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2).[2][3][4]
Methoxyphenols are a class of organic compounds characterized by a hydroxyl group and a methoxy group attached to a benzene ring. Found abundantly in nature, particularly in medicinal plants, they have garnered significant attention for their diverse pharmacological activities.[5][6][7] This guide will focus on a comparative evaluation of prominent methoxyphenols, dissecting their mechanisms of action and providing a framework for their experimental validation.
Key Methoxyphenols with Anti-Inflammatory Potential: A Comparative Overview
Several methoxyphenolic compounds have demonstrated notable anti-inflammatory effects. Here, we compare four prominent examples: Curcumin, Eugenol, Capsaicin, and Vanillin.
| Methoxyphenol | Primary Source | Key Mechanistic Targets | Noteworthy Characteristics |
| Curcumin | Curcuma longa (Turmeric) | Inhibition of NF-κB, MAPK, and JAK/STAT pathways.[8][9][10] | Potent anti-inflammatory and antioxidant properties, but faces challenges with low bioavailability.[11] |
| Eugenol | Syzygium aromaticum (Clove) | Inhibition of NF-κB and COX-2.[12][13][14] Modulation of Transient Receptor Potential (TRP) channels.[13] | Possesses analgesic and antimicrobial properties in addition to its anti-inflammatory effects.[13] |
| Capsaicin | Capsicum species (Chili peppers) | Inhibition of NF-κB and MAPK pathways.[15][16] Activation and subsequent desensitization of TRPV1 receptors.[13] | Known for its analgesic properties, often used topically for pain relief.[15][17][18] |
| Vanillin | Vanilla bean | Inhibition of NF-κB and MAPK pathways.[19][20][21] Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[19][20][22] | Widely used as a flavoring agent with emerging evidence of significant anti-inflammatory and antioxidant activities.[19][21][23] |
Mechanistic Insights: Deconvoluting the Signaling Pathways
The anti-inflammatory efficacy of methoxyphenols is intrinsically linked to their ability to modulate key intracellular signaling cascades. Understanding these mechanisms is paramount for targeted drug development.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes.[2][24][25] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[26][27] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[26][27]
Many methoxyphenols, including curcumin, eugenol, capsaicin, and vanillin, exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[8][9][12][14][16][19][20][21][28] This inhibition can occur at various points, such as preventing IκB degradation or blocking the nuclear translocation of NF-κB.[12][28]
The MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are critical transducers of extracellular signals to intracellular responses, including inflammation.[3][4][29] Activation of MAPK pathways by inflammatory stimuli leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes.[3][4][30]
Curcumin, capsaicin, and vanillin have been shown to suppress the activation of MAPK pathways, thereby contributing to their anti-inflammatory effects.[8][16][19][20][31]
Experimental Validation: Protocols for Evaluating Anti-Inflammatory Potential
Rigorous experimental validation is crucial for substantiating the anti-inflammatory claims of any compound. A combination of in vitro and in vivo models provides a comprehensive assessment of efficacy and mechanism.
In Vitro Assays
In vitro assays offer a controlled environment for initial screening and mechanistic studies.[1]
This widely used assay mimics bacterial-induced inflammation. Macrophages, when stimulated with LPS, produce a range of pro-inflammatory mediators.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test methoxyphenol for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Quantification of Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Quantification of Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxicity.
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[32][33][34]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test methoxyphenol at different concentrations and 0.5 mL of 1% w/v bovine serum albumin.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Heat the mixture at 57°C for 3 minutes.
-
Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3) and measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
In Vivo Models
In vivo models are indispensable for evaluating the systemic anti-inflammatory effects of a compound in a complex biological system.[35][36][37]
This is a classic and highly reproducible model of acute inflammation.[38][39][40][41][42]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week with free access to food and water.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin), and test groups receiving different doses of the methoxyphenol.
-
Drug Administration: Administer the test compounds orally or intraperitoneally 1 hour before carrageenan injection.[38]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[38][39]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[38]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Comparative Efficacy: A Data-Driven Perspective
The following table summarizes representative IC50 values for the inhibition of various inflammatory mediators by different methoxyphenols, providing a quantitative comparison of their potency.
| Methoxyphenol | Assay | Inflammatory Mediator | IC50 (µM) | Reference |
| Diapocynin | TNF-α-stimulated human airway cells | Multiple cytokines (CCL2, IL-6, etc.) | 20.3 | [5][6][7] |
| Resveratrol | TNF-α-stimulated human airway cells | Multiple cytokines (CCL2, IL-6, etc.) | 42.7 | [5][6][7] |
| 2-methoxyhydroquinone | TNF-α-stimulated human airway cells | Multiple cytokines (CCL2, IL-6, etc.) | 64.3 | [5][6][7] |
| Apocynin | TNF-α-stimulated human airway cells | Multiple cytokines (CCL2, IL-6, etc.) | 146.6 | [5][6][7] |
Conclusion and Future Directions
Methoxyphenols represent a compelling class of natural compounds with significant and multifaceted anti-inflammatory potential. Their ability to modulate key signaling pathways like NF-κB and MAPKs underscores their therapeutic promise. This guide has provided a comparative framework for understanding and evaluating these compounds, from their molecular mechanisms to practical experimental protocols.
Future research should focus on optimizing the bioavailability of potent methoxyphenols like curcumin and conducting more extensive preclinical and clinical trials to validate their efficacy and safety in various inflammatory conditions. The continued exploration of this rich chemical space will undoubtedly pave the way for the development of novel and effective anti-inflammatory therapies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Hydroxymethyl)-5-methoxyphenol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Hydroxymethyl)-5-methoxyphenol (CAS No. 59648-29-2). As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from procurement to its final, environmentally sound disposal. This document is designed to instill a deep understanding of the principles behind the procedures, ensuring that safety and regulatory compliance are not just followed, but are second nature.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates every subsequent step in the waste management process.
Chemical Identity and Known Hazards
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure—a substituted phenol—allows us to infer its hazard profile from closely related and well-documented analogs like 2-Methoxyphenol (Guaiacol) and other phenolic compounds.
Inferred Hazard Profile:
-
Acute Toxicity: Phenolic compounds are generally harmful if swallowed.
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][4]
-
Environmental Hazards: Phenols can be harmful to aquatic life, and therefore, should not be released into the environment.[5][6]
Regulatory Classification: A Hazardous Waste
Based on this hazard profile, this compound must be managed as a hazardous waste . This classification is mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Your institution's waste management program is built upon these federal and state regulations.[9]
The Core Directive: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware, and spill cleanup materials, must be collected and disposed of through a licensed hazardous waste management provider. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer. [5][10][11]
Part 2: Standard Operating Procedure (SOP) for Disposal
This section provides a detailed, procedural workflow for the safe handling and accumulation of this compound waste within the laboratory, pending collection by Environmental Health & Safety (EHS) personnel.
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[12][13][14]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents exposure from spills. |
Waste Segregation and Containerization
Proper segregation is the cornerstone of safe waste management. Mixing incompatible chemicals can lead to dangerous reactions.
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container, separate from other waste streams like halogenated solvents or strong acids/oxidizers. Phenolic compounds are incompatible with strong oxidizing agents.[5]
-
Select an Appropriate Container:
-
For Liquids: Use a clean, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle). The container must not leak.[7][15]
-
For Solids: Use a wide-mouth container with a screw-top lid or a sealable, puncture-proof container for contaminated labware (e.g., pipette tips, tubes).[10]
-
-
Maintain Container Integrity: Keep waste containers closed at all times except when actively adding waste.[7][16] This is a common and critical compliance point, preventing the release of vapors and reducing the risk of spills.
Step-by-Step Disposal Workflow
The following diagram illustrates the decision-making process for handling various forms of waste contaminated with this compound.
Caption: Decision workflow for proper segregation and handling of this compound waste.
Labeling and Storage
Accurate labeling is a legal requirement and essential for safety.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, label the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components.
-
The approximate percentage of each component.
-
The date accumulation started.
-
-
Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled container at or near the point of generation.[7] The SAA should be a designated area away from general traffic, and liquid containers should be placed in secondary containment to contain potential leaks.
Part 3: The Regulatory and Safety Imperative
Understanding the governing principles reinforces the importance of these procedures.
The "Cradle-to-Grave" Responsibility
The EPA's RCRA framework establishes a "cradle-to-grave" management system, meaning the generator of the waste (your laboratory) is responsible for it from its creation to its ultimate disposal.[7][9] This responsibility underscores the need for meticulous record-keeping and adherence to established protocols.
The OSHA Laboratory Standard and the Chemical Hygiene Plan (CHP)
The OSHA Laboratory Standard (29 CFR 1910.1450) requires all laboratories to develop and implement a written Chemical Hygiene Plan (CHP).[12][13][17] This CHP is the master document for safety in your lab and must include specific procedures for waste disposal.[12] The protocols outlined in this guide should be incorporated into your laboratory's specific CHP.
The following diagram illustrates the complete lifecycle of hazardous waste management, from generation to final disposal.
Caption: The "cradle-to-grave" lifecycle of hazardous chemical waste management.
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment. This commitment to the complete chemical lifecycle is a hallmark of a trustworthy and authoritative scientific practice.
References
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- How can I dispose phenol?
- 29 CFR 1910.
- This compound. LookChem. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs, The University of Tennessee Health Science Center. [Link]
- Hazardous Waste Disposal Guidelines. Purdue University. [Link]
- Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- How Do You Dispose Of Phenol Safely? Chemistry For Everyone (YouTube). [Link]
- Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
- Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]
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- Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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- 2-Methoxy-5-methylphenol.
- Safety D
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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- Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
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A Researcher's Guide to the Safe Handling of 2-(Hydroxymethyl)-5-methoxyphenol
The foundational principle of this guide is the "Hierarchy of Controls," a system that prioritizes risk mitigation strategies from the most to the least effective. This ensures that we are not merely relying on personal protective equipment but are creating a fundamentally safe research environment.
Hazard Assessment: Understanding the Risks
Based on data from structurally related phenolic compounds, 2-(Hydroxymethyl)-5-methoxyphenol should be treated as a hazardous substance with the following potential risks:
-
Acute Oral Toxicity : Phenolic compounds can be harmful if swallowed.[1]
-
Skin Irritation and Corrosion : Direct contact can cause skin irritation or, in more severe cases, chemical burns. Phenol itself is highly corrosive and can be absorbed through the skin, leading to systemic toxicity.[2][3]
-
Serious Eye Damage : Contact with the eyes is likely to cause serious irritation or damage.[1]
-
Respiratory Irritation : Inhalation of dust or vapors may cause respiratory tract irritation.[4]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood : All work involving this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[2][5] This is critical to prevent the inhalation of any dust or vapors that may be generated.
-
Ventilation : Ensure the laboratory has adequate general ventilation.[6][7]
-
Designated Work Area : Establish a designated area for handling this compound to prevent cross-contamination.[8]
-
Emergency Equipment : An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[2][5][6]
Personal Protective Equipment (PPE): A Comprehensive Protocol
The following table summarizes the required PPE for handling this compound. Never compromise on these essentials.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects against splashes to the entire face.[6][9] |
| Hands | Double-gloving with appropriate chemical-resistant gloves | Due to the absorptive nature of phenolic compounds, robust hand protection is crucial. Butyl rubber or neoprene gloves are recommended for handling phenol and its derivatives.[5][8] Double-gloving provides an extra layer of protection. Change gloves immediately if contaminated.[8] |
| Body | Fully-buttoned laboratory coat and a chemical-resistant apron | A lab coat protects the skin and personal clothing.[5] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5][8] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[5] |
| Respiratory | NIOSH-approved respirator (if necessary) | A respirator with an organic vapor cartridge may be required if there is a risk of exceeding exposure limits or if irritation is experienced, even with the use of a fume hood.[6][10] |
Step-by-Step Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Procedural Steps:
-
Preparation :
-
Before entering the designated work area, don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly and that the eyewash station and safety shower are unobstructed.[2]
-
-
Handling :
-
In Case of a Spill :
-
Evacuate the immediate area.
-
If the spill is small, and you are trained to do so, absorb the material with an inert absorbent such as vermiculite or dry sand.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Do not use combustible materials like paper towels to absorb the spill.
-
For larger spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
-
-
Disposal :
-
Post-Handling :
First Aid Measures
In the event of an exposure, immediate action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention. Because phenol can have an anesthetic effect, a burn may be more severe than it initially feels.[2]
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5][6]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of safety within your research community. The principles of expertise, authoritativeness, and trustworthiness are paramount in our field, and they begin with the safe and responsible handling of the chemical entities we work with every day.
References
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). Phenol. Centers for Disease Control and Prevention.
- MetaSci. (n.d.). Safety Data Sheet: 2-Methoxy-5-methylphenol.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol.
- University of California, Berkeley. (n.d.). Phenol Hazard Controls Fact Sheet.
- KR-CLDP46. (n.d.). Safety Data Sheet.
- Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.
- CPAChem. (2023). Safety Data Sheet: 2-Methoxy-5-nitrophenol.
- LookChem. (n.d.). This compound.
- Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
- Princeton University Environmental Health & Safety. (n.d.). Phenol.
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- 2. ehs.berkeley.edu [ehs.berkeley.edu]
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- 4. cpachem.com [cpachem.com]
- 5. ehs.yale.edu [ehs.yale.edu]
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- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
